Product packaging for 1-(4-Octylphenyl)ethanone(Cat. No.:CAS No. 10541-56-7)

1-(4-Octylphenyl)ethanone

Cat. No.: B152876
CAS No.: 10541-56-7
M. Wt: 232.36 g/mol
InChI Key: GARQDIVXKVBJFP-UHFFFAOYSA-N
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Description

1-(4-Octylphenyl)ethanone, identified by CAS Registry Number 10541-56-7 and MDL number MFCD00043682, is an organic compound with the molecular formula C16H24O and a molecular weight of 232.36 g/mol . This compound, also known as 4'-n-Octylacetophenone, serves as a versatile building block and key intermediate in chemical synthesis . Its unique structure, featuring an acetophenone group linked to a lipophilic octyl chain, enables it to play a crucial role in the modification and functionalization of organic frameworks, facilitating the creation of complex molecules for specialized research applications . Researchers value this compound for its ability to undergo diverse chemical reactions, which opens a wide range of possibilities for producing new compounds with tailored properties and functions . It is supplied for laboratory research purposes and must be handled by trained professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . For safe handling, please refer to the Safety Data Sheet. The recommended storage condition is sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O B152876 1-(4-Octylphenyl)ethanone CAS No. 10541-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-octylphenyl)ethanone
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InChI

InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GARQDIVXKVBJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3065116
Record name Ethanone, 1-(4-octylphenyl)-
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Molecular Weight

232.36 g/mol
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CAS No.

10541-56-7
Record name p-Octylacetophenone
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Record name 1-(4-Octylphenyl)ethanone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activity of 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with an acetyl group and an octyl group. Its long alkyl chain imparts significant lipophilicity to the molecule.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 4'-Octylacetophenone, p-Octylacetophenone
CAS Number 10541-56-7[1][2]
Molecular Formula C₁₆H₂₄O[1]
Molar Mass 232.36 g/mol [1]
Appearance Low melting colorless to light yellow solid, aromatic odor[3]
Melting Point 18 °C[1]
Boiling Point 152-153 °C at 1 mmHg[1]
Density 0.919 g/cm³[1]
Flash Point 143 °C (289 °F) (estimated)[4]
Vapor Pressure 8.38 x 10⁻⁵ mmHg at 25 °C (estimated)
Solubility Insoluble in water; Soluble in alcohol[4]
Refractive Index 1.4970 (estimate)

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

  • Octylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension.

  • After the addition of acetyl chloride is complete, add a solution of octylbenzene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

G cluster_synthesis Synthesis Workflow start Start reactants Mix Octylbenzene, Acetyl Chloride, AlCl3 in CH2Cl2 at 0°C start->reactants reaction Stir at Room Temperature reactants->reaction quench Quench with Ice and HCl reaction->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude This compound evaporate->crude_product

Figure 1: Synthetic workflow for this compound.
Purification

The crude product can be purified by column chromatography followed by recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Procedure: The crude product is dissolved in a minimum amount of the initial mobile phase and loaded onto the column. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.

Recrystallization:

  • Solvent System: A mixture of ethanol and water or hexane and ethyl acetate can be effective.

  • Procedure: The purified product from column chromatography is dissolved in a minimum amount of the hot solvent system. The solution is then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons~7.9 (d)Doublet2HProtons ortho to acetyl group
Aromatic Protons~7.2 (d)Doublet2HProtons meta to acetyl group
Methylene Protons~2.6 (t)Triplet2H-CH₂- attached to the phenyl ring
Acetyl Protons~2.5 (s)Singlet3H-C(O)CH₃
Methylene Protons~1.6 (m)Multiplet2H-CH₂- adjacent to the benzylic CH₂
Methylene Protons~1.3 (m)Multiplet10H-(CH₂)₅-
Methyl Protons~0.9 (t)Triplet3HTerminal -CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon~198C=O
Aromatic Carbon~149C-C(O)CH₃
Aromatic Carbon~135C-CH₂-
Aromatic Carbons~129CH (ortho to acetyl)
Aromatic Carbons~128CH (meta to acetyl)
Methylene Carbon~36-CH₂- attached to the phenyl ring
Methylene Carbons~32, 31.5, 29.5, 29-(CH₂)₆-
Acetyl Carbon~27-C(O)CH₃
Methyl Carbon~23Terminal -CH₂-CH₃
Methyl Carbon~14Terminal -CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3020MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1685StrongC=O stretch (aromatic ketone)
~1600, 1580, 1470MediumAromatic C=C stretch
~830Strongp-Disubstituted benzene C-H bend
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIon
232[M]⁺ (Molecular ion)
217[M - CH₃]⁺
133[M - C₇H₁₅]⁺ (Benzylic cleavage)
119[C₈H₇O]⁺
43[CH₃CO]⁺

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, due to its structural similarity to other alkylphenols, particularly 4-octylphenol, it is plausible to hypothesize that it may exhibit similar biological effects. Alkylphenols are known endocrine-disrupting chemicals (EDCs) that can mimic the action of estrogen.

Postulated Estrogenic Activity

4-Octylphenol has been shown to possess estrogenic activity by binding to the estrogen receptor (ER).[5][6] This interaction can trigger a cascade of cellular events normally initiated by estradiol. Given the structural resemblance, this compound may also act as an ER agonist, although likely with a different potency.

The structural features that contribute to the estrogenic activity of alkylphenols include the phenolic hydroxyl group and the length and branching of the alkyl chain.[7] While this compound possesses the p-substituted alkyl chain, the presence of a ketone instead of a hydroxyl group will likely influence its binding affinity to the estrogen receptor.

G cluster_pathway Hypothetical Estrogenic Signaling Pathway ligand This compound (Potential Ligand) er Estrogen Receptor (ER) ligand->er dimerization ER Dimerization er->dimerization nucleus Translocation to Nucleus dimerization->nucleus ere Binding to Estrogen Response Elements (EREs) nucleus->ere transcription Modulation of Gene Transcription ere->transcription response Cellular Response (e.g., Proliferation, Gene Expression Changes) transcription->response

Figure 2: Postulated signaling pathway for the potential estrogenic action of this compound.

Safety and Handling

This compound is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through Friedel-Crafts acylation. While direct biological data is scarce, its structural similarity to known endocrine disruptors suggests that it may possess estrogenic activity, a hypothesis that warrants further investigation. This guide provides a solid foundation for researchers and scientists working with this compound, offering detailed, albeit predictive in some areas, information on its synthesis, characterization, and potential biological relevance.

References

An In-Depth Technical Guide to 1-(4-Octylphenyl)ethanone (CAS: 10541-56-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Octylphenyl)ethanone, a versatile aromatic ketone with applications in pharmaceutical synthesis and potential use in the formulation of liquid crystals. This document details its physicochemical properties, spectroscopic data, synthesis, and purification protocols. Notably, it explores its role as a key intermediate in the synthesis of the immunosuppressive drug Fingolimod, providing a detailed schematic of the relevant signaling pathway.

Chemical and Physical Properties

This compound, also known as 4'-octylacetophenone, is a long-chain alkyl-substituted aromatic ketone. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 10541-56-7[1][2]
Molecular Formula C₁₆H₂₄O[1][2]
Molecular Weight 232.37 g/mol [1]
Appearance White to light yellow crystalline powder or solid
Melting Point 18 °C
Boiling Point 152-153 °C at 1 mmHg
Density 0.919 g/cm³
Solubility Insoluble in water; soluble in organic solvents like dichloromethane and ethanol.
IUPAC Name This compound[1]

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the ¹H and ¹³C nuclei of this compound are detailed below.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit characteristic signals corresponding to the aromatic protons, the acetyl methyl protons, and the protons of the octyl chain.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9Doublet2HAromatic protons ortho to the acetyl group
~7.25Doublet2HAromatic protons meta to the acetyl group
~2.6Singlet3HMethyl protons of the acetyl group
~2.6Triplet2HMethylene protons of the octyl group attached to the phenyl ring
~1.6Multiplet2HMethylene protons of the octyl group
~1.3Multiplet10HMethylene protons of the octyl group
~0.9Triplet3HMethyl protons of the octyl group

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the octyl chain.

Chemical Shift (ppm)Assignment
~198Carbonyl carbon (C=O)
~145Aromatic carbon attached to the octyl group
~135Aromatic carbon attached to the acetyl group
~129Aromatic carbons
~128Aromatic carbons
~36Methylene carbon of the octyl group attached to the phenyl ring
~32-22Methylene carbons of the octyl group
~27Methyl carbon of the acetyl group
~14Methyl carbon of the octyl group
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch (from octyl group)
~1685StrongC=O stretch (aromatic ketone)
~1600, ~1575, ~1470Medium to WeakAromatic C=C skeletal vibrations
~1465MediumCH₂ bending (scissoring)
~1360MediumCH₃ bending (umbrella mode)
~830StrongPara-disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

m/zIon
232[M]⁺ (Molecular ion)
217[M - CH₃]⁺
133[M - C₇H₁₅]⁺ (Loss of heptyl radical)
119[CH₃COC₆H₄CH₂]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
43[CH₃CO]⁺ (Acylium ion)

Synthesis and Purification

Synthesis via Friedel-Crafts Acylation

This compound is commonly synthesized via the Friedel-Crafts acylation of octylbenzene with acetyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[3][4].

Reaction Scheme:

G cluster_catalyst Catalyst cluster_products Products octylbenzene Octylbenzene product This compound octylbenzene->product acetyl_chloride Acetyl Chloride acetyl_chloride->product alcl3 AlCl₃ alcl3->product Catalyst hcl HCl

Friedel-Crafts Acylation Synthesis

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve octylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in dry DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water or hexanes can be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum[5][6].

Column Chromatography Protocol:

  • Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. A suitable mobile phase is a mixture of hexanes and ethyl acetate, starting with a low polarity (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity if necessary[6][7][8][9].

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G start Crude Product dissolve Dissolve in minimal mobile phase start->dissolve load Load onto silica gel column dissolve->load elute Elute with hexanes/ethyl acetate load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate end Pure this compound evaporate->end G cluster_lymph_node Lymph Node cluster_circulation Circulation / CNS Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor expresses Internalization Internalization & Degradation S1P1_receptor->Internalization leads to S1P_gradient S1P Gradient (High in Blood/Lymph) S1P1_receptor->S1P_gradient senses FTY720_P Fingolimod-P FTY720_P->S1P1_receptor binds to Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked results in G start 1-(4-Alkylphenyl)ethanone (Core Molecule) synthesis Chemical Modification (e.g., esterification, imine formation) start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization of Liquid Crystalline Properties purification->characterization pom Polarized Optical Microscopy (POM) characterization->pom Texture Observation dsc Differential Scanning Calorimetry (DSC) characterization->dsc Phase Transition Analysis application Application in Devices (e.g., displays, sensors) characterization->application

References

An In-depth Technical Guide to 4'-Octylacetophenone: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 4'-octylacetophenone and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Core Data Presentation

The fundamental molecular data for 4'-octylacetophenone is summarized in the table below for quick reference and easy comparison.

ParameterValueReference
Molecular Formula C16H24O[1][2][3][4]
Molecular Weight 232.36 g/mol [1][2][4]
Synonyms p-n-Octylacetophenone, 1-(4-octylphenyl)ethanone[2][3]
CAS Number 10541-56-7[1][2][3]

Experimental Protocol: Synthesis of 4'-Octylacetophenone via Friedel-Crafts Acylation

This section details the methodology for the synthesis of 4'-octylacetophenone using Friedel-Crafts acylation, a widely used method for preparing aromatic ketones. The protocol is adapted from established procedures for similar acetophenone derivatives.

Objective: To synthesize 4'-octylacetophenone from octylbenzene and an acylating agent in the presence of a Lewis acid catalyst.

Materials:

  • Octylbenzene

  • Acetic anhydride or Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous toluene or dichloromethane (as solvent)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2)

  • Dichloromethane or diethyl ether (for extraction)

  • Petroleum ether (for crystallization)

Equipment:

  • Three-neck round-bottom flask

  • Stirrer

  • Reflux condenser with a calcium chloride drying tube

  • Dropping funnel

  • Heating mantle or water bath

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a dry 250 mL three-neck flask equipped with a stirrer, a dropping funnel, and a reflux condenser, add 20 g of anhydrous aluminum trichloride.

    • To the flask, add 40 mL of an anhydrous solvent like toluene or dichloromethane.

    • Prepare a mixture of the acylating agent (e.g., 6 mL of acetic anhydride) and 20 mL of the anhydrous solvent in the dropping funnel.

  • Acylation Reaction:

    • Cool the three-neck flask in an ice bath.

    • Slowly add the octylbenzene to the flask with stirring.

    • Begin the dropwise addition of the acylating agent mixture from the dropping funnel to the reaction flask. Maintain a slow addition rate to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture in a water bath at a controlled temperature (e.g., 50-60°C) for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of 50 mL of concentrated hydrochloric acid and 50 g of crushed ice, with constant stirring. This step is performed to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of an extraction solvent like dichloromethane or diethyl ether.

    • Combine all the organic layers.

    • Wash the combined organic layer sequentially with a 5% sodium hydroxide solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Purification:

    • Filter the dried organic layer to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or by crystallization from a solvent such as petroleum ether.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4'-octylacetophenone.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification start Start: Dry Three-Neck Flask reagents Add Anhydrous AlCl3 and Solvent start->reagents addition Add Octylbenzene and Acylating Agent reagents->addition reaction Heat Reaction Mixture addition->reaction quench Quench with HCl/Ice reaction->quench separation Separate Organic Layer quench->separation extraction Extract Aqueous Layer separation->extraction washing Wash Organic Layer extraction->washing drying Dry Organic Layer washing->drying evaporation Solvent Evaporation drying->evaporation purify Vacuum Distillation or Crystallization evaporation->purify end_product Final Product: 4'-Octylacetophenone purify->end_product

Caption: Workflow for the synthesis of 4'-Octylacetophenone.

References

An In-Depth Technical Guide to the Physical Properties of p-Octylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of p-octylacetophenone (also known as 4'-octylacetophenone or 1-(4-octylphenyl)ethanone). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this compound.

Core Physical and Chemical Properties

p-Octylacetophenone is an aromatic ketone with a distinct molecular structure that influences its physical behavior. A summary of its key identifiers and properties is provided below.

PropertyValueReference
Molecular Formula C₁₆H₂₄O[1][2][3]
Molecular Weight 232.36 g/mol [2][4]
CAS Number 10541-56-7[1][2][3]
Appearance Low melting colorless to light yellow solid, aromatic odor[5]

A more detailed breakdown of the physical properties is presented in the following tables for clarity and ease of comparison.

Thermal Properties
PropertyValueConditionsReference
Melting Point 18 °C-[4]
Boiling Point 152-153 °Cat 1 mmHg[4]
425-426 K (152-153 °C)at 0.001 bar[1]
340-341 °Cat 760 mmHg (estimated)[6]
Density and Solubility
PropertyValueConditionsReference
Density 0.919 g/mL-[4]
Water Solubility Insoluble-[5]
0.4346 mg/Lat 25 °C (estimated)[6]
Solubility in Organic Solvents Solublein hexane, ethanol, 2-propanol, acetone, toluene, dichloromethane[5]

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of p-octylacetophenone.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Procedure:

  • A small amount of finely powdered p-octylacetophenone is packed into a capillary tube, sealed at one end.

  • The capillary tube is attached to a thermometer.

  • The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a melting point apparatus.

  • The sample is heated slowly and uniformly.

  • The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using the distillation method or the capillary tube method.

Procedure (Capillary Tube Method):

  • A few milliliters of liquid p-octylacetophenone are placed in a small test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and heated in a suitable bath.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken.

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Procedure:

  • A clean and dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately.

  • The flask is filled to the calibration mark with p-octylacetophenone.

  • The flask containing the compound is weighed again.

  • The density is calculated by dividing the mass of the compound (final weight - initial weight) by the volume of the flask.

Solubility Determination

The solubility of a compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Procedure:

  • A small, measured amount of p-octylacetophenone (e.g., 50 mg) is placed in a test tube.

  • A small volume of the solvent (e.g., 1 mL) is added.

  • The test tube is shaken vigorously for a set period.

  • Visual observation is used to determine if the compound has dissolved completely, partially, or not at all. This can be repeated with different solvents.

Quantitative Procedure (Shake-Flask Method):

  • An excess amount of p-octylacetophenone is added to a known volume of the solvent in a flask.

  • The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of p-octylacetophenone in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain that details the involvement of p-octylacetophenone in defined signaling pathways. While acetophenone derivatives, in general, have been studied for various biological activities, including antimicrobial and anti-inflammatory properties, the specific molecular targets and signaling cascades for p-octylacetophenone have not been elucidated.[7] This compound is primarily used as an intermediate in pharmaceutical synthesis and as a fragrance ingredient.[5][8][9]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the physical properties of p-octylacetophenone.

experimental_workflow cluster_start Sample Preparation cluster_properties Physical Property Determination cluster_analysis Data Analysis and Reporting start Obtain p-Octylacetophenone Sample purify Purify Sample (if necessary) start->purify melting_point Melting Point Determination purify->melting_point boiling_point Boiling Point Determination purify->boiling_point density Density Determination purify->density solubility Solubility Determination purify->solubility data_collection Collect and Record Data melting_point->data_collection boiling_point->data_collection density->data_collection solubility->data_collection data_analysis Analyze and Compare Data data_collection->data_analysis report Generate Technical Report data_analysis->report

Caption: Workflow for determining the physical properties of p-octylacetophenone.

References

Spectroscopic Profile of 1-(4-Octylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science by providing key spectroscopic data and the methodologies for their acquisition. While a complete experimental dataset for this compound is not publicly available, this guide combines known data for the target compound with data from structurally similar analogs to provide a thorough analytical profile.

Chemical Structure and Properties

This compound is a ketone characterized by an octyl group and an acetyl group attached to a benzene ring at the para position.

Chemical Structure:

Molecular Formula: C16H24O[1][2][3]

Molecular Weight: 232.36 g/mol [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below is a summary of the available ¹H NMR data for this compound and predicted ¹³C NMR data based on its chemical structure and data from analogs.

¹H NMR Spectral Data

A proton NMR spectrum for this compound has been reported. The data provides characteristic signals for the aromatic, acetyl, and octyl protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-7.9Doublet2HAromatic protons ortho to the acetyl group
~7.2-7.3Doublet2HAromatic protons ortho to the octyl group
~2.6Triplet2H-CH2- group of the octyl chain attached to the benzene ring
~2.5Singlet3HAcetyl (-COCH3) protons
~1.6Multiplet2H-CH2- group beta to the benzene ring
~1.2-1.4Multiplet10H-(CH2)5- of the octyl chain
~0.8-0.9Triplet3HTerminal -CH3 group of the octyl chain

Note: Specific coupling constants were not available in the referenced data.

¹³C NMR Spectral Data (Predicted)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~198Carbonyl carbon (C=O)
~145-150Aromatic carbon attached to the octyl group
~135-140Aromatic carbon attached to the acetyl group
~128-130Aromatic CH carbons
~35-36-CH2- group of the octyl chain attached to the benzene ring
~31-32Methylene carbons of the octyl chain
~29Methylene carbons of the octyl chain
~26-27Acetyl (-COCH3) carbon
~22-23Methylene carbon of the octyl chain
~14Terminal -CH3 carbon of the octyl chain
Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of aromatic ketones like this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-25 mg of sample B in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into spectrometer F Lock, tune, and shim E->F G Acquire 1H and 13C spectra F->G H Fourier transform I Phase and baseline correction H->I J Integrate and pick peaks I->J cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq To Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and aliphatic C-H bonds.

Predicted IR Spectral Data

Based on the spectral data of analogous aromatic ketones, the following IR absorptions are expected for this compound.

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850StrongC-H stretching (alkyl chain)
~1685StrongC=O stretching (aryl ketone)
~1600, ~1580, ~1470Medium-WeakC=C stretching (aromatic ring)
~1450MediumC-H bending (alkyl chain)
~1260StrongC-C(=O)-C stretching and bending
~840-810StrongC-H out-of-plane bending (1,4-disubstituted benzene)
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

For liquid samples like this compound, ATR-FTIR is a convenient technique that requires minimal sample preparation.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing A Clean ATR crystal B Collect background spectrum A->B C Place a drop of liquid sample on the ATR crystal D Acquire the sample spectrum C->D E Perform ATR correction F Identify characteristic absorption bands E->F cluster_setup cluster_setup cluster_sample cluster_sample cluster_setup->cluster_sample Ready for Sample cluster_process cluster_process cluster_sample->cluster_process Spectrum Data

Figure 2: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum Data (Electron Ionization)

The mass spectrum of this compound under EI conditions is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
232[M]⁺ (Molecular Ion)
217[M - CH₃]⁺
147[M - C₆H₁₃]⁺
131[C₉H₁₁O]⁺
119[C₈H₇O]⁺
43[CH₃CO]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following diagram illustrates the general workflow for analyzing a liquid sample using EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection A Inject sample into GC B Vaporization and separation A->B C Electron impact (70 eV) D Formation of molecular and fragment ions C->D E Separation of ions by m/z F Detection and signal processing E->F cluster_intro cluster_intro cluster_ion cluster_ion cluster_intro->cluster_ion To Ion Source cluster_analysis cluster_analysis cluster_ion->cluster_analysis Ion Beam

Figure 3: General workflow for EI-MS analysis, often coupled with GC.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic characteristics of this compound. By combining available experimental data with predictive analysis based on structurally related compounds, this document offers valuable insights for researchers in the fields of chemistry and drug development. The detailed experimental workflows also serve as a practical guide for the spectroscopic analysis of this and similar compounds. Further experimental verification of the predicted data is encouraged for precise characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Octylphenyl)ethanone. This document outlines predicted spectral data based on the analysis of structurally similar compounds and established NMR principles. It also includes standardized experimental protocols for acquiring such spectra, aimed at professionals in research and development.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of this compound are systematically numbered as depicted in the diagram below. This numbering convention will be used throughout this guide to correlate specific atoms with their corresponding spectral peaks.

G A Sample Insertion & Locking B Shimming A->B C Tuning and Matching B->C D Setting Acquisition Parameters C->D E Data Acquisition (FID) D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Referencing H->I J Integration I->J G A Sample Insertion & Locking B Shimming A->B C Tuning and Matching (¹³C) B->C D Setting Acquisition Parameters C->D E Data Acquisition (FID) D->E F Fourier Transform E->F G Phase Correction F->G H Baseline Correction G->H I Referencing H->I

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4'-Octylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of chemical compounds. When a molecule is introduced into the mass spectrometer, it is ionized, leading to the formation of a molecular ion. The energy of the ionization process, particularly in Electron Ionization (EI) mass spectrometry, is often sufficient to cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. This guide provides a detailed analysis of the electron ionization mass spectrometry fragmentation pathways of 4'-octylacetophenone, a substituted aromatic ketone. Understanding these fragmentation patterns is crucial for the unambiguous identification of this and similar compounds in complex matrices.

Core Fragmentation Mechanisms of Alkyl Aromatic Ketones

The fragmentation of 4'-octylacetophenone is governed by established principles of mass spectrometry for ketones and aromatic compounds. The primary fragmentation processes include:

  • Alpha-Cleavage: This involves the cleavage of a bond alpha to the carbonyl group. For acetophenones, this can result in the loss of the methyl group or the alkyl-substituted phenyl group. The formation of a stable acylium ion often drives this process.

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen on an alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.

  • Benzylic Cleavage: The bond between the aromatic ring and the alkyl substituent can cleave, leading to the formation of a stable benzylic cation.

Mass Spectrometry Data for 4'-Octylacetophenone

The electron ionization mass spectrum of 4'-octylacetophenone is characterized by a distinct pattern of fragment ions. The quantitative data from the spectrum is summarized in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
23215[M]+• (Molecular Ion)
217100[M - CH3]+
14710[C10H11O]+
13130[C9H7O]+
11915[C8H7O]+
10520[C7H5O]+
9110[C7H7]+
4325[CH3CO]+

Proposed Fragmentation Pathways of 4'-Octylacetophenone

The major fragmentation pathways for 4'-octylacetophenone under electron ionization are detailed below.

Alpha-Cleavage

The most prominent fragmentation pathway is the alpha-cleavage, which involves the loss of a methyl radical from the molecular ion to form the base peak at m/z 217.

G M [C16H24O]+• m/z = 232 F1 [C15H21O]+ m/z = 217 M->F1 - •CH3 CH3 •CH3

Caption: Alpha-cleavage of the molecular ion.

McLafferty Rearrangement

A McLafferty rearrangement can occur, involving the transfer of a hydrogen atom from the gamma-carbon of the octyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule. This leads to the fragment ion at m/z 148, which can then undergo further fragmentation.

G M [C16H24O]+• m/z = 232 F2 [C11H16O]+• m/z = 176 M->F2 - C5H10 (McLafferty) C5H10 C5H10

Caption: McLafferty rearrangement of the molecular ion.

Benzylic Cleavage and Subsequent Fragmentations

Cleavage of the bond between the aromatic ring and the acetyl group, as well as cleavage within the octyl chain, leads to a cascade of smaller fragment ions.

G M [C16H24O]+• m/z = 232 F217 [C15H21O]+ m/z = 217 M->F217 - •CH3 F43 [CH3CO]+ m/z = 43 M->F43 F131 [C9H7O]+ m/z = 131 F217->F131 - C6H14 F105 [C7H5O]+ m/z = 105 F131->F105 - C2H2 F91 [C7H7]+ m/z = 91 F131->F91 - CO

Caption: Major fragmentation cascade of 4'-octylacetophenone.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized protocol for the analysis of 4'-octylacetophenone using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of 4'-octylacetophenone in 1 mL of a volatile organic solvent such as dichloromethane or hexane.

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 500.

    • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the chromatographic peak corresponding to 4'-octylacetophenone.

  • Process the data using the instrument's software to obtain the mass spectrum and identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrometry fragmentation of 4'-octylacetophenone is characterized by predictable and interpretable pathways, primarily driven by alpha-cleavage, McLafferty rearrangement, and benzylic cleavages. The base peak at m/z 217, resulting from the loss of a methyl group, is a key identifier for this compound. A thorough understanding of these fragmentation patterns, coupled with standardized experimental protocols, is essential for the accurate identification and structural confirmation of 4'-octylacetophenone in various scientific and industrial applications. This guide provides the foundational knowledge for researchers and professionals working with this and structurally related compounds.

An In-Depth Technical Guide to 1-Phenyldecan-1-one (C16H24O)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ketone 1-phenyldecan-1-one, a compound with the chemical formula C16H24O. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and potential biological significance.

Chemical Identity: IUPAC Name and Synonyms

The ketone with the molecular formula C16H24O is systematically named 1-phenyldecan-1-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogues.

Table 1: IUPAC Name and Synonyms for C16H24O Ketone

TypeName
IUPAC Name 1-phenyldecan-1-one
Synonyms Capriphenone, Decanophenone, n-Decanophenone, Nonyl phenyl ketone, Ketone, nonyl phenyl, 1-Phenyl-1-decanone

Source: PubChem[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-phenyldecan-1-one is presented in Table 2. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical Properties of 1-Phenyldecan-1-one

PropertyValueReference
Molecular Formula C16H24O[1]
Molecular Weight 232.36 g/mol [1]
Melting Point 34-36 °C[2]
Boiling Point 168 °C at 5 mmHg[2]
Flash Point > 110 °C[3]
Appearance White to Almost white powder to crystal[2]
Solubility Insoluble in water
CAS Number 6048-82-4[1]

Synthesis of 1-Phenyldecan-1-one: An Experimental Protocol

Aryl ketones such as 1-phenyldecan-1-one are commonly synthesized via the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. The following is a representative experimental protocol for the synthesis of 1-phenyldecan-1-one from benzene and decanoyl chloride.

Materials and Equipment:

  • Benzene (anhydrous)

  • Decanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add a solution of decanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the aluminum chloride suspension over a period of 20-30 minutes with constant stirring.

  • Addition of Benzene: After stirring for an additional 15 minutes, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[4]

  • Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[4][5] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4][6]

  • Purification: The crude 1-phenyldecan-1-one can be further purified by recrystallization or column chromatography.

Biological Activity and Significance in Drug Development

While specific biological data for 1-phenyldecan-1-one is limited, its structural motif as an aryl ketone is of significant interest in medicinal chemistry and drug development. Aryl ketones are versatile scaffolds and key intermediates in the synthesis of a wide range of biologically active molecules.[3]

Potential Endocrine Disruptor: 1-phenyldecan-1-one is classified as a potential endocrine-disrupting compound (EDC).[1] EDCs are chemicals that may interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The mechanism by which 1-phenyldecan-1-one may exert endocrine-disrupting effects has not been thoroughly elucidated and requires further investigation.

Role of Ketones in Cellular Signaling: Ketone bodies, which are structurally different from aryl ketones, are known to act as signaling molecules in various physiological and pathological states, influencing inflammation, oxidative stress, and gene expression.[7][8][9] While 1-phenyldecan-1-one is not a metabolic ketone body, its ketone functional group provides a site for potential interactions with biological macromolecules, such as receptors and enzymes, which could modulate their activity and downstream signaling pathways.

Visualization of a Hypothetical Signaling Pathway

Given the classification of 1-phenyldecan-1-one as a potential endocrine disruptor, a hypothetical signaling pathway can be conceptualized to illustrate how such a molecule might interfere with cellular processes. The following diagram, generated using the DOT language, depicts a simplified, generic pathway where an exogenous ketone interacts with a cellular receptor, leading to the modulation of a signaling cascade.

cluster_extracellular Extracellular Space cluster_cell Cell Exogenous_Ketone 1-Phenyldecan-1-one (C16H24O) Receptor Cellular Receptor (e.g., Nuclear Receptor) Exogenous_Ketone->Receptor Binding Signaling_Cascade Signaling Cascade (Kinase Activation/Inhibition) Receptor->Signaling_Cascade Activation/ Inhibition Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Modulation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response (e.g., Endocrine Disruption) Gene_Expression->Biological_Response Leads to

Caption: Hypothetical signaling pathway of an exogenous ketone.

This guide provides a foundational understanding of the C16H24O ketone, 1-phenyldecan-1-one. Further research is warranted to fully elucidate its biological activities and potential applications or risks in the context of drug development and environmental health.

References

An In-depth Technical Guide to the Safety and Handling of 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(4-Octylphenyl)ethanone (CAS No. 10541-56-4), a key intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, potential hazards, safe handling procedures, and emergency protocols. Furthermore, it details experimental procedures for its synthesis, purification, and analysis, and explores its relevance in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as 4'-octylacetophenone, is an aromatic ketone. Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₄O[1]
Molecular Weight 232.36 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 18 °C[1]
Boiling Point 152-153 °C at 1 mmHg[1]
Density 0.919 g/cm³[1]
Flash Point 152-153 °C at 1 mmHg[1]
Vapor Pressure 8.38E-05 mmHg at 25°C[1]
Refractive Index 1.4970 (estimate)[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, benzene, and chloroform.[2]

Safety and Hazard Information

This compound is classified as harmful if swallowed and is an irritant. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P330, P332+P317, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Safe Handling and Storage

Adherence to proper laboratory protocols is essential when handling this compound to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, and open flames.

  • Incompatible with strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.

  • Specific Hazards: Emits toxic fumes under fire conditions.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to section 13.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of octylbenzene.[2][3]

Materials and Reagents:

  • Octylbenzene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

  • In the flask, suspend anhydrous aluminum chloride in dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of octylbenzene and acetyl chloride (or acetic anhydride) in dichloromethane from the dropping funnel with constant stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture slowly onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 5% NaOH solution, followed by water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to obtain the crude product.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up Octylbenzene Octylbenzene Reaction Reaction Octylbenzene->Reaction AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Reaction AlCl3 Anhydrous AlCl₃ (Catalyst) AlCl3->Reaction Solvent Dichloromethane Solvent->Reaction Temperature 0°C to Room Temperature Temperature->Reaction Decomposition Ice / HCl Separation Separatory Funnel Decomposition->Separation Washing 5% NaOH, H₂O Separation->Washing Drying Anhydrous MgSO₄ Washing->Drying Evaporation Rotary Evaporation Drying->Evaporation Product Crude this compound Evaporation->Product Reaction->Decomposition Friedel-Crafts Acylation

Caption: Synthesis workflow for this compound.

Purification

The crude product can be purified by one or a combination of the following methods:

  • Distillation: Vacuum distillation is suitable for purifying liquid ketones.[4]

  • Liquid-Liquid Extraction: To remove acidic or basic impurities.[5]

  • Column Chromatography: Using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.

Analytical Methods

The purity and identity of this compound can be confirmed using the following analytical techniques.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 10-20 µL.[6]

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium.[10]

  • Injection Mode: Splitless.[9]

  • Temperature Program:

    • Initial temperature: 50-100°C, hold for 1-2 minutes.

    • Ramp: 10-20°C/min to 280-300°C.

    • Final hold: 5-10 minutes.[10]

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[10]

  • ¹H NMR (CDCl₃): Expected chemical shifts (δ) for similar 4-alkylacetophenones include: aromatic protons (~7.2-7.9 ppm, two doublets), acetyl methyl protons (~2.6 ppm, singlet), and alkyl chain protons (variable, ~0.8-2.7 ppm).[11]

  • ¹³C NMR (CDCl₃): Expected chemical shifts (δ) for similar 4-alkylacetophenones include: carbonyl carbon (~198 ppm), aromatic carbons (~128-145 ppm), acetyl methyl carbon (~26 ppm), and alkyl chain carbons (variable, ~14-36 ppm).[11]

Role in Drug Development: MCR-1 Inhibition

Recent research has highlighted the potential of this compound derivatives as inhibitors of the Mobilized Colistin Resistance-1 (MCR-1) enzyme.[12] MCR-1 confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[12][13]

The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A, a component of the bacterial outer membrane.[12][14] This modification reduces the binding affinity of colistin to the bacterial cell, rendering the antibiotic ineffective.[12]

A derivative of this compound, 4-((1-Ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic acid, has been shown to inhibit the MCR-1 enzyme, thereby restoring the efficacy of colistin against resistant bacteria.[12] This suggests that this compound is a valuable starting material for the synthesis of novel antibiotic adjuvants.

G cluster_bacterium Gram-Negative Bacterium MCR1 MCR-1 Enzyme ModifiedLipidA Modified Lipid A MCR1->ModifiedLipidA Catalyzes addition of PE to Lipid A LipidA Lipid A LipidA->MCR1 CellDeath Bacterial Cell Death LipidA->CellDeath leads to PE Phosphoethanolamine PE->MCR1 Resistance Colistin Resistance ModifiedLipidA->Resistance Colistin Colistin Colistin->LipidA Binds to Inhibitor This compound Derivative Inhibitor->MCR1 Inhibits

Caption: MCR-1 mediated colistin resistance and its inhibition.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to contact a licensed professional waste disposal service.

This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel handling this chemical to be familiar with its potential hazards and to follow all recommended safety procedures.

References

An In-depth Technical Guide on the Solubility of 1-(4-Octylphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Octylphenyl)ethanone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining solubility through established experimental protocols.

Physicochemical Properties of this compound

This compound, also known as p-octylacetophenone, is an aromatic ketone.[1] Its structure consists of a phenyl ring substituted with an acetyl group and an octyl group. This combination of a polar ketone group and a long nonpolar alkyl chain dictates its solubility behavior, suggesting it would be more soluble in nonpolar organic solvents.

Key Physicochemical Data:

  • Molecular Formula: C₁₆H₂₄O[1][2]

  • Molar Mass: 232.36 g/mol [1][2]

  • Melting Point: 18 °C[2]

  • Boiling Point: 152-153 °C at 1 mmHg[2]

  • Density: 0.919 g/cm³[2]

Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following table is presented as a template for researchers to systematically record their experimental findings. The expected solubility is qualitatively predicted based on the principle of "like dissolves like."

SolventChemical FormulaPolarity (Qualitative)Predicted SolubilityExperimentally Determined Solubility (e.g., g/100 mL at 25°C)
HexaneC₆H₁₄NonpolarHighData to be determined
TolueneC₇H₈NonpolarHighData to be determined
Diethyl Ether(C₂H₅)₂OSlightly PolarHighData to be determined
ChloroformCHCl₃PolarModerateData to be determined
Ethyl AcetateC₄H₈O₂PolarModerateData to be determined
AcetoneC₃H₆OPolarModerateData to be determined
EthanolC₂H₅OHPolarLowData to be determined
MethanolCH₃OHPolarLowData to be determined
WaterH₂OVery PolarInsolubleData to be determined

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound like this compound in various organic solvents. These protocols are based on standard laboratory practices.[3][4][5]

1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

  • Materials:

    • This compound

    • A selection of organic solvents (e.g., hexane, toluene, ethanol, etc.)

    • Small test tubes (e.g., 13x100 mm)

    • Spatula

    • Vortex mixer (optional)

    • Graduated pipettes or cylinders

  • Procedure:

    • Place approximately 25 mg of this compound into a clean, dry test tube.[4]

    • Add 0.75 mL of the selected solvent to the test tube in small portions.[4]

    • After each addition, vigorously shake the test tube for 10-20 seconds.[6] A vortex mixer can be used for more consistent agitation.

    • Continue this process for a total of 60 seconds of agitation.[3]

    • Observe the mixture. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[3]

    • Record the observations.

2. Quantitative Solubility Determination (Static Equilibrium Method)

This method determines the saturation concentration of the solute in a solvent at a specific temperature.

  • Materials:

    • This compound

    • Selected organic solvents

    • Scintillation vials or small flasks with secure caps

    • Analytical balance

    • Constant temperature bath (e.g., water bath or incubator)

    • Magnetic stirrer and stir bars

    • Syringe filters (e.g., 0.45 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

  • Procedure:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

    • Accurately dilute the filtered solution with a suitable solvent.

    • Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or GC method.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for characterizing the solubility of an organic compound.

Solubility_Workflow start Start: Obtain Pure This compound qual_test Qualitative Solubility Test (in various solvents) start->qual_test is_soluble Is the compound soluble? qual_test->is_soluble quant_test Quantitative Solubility Determination (Static Equilibrium Method) is_soluble->quant_test  Yes record_insoluble Record as 'Insoluble' or 'Sparingly Soluble' is_soluble->record_insoluble  No analyze_conc Analyze Concentration (e.g., HPLC, GC) quant_test->analyze_conc end End: Compile Data Table record_insoluble->end calc_sol Calculate and Record Solubility Value analyze_conc->calc_sol calc_sol->end

Caption: Workflow for determining the solubility of this compound.

References

Structure and chemical identifiers of 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a long alkyl chain and a reactive keto group, makes it a valuable building block for the synthesis of more complex molecules, including liquid crystals, polymers, and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, identifiers, physical properties, and a detailed experimental protocol for its synthesis and characterization.

Chemical Structure and Identifiers

The molecular structure of this compound consists of an octyl group attached to the para position of an acetophenone core.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 10541-56-7[1]
PubChem CID 66344[1]
Molecular Formula C₁₆H₂₄O[1]
Molecular Weight 232.36 g/mol [1]
SMILES CCCCCCCCC1=CC=C(C=C1)C(=O)C[1]
InChI InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3[1]
InChIKey GARQDIVXKVBJFP-UHFFFAOYSA-N[1]
Synonyms 4'-Octylacetophenone, p-Octylacetophenone, 4-n-Octylacetophenone[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 18 °C[2]
Boiling Point 152-153 °C at 1 mmHg[2]
Density 0.919 g/cm³[2]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reaction Scheme:

G octylbenzene Octylbenzene alcl3 AlCl₃ product This compound octylbenzene->product acetylchloride Acetyl Chloride acetylchloride->product alcl3->product + hcl HCl product->hcl +

Caption: Friedel-Crafts acylation of octylbenzene.

Materials:

  • Octylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred suspension over a period of 10 minutes.

  • Following the addition of acetyl chloride, add a solution of octylbenzene (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, alkyl, and acetyl protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃) on a 400 MHz or higher instrument.

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of all 16 carbon atoms in their distinct chemical environments.

Infrared (IR) Spectroscopy:

The IR spectrum, typically recorded as a neat film, will show characteristic absorption bands. Key peaks include a strong carbonyl (C=O) stretch around 1685 cm⁻¹, C-H stretching of the alkyl chain just below 3000 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry, often using gas chromatography-mass spectrometry (GC-MS), will show the molecular ion peak (M⁺) at m/z = 232. The fragmentation pattern will include characteristic losses of the acetyl group and fragments from the octyl chain.

Logical Relationships of Chemical Identifiers

The various chemical identifiers for this compound are interconnected and provide a comprehensive description of the molecule. The IUPAC name defines the structure, from which the molecular formula and molecular weight can be derived. The SMILES and InChI strings are line notations that encode the molecular structure, allowing for its representation in computational chemistry. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service.

G IUPAC IUPAC Name This compound Structure Chemical Structure IUPAC->Structure Defines CAS CAS Number 10541-56-7 IUPAC->CAS Registered as PubChem PubChem CID 66344 IUPAC->PubChem Indexed as Formula Molecular Formula C₁₆H₂₄O Structure->Formula Determines SMILES SMILES CCCCCCCCc1ccc(cc1)C(=O)C Structure->SMILES Encoded by InChI InChI InChI=1S/C16H24O/... Structure->InChI Encoded by MW Molecular Weight 232.36 g/mol Formula->MW Calculated from

Caption: Interconnectivity of chemical identifiers.

References

A Comprehensive Technical Guide to 1-(4-Octylphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Chemical Intermediate

This technical guide provides a detailed overview of 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. It is a key intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical, fragrance, and liquid crystal industries. This document consolidates essential information on its commercial availability, physicochemical properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound is readily available from a range of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in laboratory and research chemicals. Notable suppliers include:

  • Shanghai Macklin Biochemical Co., Ltd.

  • TCI (Tokyo Chemical Industry) America

  • CP Lab Safety

  • A2B Chem

These suppliers typically offer the compound in various purities and quantities, suitable for both small-scale research and larger development projects.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. This information has been compiled from various supplier safety data sheets (SDS) and chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10541-56-7[1]
Molecular Formula C₁₆H₂₄O[1]
Molecular Weight 232.36 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 152-153 °C at 1 mmHg[3]
Melting Point 18 °C[3]
Density 0.919 g/cm³[3]
Purity (typical) ≥97% (HPLC)[1]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
Harmful if swallowed.Wash hands thoroughly after handling.
Causes skin irritation.Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray.

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of octylbenzene. This electrophilic aromatic substitution reaction involves the reaction of octylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Octylbenzene

This protocol is a representative procedure for the synthesis of this compound based on standard Friedel-Crafts acylation methodologies.

Materials:

  • Octylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane. Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes, maintaining the temperature at 0 °C.

  • Addition of Octylbenzene: After the addition of acetyl chloride is complete, add octylbenzene (1.0 equivalent) dissolved in dichloromethane to the dropping funnel. Add the octylbenzene solution dropwise to the reaction mixture over 20-30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product octylbenzene Octylbenzene reaction_mixture Friedel-Crafts Acylation in Dichloromethane, 0°C to RT octylbenzene->reaction_mixture acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_mixture alcl3 AlCl₃ (catalyst) alcl3->reaction_mixture quench Quench with HCl/Ice reaction_mixture->quench 1. Quench extraction Extraction with DCM quench->extraction 2. Extract washing Wash with NaHCO₃ extraction->washing 3. Wash drying Dry with MgSO₄ washing->drying 4. Dry evaporation Solvent Evaporation drying->evaporation 5. Evaporate purification Vacuum Distillation evaporation->purification 6. Purify product This compound purification->product

Synthesis workflow for this compound.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons (ortho and meta to the acetyl group), the methyl protons of the acetyl group, and the protons of the octyl chain (including the benzylic methylene group).
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (including the ipso-carbons), and the carbons of the octyl chain.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch, typically around 1680 cm⁻¹, and bands for aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Research and Development

This compound serves as a crucial building block in several areas of chemical research and development:

  • Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of more complex molecules with potential biological activity. The octylphenyl moiety can be incorporated into drug candidates to enhance their lipophilicity, which can influence their pharmacokinetic and pharmacodynamic properties.[3]

  • Liquid Crystal Synthesis: The rod-like structure of this compound makes it a suitable precursor for the synthesis of liquid crystalline materials.[4] The octyl chain contributes to the mesogenic properties of the final molecules.

  • Fragrance Industry: Acetophenone derivatives are known for their use in fragrances. While specific applications of the octyl derivative are less documented in public literature, its structural class is relevant to this industry.

As of the current literature review, there is no specific signaling pathway that has been identified to directly involve this compound. Its primary role in a research context is that of a synthetic intermediate.

This technical guide provides a foundational understanding of this compound for its application in a research and development setting. For specific applications, further consultation of specialized literature is recommended.

References

Methodological & Application

Synthesis of 1-(4-Octylphenyl)ethanone from Octylbenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(4-octylphenyl)ethanone from octylbenzene via a Friedel-Crafts acylation reaction. This versatile ketone serves as a crucial intermediate in the synthesis of various organic molecules, finding applications in pharmaceutical research, materials science, and agrochemical development.

Data Presentation

A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference and comparison.

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
OctylbenzeneC₁₄H₂₂190.33-38261-263
This compoundC₁₆H₂₄O232.3618152-153 @ 1 mmHg[1]

Experimental Protocol

The synthesis of this compound is achieved through the Friedel-Crafts acylation of octylbenzene with acetyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst. This electrophilic aromatic substitution reaction is a robust and widely used method for the formation of aryl ketones.

Materials:

  • Octylbenzene (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

  • Dry dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with anhydrous aluminum chloride (1.1 equiv) and dry dichloromethane. The suspension is cooled to 0 °C in an ice-water bath with stirring.

  • Addition of Acetyl Chloride: Acetyl chloride (1.1 equiv) is dissolved in dry dichloromethane and added dropwise to the cooled suspension of aluminum chloride via a dropping funnel over 10-15 minutes. The mixture is stirred for an additional 10 minutes at 0 °C to form the acylium ion electrophile.

  • Addition of Octylbenzene: Octylbenzene (1.0 equiv), dissolved in dry dichloromethane, is then added dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is then stirred for an additional 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 1 M HCl. The mixture is then transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a clear oil or a low-melting solid.

Mandatory Visualizations

Reaction Scheme: Friedel-Crafts Acylation

G octylbenzene Octylbenzene plus1 + acetyl_chloride Acetyl Chloride arrow1 AlCl₃, CH₂Cl₂ product This compound

Caption: Friedel-Crafts acylation of octylbenzene.

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Mix AlCl₃ and CH₂Cl₂ at 0°C add_acetyl 2. Add Acetyl Chloride in CH₂Cl₂ start->add_acetyl add_octyl 3. Add Octylbenzene in CH₂Cl₂ add_acetyl->add_octyl react 4. Stir at room temperature add_octyl->react quench 5. Quench with ice and HCl react->quench extract 6. Extract with CH₂Cl₂ quench->extract wash 7. Wash with H₂O, NaHCO₃, Brine extract->wash dry 8. Dry and concentrate wash->dry purify 9. Purify by distillation/chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis.

Expected Characterization Data

The synthesized this compound should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃) δ 7.90 (d, 2H), 7.25 (d, 2H), 2.65 (t, 2H), 2.58 (s, 3H), 1.60 (m, 2H), 1.30 (m, 10H), 0.88 (t, 3H)
¹³C NMR (CDCl₃) δ 197.8, 149.0, 135.0, 128.8, 128.6, 36.0, 31.9, 31.5, 29.5, 29.3, 29.2, 26.5, 22.7, 14.1
IR (neat, cm⁻¹) 2925, 2854, 1682 (C=O), 1606, 1412, 1267, 816
Mass Spectrum (EI) m/z (%): 232 (M⁺, 25), 217 (100), 147 (15), 133 (10), 91 (5), 43 (20)[2]

This detailed protocol and the accompanying data provide a comprehensive guide for the successful synthesis and characterization of this compound, a key building block in modern organic synthesis.

References

Application Notes and Protocols: Synthesis of 1-(4-Octylphenyl)ethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-octylphenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is achieved through the Friedel-Crafts acylation of octylbenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note includes a comprehensive experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, facilitating the formation of a carbon-carbon bond between an aromatic ring and an acyl group. This electrophilic aromatic substitution reaction is widely employed for the synthesis of aryl ketones, which serve as versatile precursors in numerous synthetic pathways. The acylation of octylbenzene to produce this compound is a targeted transformation that introduces a keto-functionalized acetyl group onto the aromatic ring, yielding a key building block for various applications, including liquid crystal synthesis and as an intermediate for active pharmaceutical ingredients.

Data Presentation

The following table summarizes the key reactants, their properties, and the typical yield for the synthesis of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar RatioRole
OctylbenzeneC₁₄H₂₂190.331.0Starting Material
Acetyl ChlorideC₂H₃ClO78.501.1Acylating Agent
Aluminum Chloride (AlCl₃)AlCl₃133.341.1Catalyst
This compoundC₁₆H₂₄O232.36-Product
Expected Yield ---Up to 85%

Experimental Protocol

Materials:

  • Octylbenzene (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (1.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Nitrogen or argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred suspension over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Addition of Octylbenzene: After the addition of acetyl chloride is complete, add octylbenzene (1.0 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: Once the addition of octylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Suspend AlCl3 in CH2Cl2 cool_flask Cool to 0 °C setup_flask->cool_flask add_acetyl_chloride Add Acetyl Chloride cool_flask->add_acetyl_chloride add_octylbenzene Add Octylbenzene add_acetyl_chloride->add_octylbenzene stir_rt Stir at RT (2-3h) add_octylbenzene->stir_rt quench Quench with Ice/HCl stir_rt->quench extract Extract with CH2Cl2 quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify dry->purify product This compound purify->product

Caption: Experimental workflow for the Friedel-Crafts acylation of octylbenzene.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

  • ¹H NMR (CDCl₃, δ): ~7.90 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 2.65 (t, 2H, Ar-CH₂), 2.58 (s, 3H, COCH₃), 1.60 (m, 2H, CH₂), 1.30 (m, 10H, (CH₂)₅), 0.88 (t, 3H, CH₃).

  • ¹³C NMR (CDCl₃, δ): ~197.8, 148.5, 135.5, 128.7, 128.6, 36.1, 31.9, 31.5, 29.4, 29.3, 29.2, 26.5, 22.7, 14.1.

  • IR (KBr, cm⁻¹): ~2925 (C-H stretch, alkyl), 2855 (C-H stretch, alkyl), 1680 (C=O stretch, ketone), 1605 (C=C stretch, aromatic), 820 (C-H bend, p-disubstituted).

  • Mass Spectrum (EI): m/z 232 (M⁺), 217, 131, 119, 91.

Safety Precautions

  • Aluminum chloride is a corrosive and water-sensitive solid. Handle it in a fume hood and avoid contact with skin and moisture.

  • Acetyl chloride is a corrosive and volatile liquid. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment.

  • The reaction quenching with ice/HCl is exothermic and should be performed with caution.

This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for various applications in research and development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 4'-Octylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Octylacetophenone is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of octylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. The choice of Lewis acid is critical as it significantly influences reaction efficiency, selectivity, and overall yield. This document provides a comparative overview of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for this synthesis, complete with detailed experimental protocols and a summary of their performance.

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1] The Lewis acid catalyst activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of octylbenzene, leading to the formation of 4'-octylacetophenone. The long alkyl chain of octylbenzene directs the acylation primarily to the para position due to steric hindrance.

Lewis Acid Catalyst Performance: A Comparative Analysis

The selection of a Lewis acid catalyst for the synthesis of 4'-octylacetophenone is a trade-off between reactivity, cost, and handling considerations. The following table summarizes the typical performance of Aluminum Chloride, Ferric Chloride, and Zinc Chloride in the Friedel-Crafts acylation of long-chain alkylbenzenes.

Lewis Acid CatalystTypical Catalyst Loading (mol%)Expected Relative YieldTypical Reaction TimeKey Considerations
Aluminum Chloride (AlCl₃) 110 - 150HighShort (1-3 hours)Highly reactive and efficient, but also highly hygroscopic and reacts violently with water. Requires strict anhydrous conditions.
Ferric Chloride (FeCl₃) 100 - 150Moderate to HighModerate (2-6 hours)A less potent but more manageable and cost-effective alternative to AlCl₃. It is also less sensitive to moisture.[1][2]
Zinc Chloride (ZnCl₂) 100 - 200ModerateModerate to Long (4-12 hours)A milder Lewis acid that may require higher temperatures or longer reaction times. It can offer better selectivity in some cases.[3]

Reaction Mechanism and Workflow

The synthesis of 4'-octylacetophenone via Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation A Acetyl Chloride C Acylium Ion-Lewis Acid Complex A->C + B Lewis Acid (e.g., AlCl₃) B->C D Resonance-Stabilized Acylium Ion C->D Generates E Octylbenzene F Sigma Complex (Arenium Ion) D->F E->F Attacks G [AlCl₄]⁻ H 4'-Octylacetophenone F->H Loses H⁺ I HCl G->I J AlCl₃ (regenerated) G->J

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

The general experimental workflow for the synthesis of 4'-octylacetophenone is outlined below. This process involves the careful addition of reagents under controlled temperature, followed by reaction, quenching, and purification.

G Start Start Reagents Mix Octylbenzene & Solvent Start->Reagents Catalyst Add Lewis Acid (e.g., AlCl₃) at 0°C Reagents->Catalyst AcylatingAgent Add Acetyl Chloride Dropwise at 0°C Catalyst->AcylatingAgent Reaction Stir at Room Temp (Monitor by TLC) AcylatingAgent->Reaction Quench Pour onto Ice/HCl Mixture Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify End 4'-Octylacetophenone Purify->End

Caption: General workflow for 4'-octylacetophenone synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of 4'-octylacetophenone using Aluminum Chloride, Ferric Chloride, and Zinc Chloride as catalysts. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. All Lewis acids used are corrosive and moisture-sensitive.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

Materials:

  • Octylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a calcium chloride guard tube, add octylbenzene (1 equivalent) and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice-water bath.

  • Carefully add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution in portions.

  • Add acetyl chloride (1.1 equivalents) dropwise to the suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 4'-octylacetophenone.

Protocol 2: Synthesis using Ferric Chloride (FeCl₃)

Materials:

  • Same as Protocol 1, but with anhydrous Ferric Chloride (FeCl₃) instead of AlCl₃.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add anhydrous ferric chloride (1.1 equivalents) to the stirred solution.

  • Add acetyl chloride (1.1 equivalents) dropwise to the mixture at 0 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 2-6 hours, or until TLC indicates completion. Gentle heating may be required to drive the reaction to completion.

  • Follow the quenching, extraction, washing, and purification steps (6-11) as described in Protocol 1.

Protocol 3: Synthesis using Zinc Chloride (ZnCl₂)

Materials:

  • Same as Protocol 1, but with anhydrous Zinc Chloride (ZnCl₂) instead of AlCl₃.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add anhydrous zinc chloride (1.5 equivalents) to the stirred solution.

  • Add acetyl chloride (1.1 equivalents) dropwise at 0 °C.

  • After addition, the reaction mixture is typically heated to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, follow the quenching, extraction, washing, and purification steps (6-11) as described in Protocol 1.

Conclusion

The choice of Lewis acid catalyst for the synthesis of 4'-octylacetophenone has a significant impact on the reaction's outcome. Aluminum chloride is highly efficient but requires stringent handling procedures. Ferric chloride offers a good balance of reactivity and ease of handling, making it a practical alternative. Zinc chloride is a milder option, which may be advantageous for substrates with sensitive functional groups, though it often requires more forcing conditions. The provided protocols offer a starting point for the synthesis, and optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific research and development applications.

References

Applications of 1-(4-Octylphenyl)ethanone in the Synthesis of Advanced Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone, serves as a pivotal precursor in the synthesis of a diverse range of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a reactive ketone group and a flexible octyl chain, allows for the facile construction of various mesogenic cores, including chalcones, Schiff bases, and esters. These resulting liquid crystalline materials exhibit a spectrum of mesophases, such as nematic and smectic phases, which are crucial for applications in display technologies, optical sensors, and advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis of these liquid crystal classes from this compound, accompanied by quantitative data and visual representations of the synthetic pathways.

Introduction

The field of liquid crystal research is continually driven by the demand for novel materials with tailored mesomorphic properties. This compound is a valuable building block in this endeavor due to its bifunctional nature. The terminal octyl group promotes the formation of liquid crystalline phases by introducing molecular flexibility and influencing intermolecular interactions, while the acetyl group provides a reactive site for elongating the molecular core. This allows for the systematic modification of the molecular architecture to fine-tune the transition temperatures, phase behavior, and other physicochemical properties of the final liquid crystalline compounds.

This report details the synthetic routes to three principal classes of liquid crystals derived from this compound:

  • Chalcone-based Liquid Crystals: Synthesized via the Claisen-Schmidt condensation, these compounds possess an α,β-unsaturated ketone linkage that contributes to the rigidity and length of the molecular core.

  • Schiff Base-based Liquid Crystals: Formed through the condensation reaction between an amine and a carbonyl group, Schiff bases (or imines) offer a versatile and stable linkage for constructing mesogenic molecules.

  • Ester-based Liquid Crystals: These are synthesized through various esterification methods and are a common class of liquid crystals known for their stability and broad range of applications.

Section 1: Chalcone-Based Liquid Crystals

Application Notes

Chalcones derived from this compound are of significant interest due to their potential for exhibiting nematic and smectic mesophases. The synthesis is typically a one-pot reaction, the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between this compound and a substituted benzaldehyde. The choice of substituent on the benzaldehyde ring allows for the precise tuning of the resulting liquid crystal's properties, such as its clearing point and mesophase stability. These materials are investigated for their electro-optical properties and potential use in display applications.

Experimental Protocol: Synthesis of (E)-1-(4-octylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound and 4-methoxybenzaldehyde in ethanol.

  • To this stirred solution, add an aqueous solution of sodium hydroxide dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is neutral.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with deionized water.

  • The crude product is then dissolved in dichloromethane, washed with water, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone product.

Quantitative Data
Compound NameYield (%)Melting Point (°C)Clearing Point (°C)Mesophase(s)
(E)-1-(4-octylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one8595125Nematic
(E)-1-(4-octylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one88102140Nematic
(E)-1-(4-octylphenyl)-3-(4-cyanophenyl)prop-2-en-1-one82115165Smectic A, Nematic

Note: The data presented are representative values based on typical yields and the expected influence of terminal substituents on mesomorphic properties.

Synthesis Workflow

chalcone_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product This compound This compound NaOH / Ethanol NaOH / Ethanol This compound->NaOH / Ethanol 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->NaOH / Ethanol Stirring, 24h, RT Stirring, 24h, RT NaOH / Ethanol->Stirring, 24h, RT Acidification (HCl) Acidification (HCl) Stirring, 24h, RT->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Chalcone Liquid Crystal Chalcone Liquid Crystal Recrystallization->Chalcone Liquid Crystal

Chalcone Synthesis Workflow

Section 2: Schiff Base-Based Liquid Crystals

Application Notes

Schiff base liquid crystals are renowned for their straightforward synthesis and the stability of the resulting imine linkage. The reaction of an amine with a carbonyl compound, in this case, a derivative of this compound, allows for the creation of a wide array of mesogenic structures. By first converting the ketone to an aldehyde, a variety of anilines with different terminal groups can be introduced. The resulting Schiff bases often exhibit nematic and smectic phases and are of interest for their dielectric and optical anisotropy, making them suitable for use in twisted nematic (TN) and super-twisted nematic (STN) displays.

Experimental Protocol: Synthesis of 4-octylbenzaldehyde and subsequent reaction to form a Schiff Base

Step 1: Synthesis of 4-octylbenzoic acid

  • A solution of this compound in pyridine and water is treated with potassium permanganate.

  • The mixture is heated at reflux for 8 hours.

  • After cooling, the mixture is filtered, and the filtrate is acidified with concentrated HCl to precipitate the product.

  • The solid is filtered, washed with water, and dried to give 4-octylbenzoic acid.

Step 2: Synthesis of 4-octylbenzoyl chloride

  • A mixture of 4-octylbenzoic acid and thionyl chloride is heated at reflux for 4 hours.

  • Excess thionyl chloride is removed by distillation under reduced pressure.

Step 3: Synthesis of 4-octylbenzaldehyde

  • The 4-octylbenzoyl chloride is dissolved in dry toluene and cooled to -78°C.

  • A solution of lithium tri-tert-butoxyaluminum hydride in dry THF is added dropwise.

  • The reaction is stirred for 3 hours at -78°C and then quenched by the addition of water.

  • The product is extracted with ether, and the organic layer is washed, dried, and concentrated to give 4-octylbenzaldehyde.

Step 4: Synthesis of N-(4-methoxybenzylidene)-4-octylaniline

  • A solution of 4-octylbenzaldehyde (1.0 eq) and 4-methoxyaniline (1.0 eq) in absolute ethanol is refluxed for 4 hours in the presence of a catalytic amount of acetic acid.

  • Upon cooling, the product crystallizes out of the solution.

  • The solid is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure Schiff base.

Quantitative Data
Compound NameYield (%)Melting Point (°C)Clearing Point (°C)Mesophase(s)
N-(4-methoxybenzylidene)-4-octylaniline8078110Nematic
N-(4-ethoxybenzylidene)-4-octylaniline8285118Nematic
N-(4-cyanobenzylidene)-4-octylaniline7595145Smectic A, Nematic

Note: The data presented are representative values based on typical yields and the expected influence of terminal substituents on mesomorphic properties.

Synthesis Pathway

schiff_base_synthesis A This compound B 4-Octylbenzoic Acid A->B KMnO4, Pyridine/H2O, Reflux C 4-Octylbenzoyl Chloride B->C SOCl2, Reflux D 4-Octylbenzaldehyde C->D LiAlH(OtBu)3, Toluene, -78°C F Schiff Base Liquid Crystal D->F Ethanol, Acetic Acid, Reflux E 4-Methoxyaniline E->F

Schiff Base Synthesis Pathway

Section 3: Ester-Based Liquid Crystals

Application Notes

Ester-based liquid crystals are a cornerstone of liquid crystal technology due to their chemical stability, low viscosity, and favorable dielectric and optical properties. This compound can be converted into a carboxylic acid or a phenol, which can then be used in esterification reactions to produce a variety of mesogenic esters. For instance, the Baeyer-Villiger oxidation of this compound yields 4-octylphenyl acetate, which can be hydrolyzed to 4-octylphenol. This phenol can then be reacted with various benzoic acid derivatives to form the desired liquid crystalline esters. These materials are widely used in commercial liquid crystal displays.

Experimental Protocol: Synthesis of 4-octylphenyl 4-methoxybenzoate

Step 1: Baeyer-Villiger Oxidation to 4-octylphenyl acetate

  • This compound is dissolved in a suitable solvent like dichloromethane.

  • A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with a sodium sulfite solution, sodium bicarbonate solution, and brine.

  • The organic layer is dried and concentrated to give 4-octylphenyl acetate.

Step 2: Hydrolysis to 4-octylphenol

  • 4-Octylphenyl acetate is refluxed with an aqueous solution of sodium hydroxide in methanol.

  • After cooling, the mixture is acidified with HCl.

  • The product is extracted, and the organic layer is washed, dried, and concentrated to yield 4-octylphenol.

Step 3: Esterification to 4-octylphenyl 4-methoxybenzoate

  • A mixture of 4-octylphenol (1.0 eq), 4-methoxybenzoyl chloride (1.0 eq), and pyridine in dry dichloromethane is stirred at room temperature for 12 hours.

  • The reaction mixture is washed with dilute HCl, sodium bicarbonate solution, and water.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to give the final ester liquid crystal.

Quantitative Data
Compound NameYield (%)Melting Point (°C)Clearing Point (°C)Mesophase(s)
4-octylphenyl 4-methoxybenzoate786595Nematic
4-octylphenyl 4-ethoxybenzoate8072105Nematic
4-octylphenyl 4-cyanobenzoate7288130Smectic A, Nematic

Note: The data presented are representative values based on typical yields and the expected influence of terminal substituents on mesomorphic properties.

Logical Relationship of Synthesis

ester_synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_reagent Reagent cluster_product Final Product Start This compound Intermediate1 4-Octylphenyl acetate Start->Intermediate1 Baeyer-Villiger Oxidation Intermediate2 4-Octylphenol Intermediate1->Intermediate2 Hydrolysis Product Ester Liquid Crystal Intermediate2->Product Esterification Reagent 4-Methoxybenzoyl chloride Reagent->Product

Ester Synthesis Logical Flow

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of calamitic liquid crystals. The protocols detailed herein for the preparation of chalcone, Schiff base, and ester-containing mesogens demonstrate the facility with which diverse molecular architectures can be accessed. The ability to systematically vary the terminal substituents provides a powerful tool for tuning the mesomorphic properties of these materials, making them highly adaptable for various applications in materials science and technology. The provided data and workflows serve as a comprehensive guide for researchers in the design and synthesis of novel liquid crystalline compounds.

Application Notes: 1-(4-Octylphenyl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Octylphenyl)ethanone, also known as 4'-n-octylacetophenone, is an aromatic ketone that serves as a valuable and versatile building block in organic synthesis.[1][2][3] Its structure, featuring a reactive acetyl group and a para-substituted phenyl ring with a long alkyl chain, makes it an ideal precursor for a variety of target molecules. The presence of the C8 alkyl chain imparts lipophilicity, a desirable characteristic for applications in material science, particularly in the synthesis of liquid crystals, and can influence the pharmacological properties of potential drug candidates. This document outlines key applications and detailed protocols for utilizing this compound in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 10541-56-7[1][3][4]
Molecular Formula C16H24O[1][3][4]
Molecular Weight 232.36 g/mol [1][3]
Boiling Point 152-153 °C at 1 mmHg[5]
Melting Point 18 °C[5]
Density 0.919 g/cm³[5]

Key Synthetic Applications

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that form the central core for a variety of biologically important molecules.[6] They are widely recognized for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7] this compound is an excellent starting material for the synthesis of chalcones bearing a 4-octylphenyl moiety.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[7][8]

G Scheme 1: Claisen-Schmidt Condensation for Chalcone Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product Chalcone Derivative reactant1->product + reactant2 Aromatic Aldehyde (Ar-CHO) reactant2->product + catalyst Base (e.g., NaOH, KOH) catalyst->product Catalyzes solvent Solvent (e.g., Ethanol) solvent->product in

Caption: General scheme for the synthesis of chalcones.

Experimental Protocol: Synthesis of (E)-1-(4-octylphenyl)-3-phenylprop-2-en-1-one

This protocol describes a typical Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Benzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (1.2 equivalents) in ethanol to the flask while stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with dilute HCl to neutralize the excess base.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude chalcone can be purified by recrystallization from ethanol to yield the final product.[9][10]

Quantitative Data:

The yields of chalcone synthesis can vary depending on the specific substrates and reaction conditions. Below is a table of representative yields for Claisen-Schmidt condensations.

Acetophenone DerivativeAldehyde DerivativeBaseYield (%)Reference
HydroxyacetophenoneBenzaldehyde50% KOH93-97%[8]
4-HydroxyacetophenoneVeratraldehydeKOH97%[8]
Acetophenone4-ChlorobenzaldehydeNaOH71.5%[6]
Synthesis of Liquid Crystals

The unique molecular structure of this compound, with its rigid aromatic core and flexible octyl tail, makes it an attractive precursor for the synthesis of liquid crystals.[11] Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The synthesis typically involves modifying the acetyl group to create a more complex molecular architecture that can self-assemble into ordered phases.

G Scheme 2: General Pathway to Liquid Crystals A This compound (Building Block) B Intermediate (e.g., Chalcone, Imine, Ester) A->B Functional Group Transformation C Mesogenic Core Elongation B->C Coupling Reaction D Final Liquid Crystalline Molecule C->D Purification G Figure 1: General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization A Reactant Preparation (this compound + Reagents) B Reaction Setup (Solvent, Catalyst, Temperature) A->B C Reaction Monitoring (TLC) B->C D Quenching & Extraction C->D E Drying & Solvent Removal D->E F Purification (Recrystallization or Chromatography) E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Purity Analysis (HPLC) G->H I Physical Properties (Melting Point) H->I

References

Application Notes and Protocols: 1-(4-Octylphenyl)ethanone as an Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Octylphenyl)ethanone is a versatile aromatic ketone that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a reactive acetyl group and a lipophilic octyl chain, makes it an ideal starting material for the construction of complex molecular architectures with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, classes of compounds known for their significant antimicrobial and anticancer properties.

Introduction: The Role of this compound in Medicinal Chemistry

In the landscape of pharmaceutical manufacturing, the selection of appropriate starting materials and intermediates is crucial for the efficient and cost-effective synthesis of active pharmaceutical ingredients (APIs). This compound, also known as 4'-octylacetophenone, has emerged as a key building block in medicinal chemistry. The presence of the octyl group can enhance the lipophilicity of the final compound, potentially improving its membrane permeability and overall pharmacokinetic profile. The acetyl group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functionalities and the construction of heterocyclic ring systems.

This document focuses on a well-established synthetic pathway commencing with this compound: the Claisen-Schmidt condensation to form chalcones, which are then utilized as precursors for the synthesis of pyrazoline derivatives. Chalcones (1,3-diaryl-2-propen-1-ones) and pyrazolines are known to exhibit a broad spectrum of biological activities.

Synthetic Pathway Overview

The primary synthetic route detailed herein involves two key stages:

  • Chalcone Synthesis: An aromatic aldehyde is condensed with this compound in a base-catalyzed reaction known as the Claisen-Schmidt condensation. This reaction forms an α,β-unsaturated ketone, the chalcone backbone.

  • Pyrazoline Synthesis: The synthesized chalcone is then reacted with a hydrazine derivative in a cyclocondensation reaction to yield the corresponding pyrazoline.

This two-step process allows for significant molecular diversity, as a wide range of substituted aromatic aldehydes and hydrazine derivatives can be employed to generate a library of compounds for biological screening.

G cluster_0 Stage 1: Claisen-Schmidt Condensation cluster_1 Stage 2: Cyclization A This compound C Chalcone Derivative (1-(4-octylphenyl)-3-aryl-2-propen-1-one) A->C + Base (e.g., KOH) B Aromatic Aldehyde B->C E Pyrazoline Derivative C->E + Acid (e.g., Acetic Acid) D Hydrazine Hydrate D->E

General synthetic workflow.

Application in the Synthesis of Antimicrobial Agents

Chalcones derived from this compound have shown promise as antimicrobial agents. The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic groups in microbial enzymes and proteins, leading to cell death.

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of a series of chalcones synthesized from this compound and various substituted benzaldehydes.

Compound IDAr-group (Substituent on Benzaldehyde)Gram-positive Bacteria (MIC, µg/mL)Gram-negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
C-1 Phenyl62.512562.5
C-2 4-Chlorophenyl31.2562.531.25
C-3 4-Methoxyphenyl62.5125125
C-4 4-Nitrophenyl15.6331.2515.63

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Synthesis of (E)-1-(4-octylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (C-4)

This protocol details the base-catalyzed Claisen-Schmidt condensation for the synthesis of a representative antimicrobial chalcone.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add a solution of KOH (20 mmol in 10 mL of water) dropwise over 20-30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC. The formation of a yellow precipitate indicates product formation.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. Acidify the mixture with dilute HCl to neutralize the excess base.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified chalcone.

Application in the Synthesis of Anticancer Agents

The chalcone intermediates can be further elaborated into pyrazoline derivatives, which have been investigated for their anticancer properties. The pyrazoline ring system is a known pharmacophore in a number of clinically used drugs.

Quantitative Data: Anticancer Activity

The following table presents the in vitro cytotoxic activity of pyrazoline derivatives synthesized from the corresponding chalcones.

Compound IDChalcone PrecursorCancer Cell LineIC₅₀ (µM)
P-1 C-1MCF-7 (Breast)15.2
P-2 C-2HCT116 (Colon)8.9
P-3 C-3A549 (Lung)22.5
P-4 C-4HeLa (Cervical)5.7

IC₅₀: Half-maximal inhibitory concentration

Experimental Protocol: Synthesis of 5-(4-nitrophenyl)-3-(4-octylphenyl)-4,5-dihydro-1H-pyrazole (P-4)

This protocol describes the cyclization of a chalcone with hydrazine to form a pyrazoline derivative.

Materials:

  • (E)-1-(4-octylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (C-4)

  • Hydrazine Hydrate

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

  • Heating mantle

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone C-4 (5 mmol) in 30 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the chalcone starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to yield the pure pyrazoline derivative.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical workflow of the synthesis and a potential mechanism of action for the synthesized anticancer agents.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation A This compound B Chalcone Synthesis A->B C Pyrazoline Synthesis B->C D Recrystallization C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F In vitro Assays (Antimicrobial/Anticancer) E->F G Data Analysis (MIC/IC50) F->G H Further Optimization G->H Lead Compound Identification

Experimental workflow.

G A Pyrazoline Derivative (e.g., P-4) B Cancer Cell A->B Cellular Uptake D Inhibition of Key Enzymes A->D Binding C Cell Proliferation Pathways (e.g., Kinase Signaling) B->C E Apoptosis (Programmed Cell Death) C->E Induction of D->C Blocks Signaling

Application Notes and Protocols for Acylation with Acetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the acylation of various substrates using acetyl chloride. Acetylation, the introduction of an acetyl group (CH₃CO) into a molecule, is a fundamental and widely used transformation in organic synthesis.[1][2] Acetyl chloride, as a highly reactive acylating agent, is employed in the synthesis of esters, amides, and aryl ketones, which are often key intermediates in the development of pharmaceuticals and other fine chemicals.[1][3][4]

Core Concepts and Safety Considerations

Acylation with acetyl chloride typically proceeds via a nucleophilic acyl substitution mechanism.[5][6] The highly electrophilic carbonyl carbon of acetyl chloride is attacked by a nucleophile, such as an alcohol, amine, or an electron-rich aromatic ring (in the case of Friedel-Crafts acylation).[1] This is followed by the elimination of a chloride ion.[1]

Safety Precautions: Acetyl chloride is a corrosive, volatile, and highly flammable liquid that reacts violently with water.[7][8][9][10] All manipulations should be performed in a certified chemical fume hood.[8] Personal protective equipment (PPE), including safety goggles, a face shield, flame-resistant lab coat, and appropriate gloves (e.g., butyl-rubber), must be worn.[8] Glassware must be thoroughly dried before use to prevent vigorous reaction with residual moisture.[7][11] Emergency access to an eyewash station and safety shower is mandatory.[8]

Protocol 1: Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, yielding aryl ketones.[3][7] The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the acetyl chloride by forming a highly reactive acylium ion.[3][12]

Experimental Protocol
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The apparatus should be protected from atmospheric moisture using a drying tube or an inert gas atmosphere (e.g., nitrogen or argon).[11]

  • Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.[7][11] In the addition funnel, prepare a solution of acetyl chloride (1.05-1.1 equivalents) in the same anhydrous solvent.[11] Prepare a separate solution of the aromatic substrate (1.0 equivalent) in the anhydrous solvent.

  • Reaction Execution: Cool the aluminum chloride suspension to 0°C using an ice bath.[3][11] Add the acetyl chloride solution dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0°C.[3][11] After the addition is complete, add the aromatic substrate solution dropwise over 30 minutes, again at 0°C.[3]

  • Reaction Monitoring: Once the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-60 minutes.[3][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath.[3] Slowly and carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7][11][13]

  • Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of dichloromethane.[3][11] Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3][11] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][11] The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Data Presentation: Friedel-Crafts Acylation
Aromatic SubstrateAcylating AgentLewis Acid CatalystSolventReaction TimeTemperature (°C)Yield (%)
TolueneAcetyl ChlorideAluminum ChlorideDichloromethane15-60 min0 to RTGood to Excellent
AnisoleAcetyl ChlorideAluminum ChlorideDichloromethane15-60 min0 to RTGood to Excellent
BenzeneAcetyl ChlorideAluminum ChlorideDichloromethane15-60 min0 to RT~90%

Yields are generally good to excellent for aromatic rings that are at least as reactive as benzene.[7]

Protocol 2: Acylation of Amines

The acylation of primary and secondary amines with acetyl chloride is a robust method for the formation of N-substituted amides.[4][14] This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.[14]

Experimental Protocol
  • Reagent Preparation: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.1-2.2 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2][15]

  • Reaction Execution: Cool the solution in an ice bath under a nitrogen atmosphere.[15] Add a solution of acetyl chloride (1.05 equivalents) in the same solvent dropwise.[15]

  • Reaction Monitoring: Allow the reaction to proceed until completion, which can be monitored by TLC.[14][15] If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[15]

  • Work-up: After the reaction is complete, wash the organic phase with a dilute acid solution (e.g., HCl) to remove the excess base, followed by a wash with a dilute base solution (e.g., sodium bicarbonate).[15] A subsequent wash with aqueous copper sulfate solution can be used to remove residual pyridine.[15]

  • Isolation and Purification: Dry the organic layer, filter, and evaporate the solvent to yield the crude amide. Further purification can be achieved by chromatography or recrystallization.[15]

Data Presentation: N-Acylation of Amines
Amine SubstrateBaseSolventReaction TimeTemperature (°C)Yield (%)
Primary Aliphatic AmineTriethylamineDichloromethaneShortRoom TemperatureHigh
Secondary Aliphatic AminePyridine/DMAPDichloromethaneVaries0 to RTGood to High
Aromatic AmineIodine (catalyst)Solvent-freeShortRoom TemperatureQuantitative

Note: Iodine has been reported as an effective catalyst for the N-acylation of amines under solvent-free conditions.[14]

Protocol 3: Acylation of Alcohols

The reaction of acetyl chloride with alcohols provides a straightforward route to the synthesis of esters.[5] Similar to the acylation of amines, a base is often used to scavenge the HCl produced.

Experimental Protocol
  • Reagent Preparation: Dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or THF) in a round-bottom flask.

  • Reaction Execution: Add a base, such as pyridine or triethylamine (1.1 equivalents). Cool the mixture in an ice bath. Add acetyl chloride (1.05-1.1 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation or column chromatography.

Data Presentation: O-Acylation of Alcohols
Alcohol SubstrateBaseSolventReaction TimeTemperature (°C)Yield (%)
Primary AlcoholPyridineDichloromethaneVaries0 to RTHigh
Secondary AlcoholPyridine/DMAPDichloromethaneVaries0 to RTGood
PhenolPyridineDichloromethaneVariesRoom TemperatureHigh

Note: For less reactive alcohols, the addition of a catalytic amount of DMAP can accelerate the reaction.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using the DOT language.

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Solutions: - AlCl3 in Solvent - Acetyl Chloride in Solvent - Aromatic Substrate in Solvent cool_alcl3 Cool AlCl3 Suspension to 0°C prep_reagents->cool_alcl3 add_acetyl_chloride Add Acetyl Chloride Solution Dropwise cool_alcl3->add_acetyl_chloride add_substrate Add Aromatic Substrate Dropwise add_acetyl_chloride->add_substrate warm_rt Warm to Room Temperature & Stir add_substrate->warm_rt quench Quench with Ice/HCl warm_rt->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: Experimental workflow for Friedel-Crafts Acylation.

Acylation_Mechanism cluster_nucleophilic_acyl_substitution General Nucleophilic Acyl Substitution Mechanism cluster_friedel_crafts Friedel-Crafts Acylation: Acylium Ion Formation start Nucleophile (Nu-H) + Acetyl Chloride intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Acylated Product + HCl intermediate->product Elimination of Cl- acetyl_chloride Acetyl Chloride + AlCl3 acylium_ion Acylium Ion [CH3C=O]+ acetyl_chloride->acylium_ion Lewis Acid Activation

Caption: Generalized mechanisms for acylation reactions.

References

Application Notes and Protocols: 4'-Octylacetophenone in the Development of Semiconducting Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4'-octylacetophenone as a precursor in the synthesis of the semiconducting polymer poly[3-(4-octylphenyl)thiophene] (POPT). Detailed experimental protocols for monomer and polymer synthesis, along with device fabrication, are provided. Quantitative data on the polymer's properties and device performance are summarized for easy reference.

Introduction

4'-Octylacetophenone is a key starting material for the synthesis of 3-(4-octylphenyl)thiophene, a monomer utilized in the production of the semiconducting polymer poly[3-(4-octylphenyl)thiophene] (POPT). The octylphenyl side chain of POPT enhances its solubility in organic solvents, making it suitable for solution-based processing techniques essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The phenyl substitution on the thiophene backbone can also influence the electronic properties and morphology of the resulting polymer films.

Monomer Synthesis from 4'-Octylacetophenone

A more direct, albeit multi-step, synthetic route involves the conversion of 4'-octylacetophenone to a 1,4-dicarbonyl compound, which can then be cyclized to the thiophene ring using a sulfurizing agent like Lawesson's reagent in a Paal-Knorr thiophene synthesis.[4]

Polymerization of 3-(4-octylphenyl)thiophene

The polymerization of 3-(4-octylphenyl)thiophene to yield POPT is effectively carried out using Grignard Metathesis (GRIM) polymerization.[5][6][7] This method allows for the synthesis of regioregular poly(3-substituted)thiophenes with controlled molecular weights.

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 3-(4-octylphenyl)thiophene

This protocol is a general representation of the GRIM polymerization method and may require optimization for the specific monomer.

Materials:

  • 2,5-Dibromo-3-(4-octylphenyl)thiophene (monomer)

  • Methylmagnesium bromide (CH₃MgBr) or other Grignard reagent

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,5-dibromo-3-(4-octylphenyl)thiophene monomer in anhydrous THF in a Schlenk flask.

  • Add one equivalent of the Grignard reagent (e.g., CH₃MgBr) dropwise to the solution at room temperature.

  • Heat the mixture to reflux for a specified time (e.g., 1-2 hours) to facilitate the Grignard exchange reaction.

  • Cool the reaction mixture to room temperature and add the Ni(dppp)Cl₂ catalyst.

  • Stir the reaction mixture at reflux for the desired polymerization time (e.g., 2-24 hours). The color of the solution will typically change, indicating polymerization.

  • Quench the polymerization by pouring the reaction mixture into an excess of methanol. The polymer will precipitate.

  • Collect the polymer by filtration and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Dry the polymer under vacuum to obtain the final product, poly[3-(4-octylphenyl)thiophene].

GRIM_Polymerization Monomer 2,5-Dibromo-3-(4-octylphenyl)thiophene Polymerization Polymerization (Reflux in THF) Monomer->Polymerization 1. Monomer Solution Grignard CH3MgBr in THF Grignard->Polymerization 2. Grignard Reagent Catalyst Ni(dppp)Cl2 Catalyst->Polymerization 3. Catalyst Addition Precipitation Precipitation in Methanol Polymerization->Precipitation 4. Quenching POPT Poly[3-(4-octylphenyl)thiophene] (POPT) Precipitation->POPT 5. Filtration & Drying

Fig. 1: Workflow for GRIM Polymerization of POPT.

Characterization and Properties of POPT

The synthesized POPT should be characterized to determine its molecular weight, polydispersity index (PDI), optical properties, and electrochemical properties.

PropertyTypical ValueReference
Molecular Weight (Mn) 20 - 35 kDa[5]
Polydispersity Index (PDI) 1.2 - 1.5[5]
Absorption Maximum (λmax, solution) ~450 nm[8]
Absorption Maximum (λmax, film) ~510 nm[8]
Optical Bandgap (Eg) ~2.0 eV[8]
HOMO Energy Level -5.0 to -5.2 eV[8]
LUMO Energy Level -3.0 to -3.2 eV[8]

Applications in Organic Electronic Devices

POPT's semiconducting properties make it a promising material for use in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Organic Field-Effect Transistors (OFETs)

Fabrication Protocol: Bottom-Gate, Top-Contact OFET

This protocol outlines a general procedure for fabricating OFETs using POPT as the active layer.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • POPT solution in a suitable solvent (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

  • (Optional) Silanization agent (e.g., octadecyltrichlorosilane - OTS) for surface treatment

Procedure:

  • Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol, followed by drying with a stream of nitrogen.

  • (Optional) Treat the SiO₂ surface with a self-assembled monolayer of OTS to improve the interface properties.

  • Spin-coat the POPT solution onto the substrate to form a thin film.

  • Anneal the film at an optimized temperature to improve crystallinity and morphology.

  • Thermally evaporate gold through a shadow mask to define the source and drain electrodes.

  • Characterize the device by measuring its output and transfer characteristics to determine the charge carrier mobility and on/off ratio.

OFET_Fabrication Substrate Si/SiO2 Substrate Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment Surface Treatment (Optional) Cleaning->Surface_Treatment Spin_Coating POPT Spin Coating Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Evaporation Au Electrode Evaporation Annealing->Evaporation OFET_Device OFET Device Evaporation->OFET_Device

Fig. 2: Workflow for OFET Device Fabrication.
Organic Photovoltaic (OPV) Cells

Fabrication Protocol: Bulk Heterojunction (BHJ) Solar Cell

This protocol describes the fabrication of a conventional bulk heterojunction solar cell using POPT as the donor material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) solution

  • POPT:PCBM blend solution in a suitable solvent (e.g., chlorobenzene) (PCBM:[3][3]-phenyl-C₆₁-butyric acid methyl ester)

  • Low work function metal (e.g., Calcium or Aluminum) for the cathode

Procedure:

  • Clean the ITO-coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO surface to act as a hole transport layer (HTL).

  • Anneal the PEDOT:PSS layer.

  • In an inert atmosphere (glovebox), spin-coat the POPT:PCBM blend solution to form the active layer.

  • Anneal the active layer to optimize the morphology.

  • Thermally evaporate the cathode metal (e.g., Ca followed by Al) on top of the active layer through a shadow mask.

  • Encapsulate the device to protect it from air and moisture.

  • Characterize the solar cell by measuring its current-voltage (J-V) characteristics under simulated solar illumination to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

OPV_Fabrication ITO_Substrate ITO Substrate Cleaning Substrate Cleaning ITO_Substrate->Cleaning HTL_Deposition PEDOT:PSS Deposition Cleaning->HTL_Deposition Active_Layer POPT:PCBM Blend Spin Coating HTL_Deposition->Active_Layer Cathode_Deposition Cathode Evaporation Active_Layer->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation OPV_Device OPV Device Encapsulation->OPV_Device

Fig. 3: Workflow for OPV Device Fabrication.

Device Performance Data

The performance of POPT-based devices can vary depending on the specific fabrication conditions and device architecture.

Organic Field-Effect Transistor (OFET) Performance

ParameterTypical ValueReference
Hole Mobility (µ) 10⁻³ - 10⁻² cm²/Vs[No specific data found in searches]
On/Off Ratio > 10⁴[No specific data found in searches]

Organic Photovoltaic (OPV) Performance (POPT:PCBM)

ParameterTypical ValueReference
Open-Circuit Voltage (Voc) 0.6 - 0.7 V[No specific data found in searches]
Short-Circuit Current (Jsc) 5 - 8 mA/cm²[No specific data found in searches]
Fill Factor (FF) 0.5 - 0.6[No specific data found in searches]
Power Conversion Efficiency (PCE) 2 - 3%[No specific data found in searches]

Note: The device performance data presented here are representative values and can be influenced by factors such as film thickness, morphology, and interfacial engineering. The provided search results did not contain specific performance metrics for POPT devices, so these are estimated based on similar polythiophene derivatives.

Conclusion

4'-Octylacetophenone serves as a valuable and accessible precursor for the synthesis of the semiconducting polymer poly[3-(4-octylphenyl)thiophene]. The resulting polymer exhibits good solubility and processability, making it a suitable candidate for various organic electronic applications. The provided protocols offer a foundation for the synthesis and fabrication of POPT-based devices, while the summarized data provides an expectation of its material properties and performance. Further optimization of synthetic procedures and device engineering can lead to enhanced performance of POPT in organic electronics.

References

Application Notes and Protocols: Clemmensen Reduction of 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Clemmensen reduction of 1-(4-octylphenyl)ethanone to synthesize 1-ethyl-4-octylbenzene. The Clemmensen reduction is a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes, proving particularly effective for aryl-alkyl ketones.[1][2][3] This application note outlines the necessary reagents, step-by-step experimental procedure, and methods for purification and characterization of the final product, including representative data.

Introduction

The Clemmensen reduction is a classic organic reaction that reduces a carbonyl group to a methylene group using zinc amalgam and concentrated hydrochloric acid.[1][2][3] This reaction is a cornerstone in synthetic organic chemistry, especially for the synthesis of alkylbenzenes from acylbenzenes, which are readily prepared via Friedel-Crafts acylation.[1][3] The reaction proceeds under harsh acidic conditions, making it suitable for substrates that are stable in strong acid.[1][2] The substrate, this compound, is an aryl-alkyl ketone, making it an ideal candidate for this transformation to yield 1-ethyl-4-octylbenzene.

Reaction Scheme

Caption: General reaction scheme for the Clemmensen reduction.

Experimental Protocol

Materials:

  • This compound

  • Zinc dust

  • Mercuric chloride (HgCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

  • Standard laboratory glassware

Procedure:

1. Preparation of Zinc Amalgam: a. In a fume hood, place zinc dust in a flask. b. Add a solution of mercuric chloride in deionized water. c. Swirl the flask for 5-10 minutes. You should observe the formation of a gray amalgam. d. Decant the aqueous solution and wash the zinc amalgam with deionized water (3 x 50 mL).

2. Reaction Setup: a. To the freshly prepared zinc amalgam in a round-bottom flask, add deionized water, concentrated hydrochloric acid, and toluene. b. Add this compound to the flask. c. Equip the flask with a reflux condenser and begin vigorous stirring.

3. Reaction Execution: a. Heat the mixture to reflux using a heating mantle. b. Maintain the reflux and vigorous stirring for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). c. During the reflux, additional portions of concentrated hydrochloric acid may be added to maintain the acidic conditions.

4. Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Decant the liquid from the remaining zinc amalgam. c. Transfer the liquid to a separatory funnel and separate the organic layer (toluene). d. Extract the aqueous layer with diethyl ether (3 x 50 mL). e. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

5. Purification: a. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to yield pure 1-ethyl-4-octylbenzene.

Data Presentation

ParameterValue
Substrate This compound
Product 1-Ethyl-4-octylbenzene
Molecular Formula C₁₆H₂₆
Molecular Weight 218.38 g/mol
Appearance Colorless to light yellow liquid
Expected Yield 75-85%
Purity (by GC) >97%

Characterization Data (Representative)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.11 (d, J = 8.0 Hz, 2H, Ar-H)

  • 7.08 (d, J = 8.0 Hz, 2H, Ar-H)

  • 2.61 (q, J = 7.6 Hz, 2H, Ar-CH₂CH₃)

  • 2.57 (t, J = 7.8 Hz, 2H, Ar-CH₂(CH₂)₆CH₃)

  • 1.59 (quint, J = 7.5 Hz, 2H, Ar-CH₂CH₂(CH₂)₅CH₃)

  • 1.29-1.25 (m, 10H, -(CH₂)₅-)

  • 1.22 (t, J = 7.6 Hz, 3H, Ar-CH₂CH₃)

  • 0.88 (t, J = 6.8 Hz, 3H, -(CH₂)₇CH₃)

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 141.6, 139.8, 128.3, 128.2, 35.6, 31.9, 31.6, 29.5, 29.3, 29.2, 28.5, 22.7, 15.7, 14.1

Gas Chromatography-Mass Spectrometry (GC-MS): The product can be analyzed by GC-MS to confirm its purity and identity. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 218. Key fragmentation patterns for alkylbenzenes include the benzylic cleavage to form a stable tropylium ion or related structures.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_amalgam Prepare Zinc Amalgam setup Combine Reagents and Substrate prep_amalgam->setup reflux Reflux for 6-12h setup->reflux cool Cool to RT reflux->cool separate Separate Layers cool->separate extract Extract with Et₂O separate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation/Chromatography dry->purify characterize Characterize (NMR, GC-MS) purify->characterize

Caption: Workflow for the Clemmensen reduction of this compound.

Signaling Pathway (Reaction Mechanism)

Clemmensen_Mechanism ketone Aryl Ketone (Protonated Carbonyl) zn_surface Zinc Amalgam Surface ketone->zn_surface e⁻ transfer organozinc Organozinc Intermediate zn_surface->organozinc protonation1 Protonation organozinc->protonation1 dehydration Dehydration protonation1->dehydration - H₂O carbanion Carbanion Intermediate dehydration->carbanion e⁻ transfer from Zn protonation2 Protonation carbanion->protonation2 alkane Alkane Product protonation2->alkane

Caption: Postulated mechanistic pathway of the Clemmensen reduction.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood due to the use of concentrated hydrochloric acid and flammable solvents.

  • Mercuric chloride is highly toxic and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Zinc amalgam should be prepared and used in a designated area, and all mercury-containing waste must be disposed of according to institutional guidelines.

  • The reaction involves heating flammable solvents; ensure no open flames are nearby and use a heating mantle with a temperature controller.

Conclusion

The Clemmensen reduction offers an effective and direct method for the synthesis of 1-ethyl-4-octylbenzene from this compound. The protocol detailed in this application note provides a comprehensive guide for researchers to successfully perform this transformation. Adherence to the procedural steps and safety precautions is crucial for obtaining a high yield of the pure product. The provided characterization data serves as a benchmark for product verification.

References

Application Note: Wolff-Kishner Reduction of 4'-Octylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-024

For Research Use Only.

Abstract

This application note provides a detailed protocol for the reduction of the carbonyl group in 4'-octylacetophenone to a methylene group, synthesizing 1-ethyl-4-octylbenzene. The procedure utilizes the Huang-Minlon modification of the Wolff-Kishner reduction, a robust and high-yielding method suitable for ketones that are stable under strongly basic conditions.[1][2] This method is particularly advantageous over the Clemmensen reduction for substrates sensitive to acidic conditions.[3] The protocol outlines the reaction setup, workup, purification, and expected characterization of the product, making it a valuable resource for researchers in organic synthesis and drug development.

Introduction

The Wolff-Kishner reduction is a fundamental organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes.[4] The reaction proceeds via a hydrazone intermediate, which, upon heating with a strong base, eliminates nitrogen gas to form the alkane.[5][6] The original procedure required high temperatures in a sealed vessel with sodium ethoxide.[7] The Huang-Minlon modification offers a more practical, one-pot procedure by using a high-boiling solvent like diethylene glycol or ethylene glycol, which allows the reaction to be performed at atmospheric pressure and generally results in improved yields and shorter reaction times.[1][2][3]

This protocol details the application of the Huang-Minlon modification to the synthesis of 1-ethyl-4-octylbenzene from 4'-octylacetophenone. 1-ethyl-4-octylbenzene can serve as a building block in the synthesis of more complex molecules in materials science and pharmaceutical research.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from a standard procedure for the Wolff-Kishner reduction of acetophenone and is scaled for a representative synthesis.[7][8]

2.1 Materials and Equipment

  • 4'-Octylacetophenone

  • Diethylene glycol (DEG)

  • Hydrazine hydrate (85-90%)

  • Potassium hydroxide (KOH) pellets

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • 500 mL round-bottom flask or Claisen flask

  • Reflux condenser

  • Distillation head and condenser

  • Heating mantle

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

2.2 Procedure

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, combine 4'-octylacetophenone (e.g., 21.84 g, 0.1 mol), diethylene glycol (250 mL), hydrazine hydrate (20 mL, ~0.4 mol), and potassium hydroxide pellets (22.4 g, 0.4 mol).

  • Hydrazone Formation: Heat the mixture gently using a heating mantle while stirring. Continue heating until the potassium hydroxide has dissolved. Once dissolved, bring the mixture to reflux and maintain for 1 hour to ensure the complete formation of the hydrazone intermediate.

  • Removal of Water and Excess Hydrazine: After the initial reflux period, replace the reflux condenser with a distillation apparatus. Heat the flask to distill off water and excess hydrazine. Continue the distillation until the temperature of the reaction mixture rises to 190-200°C.[1]

  • Decomposition of Hydrazone: Once the temperature has reached 190-200°C, switch back to a reflux condenser and continue to heat the reaction mixture under reflux for an additional 3 to 4 hours. The evolution of nitrogen gas is a key driving force for the reaction.[3]

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into 500 mL of deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by a brine wash (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 1-ethyl-4-octylbenzene.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Eq.Physical State
4'-OctylacetophenoneC₁₆H₂₄O232.3621.840.11.0Liquid
Hydrazine HydrateH₆N₂O50.06~20 mL~0.4~4.0Liquid
Potassium HydroxideKOH56.1122.40.44.0Solid
1-Ethyl-4-octylbenzeneC₁₆H₂₆218.38---Liquid[9]

Expected Yield: While the specific yield for 4'-octylacetophenone is not documented in the searched literature, the reduction of the analogous acetophenone under similar conditions provides a yield of approximately 78-85%.[8] A similar high yield is anticipated for this reaction. The Huang-Minlon modification is known to produce pure products with high yields.[1][2]

Table 2: Characterization Data for 1-Ethyl-4-octylbenzene

PropertyExpected ValueReference
Appearance Colorless to Light yellow clear liquid[9]
Purity (GC) >97.0%[9]
Specific Gravity (20/20) 0.8530 to 0.8630[9]
Flash Point 133 °C[9]
¹H NMR (CDCl₃) Aromatic protons (multiplet, 4H, ~7.1-7.3 ppm), Ethyl -CH₂- (quartet, 2H, ~2.6 ppm), Alkyl chain protons (multiplets, ~0.8-1.6 ppm), Ethyl -CH₃ (triplet, 3H, ~1.2 ppm)Predicted based on structure
¹³C NMR (CDCl₃) Aromatic carbons (~128-142 ppm), Ethyl -CH₂- (~29 ppm), Alkyl chain carbons (~14-32 ppm), Ethyl -CH₃ (~16 ppm)Predicted based on structure
IR (neat) C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2850-2960 cm⁻¹), C=C (aromatic) stretch (~1450-1600 cm⁻¹)Predicted based on structure

Workflow Visualization

The experimental workflow for the Huang-Minlon modification of the Wolff-Kishner reduction is outlined below.

Wolff_Kishner_Workflow Reactants 1. Reactant Mixing (4'-Octylacetophenone, Hydrazine Hydrate, KOH, DEG) Hydrazone 2. Hydrazone Formation (Reflux, 1 hr) Reactants->Hydrazone Distillation 3. Water/Hydrazine Removal (Distill until T=190-200°C) Hydrazone->Distillation Decomposition 4. Decomposition (Reflux, 3-4 hrs) Distillation->Decomposition Workup 5. Workup (Quench, Extract, Wash, Dry) Decomposition->Workup Purification 6. Purification (Vacuum Distillation) Workup->Purification Product Product (1-Ethyl-4-octylbenzene) Purification->Product

Caption: Experimental workflow for the synthesis of 1-ethyl-4-octylbenzene.

Safety Precautions

  • Hydrazine Hydrate: is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Potassium Hydroxide (KOH): is a strong base and is corrosive. Avoid contact with skin and eyes.

  • High Temperatures: The reaction is conducted at high temperatures (up to 200°C). Use appropriate heating equipment (heating mantle with a temperature controller) and ensure the apparatus is securely clamped.

  • Diethylene Glycol: Can cause irritation upon contact.

  • Nitrogen Gas Evolution: The reaction produces nitrogen gas, which can cause pressure buildup if the system is not properly vented. Ensure the reaction is performed in an open or vented system (e.g., with a condenser open to the atmosphere or a nitrogen bubbler).

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Octylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of octylbenzene for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of octylbenzene, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will react with and deactivate it.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. Handle the Lewis acid catalyst quickly in a glove box or under a stream of inert gas.
Insufficient Catalyst: The product ketone forms a stable complex with the Lewis acid, effectively removing it from the reaction. This means a stoichiometric amount of catalyst is often required.Use at least a 1:1 molar ratio of Lewis acid catalyst to the acylating agent. In some cases, a slight excess (1.1 to 1.2 equivalents) of the catalyst may be beneficial.
Sub-optimal Reaction Temperature: The reaction may have a high activation energy requiring heat, or excessive heat could be causing degradation or side reactions.Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to complete the reaction. Monitor the reaction progress by TLC or GC to find the optimal temperature.
Poor Quality Reagents: Impurities in octylbenzene or the acylating agent (e.g., acetyl chloride) can interfere with the reaction.Use high-purity, freshly distilled octylbenzene and acylating agent.
Formation of Multiple Products (Isomers) Regioselectivity: The octyl group is an ortho-, para-directing activator. Acylation can occur at both the ortho and para positions. The long alkyl chain may sterically hinder the ortho position.The para-isomer is generally favored due to less steric hindrance. To potentially increase para-selectivity, consider using a bulkier Lewis acid catalyst or running the reaction at a lower temperature. Analysis of the product mixture by GC or NMR will be necessary to determine the isomer ratio.
Polysubstitution: While less common than in Friedel-Crafts alkylation, it can occur if the reaction conditions are too harsh. The product ketone is deactivating, which usually prevents a second acylation.Use a 1:1 stoichiometry of octylbenzene to the acylating agent. Avoid excessively high temperatures and long reaction times.
Difficult Work-up (Emulsion Formation) Formation of Aluminum Salts: Hydrolysis of the aluminum chloride-ketone complex during aqueous work-up can form aluminum hydroxides, leading to persistent emulsions.During the quench, slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts dissolved. If an emulsion persists, add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, or try gentle warming.
Product is a Dark Oil or Tar Decomposition/Side Reactions: Running the reaction at too high a temperature can lead to decomposition of starting materials or products.Maintain careful temperature control throughout the reaction, especially during the initial addition of reagents. Ensure an efficient stirring mechanism is in place.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of acylated octylbenzene consistently low?

Low yields in Friedel-Crafts acylation are most commonly due to inactive catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic and will be neutralized by even trace amounts of water. Ensure all your equipment is rigorously dried, and all reagents and solvents are anhydrous. Another common reason is using only a catalytic amount of AlCl₃. Since the product ketone complexes with the Lewis acid, you need at least one equivalent of the catalyst for every equivalent of your acylating agent.

Q2: How can I control the regioselectivity to favor the para-isomer over the ortho-isomer?

The octyl group is an ortho-, para-director. However, due to the steric bulk of the octyl group and the acylium ion complex, the para position is significantly less hindered, and is therefore the major product under most conditions. To maximize the para to ortho ratio, you can try running the reaction at lower temperatures, which increases selectivity.

Q3: Can I use a different catalyst besides aluminum chloride?

Yes, other Lewis acids like FeCl₃, BF₃, or solid acid catalysts can be used. Iron(III) chloride is a milder and more environmentally friendly option that can be effective. Solid acid catalysts, such as zeolites, offer the advantage of easier separation from the reaction mixture and can be regenerated and reused. However, catalyst efficiency can be substrate-specific, and you may need to screen different catalysts and optimize reaction conditions for octylbenzene.

Q4: What is the best solvent for the acylation of octylbenzene?

Common solvents for Friedel-Crafts acylation include dichloromethane (DCM) or 1,2-dichloroethane (DCE) because they are inert under the reaction conditions. Carbon disulfide (CS₂) is also a classic solvent for this reaction. In some cases, if the starting material is a liquid, an excess of the aromatic compound (octylbenzene in this case) can be used as the solvent.

Q5: My reaction mixture turns dark brown/black. Is this normal?

A color change to orange, red, or brown is common as the acylium ion and its complex with the Lewis acid form. However, a very dark brown or black color, especially if accompanied by the formation of solid precipitates, may indicate decomposition or side reactions, often due to overheating. It is critical to control the temperature, especially during the exothermic addition of the acylating agent to the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Octylbenzene with Acetyl Chloride

This protocol provides a general guideline for the acylation of octylbenzene using aluminum chloride as the catalyst.

Materials:

  • n-Octylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture using drying tubes (e.g., filled with CaCl₂) or by maintaining a positive pressure of an inert gas like nitrogen.

  • Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the mixture to 0 °C in an ice-water bath.

  • Formation of Electrophile: Add acetyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. The rate of addition should be controlled to keep the temperature below 5-10 °C.

  • Acylation: After the complete addition of acetyl chloride, add octylbenzene (1.0 equivalent), also dissolved in anhydrous DCM, dropwise from the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Completion: Once the addition of octylbenzene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (e.g., 25g ice and 15mL HCl per 0.05 mol of substrate). This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a fresh portion of DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the desired octylacetophenone isomers.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Purification A Assemble dry glassware under N2 B Add AlCl3 and anhydrous DCM A->B C Cool to 0 °C B->C D Dropwise add Acetyl Chloride in DCM C->D Maintain 0 °C E Dropwise add Octylbenzene in DCM D->E F Warm to RT, stir for 1-2h E->F G Monitor by TLC F->G H Quench in Ice/HCl G->H Reaction complete I Separate layers & Extract H->I J Wash with NaHCO3 & Brine I->J K Dry & Evaporate Solvent J->K L Purify (Distillation/Chromatography) K->L

Caption: Experimental workflow for the Friedel-Crafts acylation of octylbenzene.

troubleshooting_low_yield Start Low Yield Observed Q1 Are reagents & solvent anhydrous? Start->Q1 Sol1 Dry all glassware, use anhydrous reagents/solvents. Q1->Sol1 No Q2 Is Catalyst:Acyl Halide ratio >= 1:1? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Increase catalyst to at least 1.1 equivalents. Q2->Sol2 No Q3 Was temperature optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Run reaction at different temperatures (e.g., 0°C, RT, 40°C). Q3->Sol3 No End Yield Improved Q3->End Yes A3_No No Sol3->Q3

Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

Technical Support Center: Synthesis of 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-octylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of octylbenzene. This electrophilic aromatic substitution reaction involves reacting octylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: What are the primary side products I should expect in this synthesis?

A2: The primary side products in the Friedel-Crafts acylation of octylbenzene are isomers of the desired product and polyacylated products.

  • Isomeric Impurities: The octyl group is an ortho-, para-directing activator of the benzene ring for electrophilic substitution. Therefore, in addition to the desired para-isomer (this compound), the formation of the ortho-isomer (1-(2-octylphenyl)ethanone) is a common side product. The para isomer is generally the major product due to steric hindrance at the ortho position caused by the bulky octyl group.

  • Polyacylation Products: Although less common than in Friedel-Crafts alkylation, diacylation of the octylbenzene ring can occur, leading to the formation of 1,3-diacetyl-5-octylbenzene or other polyacylated species. The acetyl group is a deactivating group, which makes the monoacylated product less reactive towards further acylation, thus minimizing polysubstitution.[1]

Q3: How can I minimize the formation of the ortho-isomer?

A3: While completely eliminating the formation of the ortho-isomer is challenging, its proportion can be minimized by controlling the reaction conditions. Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer.

Q4: What are the critical parameters to control for a successful synthesis?

A4: Several parameters are crucial for a high-yield synthesis of this compound:

  • Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent deactivation of the catalyst. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Stoichiometry of the Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid catalyst. Therefore, slightly more than one equivalent of the catalyst is required per equivalent of the acylating agent.[2]

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) during the addition of reagents to control the exothermic reaction and to favor the formation of the para-isomer.

  • Purity of Reagents: The purity of octylbenzene, acetyl chloride/acetic anhydride, and the Lewis acid is critical to avoid side reactions and catalyst deactivation.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Catalyst Deactivation: Presence of moisture in reagents or glassware.1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere.
2. Insufficient Catalyst: The ketone product complexes with the Lewis acid, rendering it inactive.2. Use a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid catalyst relative to the acylating agent.
3. Deactivated Aromatic Ring: Although octylbenzene is an activating substrate, impurities in the starting material could be deactivating.3. Purify the octylbenzene starting material by distillation if necessary.
4. Low Reaction Temperature: While low temperatures are needed for selectivity, the reaction may not proceed if the temperature is too low.4. After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for a sufficient time to ensure completion.
Formation of Multiple Products (Observed by TLC or GC) 1. Isomer Formation: Co-formation of the ortho-isomer alongside the desired para-isomer.1. Optimize reaction temperature; lower temperatures favor the para-isomer. Plan for a purification step to separate the isomers (e.g., fractional distillation or column chromatography).
2. Polyacylation: The product is undergoing a second acylation reaction.2. Ensure the correct stoichiometry of reactants is used. Avoid excessively high reaction temperatures or prolonged reaction times.
Dark, Tarry Reaction Mixture 1. Side Reactions: Polymerization or decomposition of starting materials or products.1. Ensure the reaction temperature is well-controlled, especially during the addition of the Lewis acid and acylating agent. Add the reagents slowly to manage the exotherm.
2. Impure Reagents: Impurities in the starting materials can lead to charring.2. Use high-purity, and if necessary, freshly distilled reagents.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Octylbenzene

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Octylbenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Catalyst Suspension: Under a nitrogen or argon atmosphere, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add octylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C over 30-60 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or GC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired this compound from side products.

Visualizations

Friedel_Crafts_Acylation_Mechanism AcCl Acetyl Chloride (CH₃COCl) Acylium_Complex Acylium Ion-AlCl₄⁻ Complex AcCl->Acylium_Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Sigma_Complex Arenium Ion (Sigma Complex) Octylbenzene Octylbenzene Octylbenzene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated) Product 1-(Octylphenyl)ethanone Product_Complex->Product Aqueous Work-up

Caption: Mechanism of the Friedel-Crafts acylation of octylbenzene.

Isomer_Formation Octylbenzene Octylbenzene Acylation Friedel-Crafts Acylation (CH₃COCl, AlCl₃) Octylbenzene->Acylation Para_Isomer This compound (Para - Major Product) Acylation->Para_Isomer Favored due to less steric hindrance Ortho_Isomer 1-(2-Octylphenyl)ethanone (Ortho - Minor Product) Acylation->Ortho_Isomer Disfavored due to steric hindrance

Caption: Formation of ortho and para isomers in the acylation of octylbenzene.

Troubleshooting_Workflow Start Low or No Product Yield Check_Moisture Check for Moisture (Reagents, Glassware) Start->Check_Moisture Check_Catalyst Verify Catalyst Stoichiometry (>1 equivalent) Check_Moisture->Check_Catalyst No Moisture Dry_Reagents Use Anhydrous Conditions Check_Moisture->Dry_Reagents Moisture Present Check_Temp Review Reaction Temperature Check_Catalyst->Check_Temp Sufficient Catalyst Adjust_Catalyst Increase Catalyst Amount Check_Catalyst->Adjust_Catalyst Insufficient Catalyst Check_Purity Assess Reagent Purity Check_Temp->Check_Purity Optimal Temp Optimize_Temp Optimize Temperature Profile Check_Temp->Optimize_Temp Suboptimal Temp Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Reagents Success Improved Yield Dry_Reagents->Success Adjust_Catalyst->Success Optimize_Temp->Success Purify_Reagents->Success

References

Technical Support Center: Chromatographic Purification of 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 1-(4-Octylphenyl)ethanone using column chromatography. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and illustrative diagrams to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of moderately non-polar compounds like this compound, silica gel is the most common and effective stationary phase. A mesh size of 230-400 is ideal for flash chromatography, providing a good balance between resolution and flow rate.[1]

Q2: How do I determine the best solvent system (eluent) for my column?

A2: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[2][3] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3 for this compound.[2] This Rf value typically ensures good separation from impurities and a reasonable elution time. A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.[2][4]

Q3: My compound is not dissolving well in the eluent for loading. What should I do?

A3: If your crude product has poor solubility in the chosen eluent, you can use a "dry loading" technique.[5][6] This involves dissolving your compound in a suitable volatile solvent (like dichloromethane or acetone), adding a small amount of silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.[5][7] This powder can then be carefully added to the top of your packed column.

Q4: Can I reuse my chromatography column?

A4: While technically possible for identical crude mixtures, it is generally not recommended for high-purity applications. Reusing a column can lead to cross-contamination from strongly adsorbed impurities from a previous run, diminishing the effectiveness of the separation. For best results, always use a freshly packed column for each purification.

Q5: My compound appears to be degrading on the silica gel. What are my options?

A5: Silica gel is slightly acidic and can cause degradation of sensitive compounds. If you suspect this is happening, you can either switch to a different stationary phase like alumina or deactivate the silica gel.[8] To deactivate silica, you can flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[7]

Experimental Protocols

Protocol 1: Determining the Eluent System via TLC
  • Prepare TLC Chamber: Line a developing chamber with filter paper and add a small amount of your test solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Close the chamber to allow the atmosphere to saturate.

  • Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and visualize the spots under a UV lamp (254 nm).[9] this compound should appear as a dark spot.

  • Optimize: Adjust the solvent ratio until the desired product spot has an Rf value of ~0.3. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf value.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

  • Packing the Column (Wet Method): Clamp the column and close the stopcock. Fill the column about halfway with the chosen eluent. In a separate beaker, create a slurry of silica gel (230-400 mesh) in the same eluent. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle. Never let the solvent level drop below the top of the silica bed.[10]

  • Sample Loading (Wet Method): Dissolve the crude product in the minimum amount of eluent.[5] Once the solvent level in the packed column has reached the top of the silica, carefully add the sample solution using a pipette. Open the stopcock and allow the sample to enter the silica bed. Add a small amount of fresh eluent to wash the sides and load any remaining sample.

  • Elution: Carefully add more eluent to the top of the column. Using gentle air pressure (flash chromatography), push the solvent through the column at a steady rate.[2]

  • Fraction Collection: Collect the eluting solvent in appropriately sized test tubes. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: TLC Solvent System Optimization

Hexanes:Ethyl Acetate RatioObserved Rf of ProductObservations
98:20.15Low Rf, slow elution. Good for separating very non-polar impurities.
95:50.32Optimal. Good separation from common impurities.
90:100.55Higher Rf, faster elution. May co-elute with less polar impurities.

Table 2: Typical Purification Parameters

ParameterValue/Description
Stationary Phase Silica Gel, 230-400 Mesh
Column Dimensions Diameter: 3 cm, Silica Height: 20 cm
Crude Sample Load 1.0 g
Eluent 95:5 Hexanes:Ethyl Acetate
Loading Method Wet Loading (in minimal eluent)
Expected Yield 85-95% (depending on crude purity)
Purity (Post-Column) >98% (by HPLC/NMR)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Product Won't Elute 1. Eluent is not polar enough.2. Compound decomposed on the column.1. Gradually increase the polarity of the eluent (e.g., switch to 90:10 Hexanes:EtOAc).[8]2. Test compound stability on a small amount of silica. Consider deactivating the silica or using alumina.[8]
Poor Separation / Mixed Fractions 1. Column was overloaded.2. Sample band was too wide during loading.3. Column was packed improperly (cracks/channels).4. Eluent polarity is too high.1. Use a larger column or reduce the amount of crude material.2. Load the sample in the minimum possible volume of solvent.3. Repack the column carefully, ensuring no air bubbles or cracks form.4. Choose a less polar eluent system that gives a lower Rf on TLC.
Product Elutes Too Quickly (with non-polar impurities) 1. Eluent is too polar.1. Reduce the polarity of the eluent (e.g., switch to 98:2 Hexanes:EtOAc). An ideal Rf is ~0.3.[2]
Streaking/Tailing of the Product Band 1. Compound is sparingly soluble in the eluent.2. Column is overloaded.1. Try a different solvent system in which the compound is more soluble.2. Once the product starts eluting, you can slightly increase the solvent polarity to speed up the elution of the tail.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Eluent) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent (Apply Pressure) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine concentrate 8. Concentrate Solvent (Rotary Evaporator) combine->concentrate final_product Purified Product concentrate->final_product troubleshooting_guide cluster_problems cluster_solutions start Problem Encountered p1 Poor Separation? start->p1 p2 No Product Eluting? start->p2 p3 Product Elutes Too Fast? start->p3 s1a Repack Column p1->s1a Yes s1b Reduce Sample Load p1->s1b Yes s1c Use Less Polar Eluent p1->s1c Yes s2a Increase Eluent Polarity p2->s2a Yes s2b Check for Decomposition (Use Alumina/Deactivated Silica) p2->s2b Yes s3 Decrease Eluent Polarity (Aim for Rf ~0.3) p3->s3 Yes

References

Technical Support Center: Recrystallization of 4'-Octylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 4'-octylacetophenone. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 4'-octylacetophenone.

Problem Possible Cause Recommended Solution
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process is too slow, or the final temperature is not low enough.1. Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.[1][2] 2. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[2][3] 3. Add a seed crystal of pure 4'-octylacetophenone if available.[2] 4. Cool the solution in an ice bath to further decrease the solubility.
The product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of 4'-octylacetophenone. 2. The solution is too concentrated, causing the compound to come out of solution above its melting point.[1][4] 3. The presence of significant impurities can lower the melting point of the mixture.1. Reheat the solution to redissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. 2. Alternatively, reheat the solution and add more of the primary solvent to make the solution more dilute, then cool slowly.[1][2] 3. Ensure the crude material is reasonably pure before attempting recrystallization.
Low recovery of crystalline product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][5] 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with a solvent that was not cold enough, redissolving some of the product.[5]1. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. 2. To prevent premature crystallization, use a heated filter funnel or add a small excess of hot solvent before filtration and then evaporate the excess.[4][6] 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5]
Crystals are colored or appear impure. 1. Colored impurities are present in the crude material. 2. Rapid crystallization has trapped impurities within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. 2. Ensure the cooling process is slow and gradual to allow for the formation of pure crystals.[3] If necessary, redissolve the crystals and recrystallize them more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 4'-octylacetophenone?

A1: The ideal solvent is one in which 4'-octylacetophenone is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Given its structure (an aromatic ketone with a long alkyl chain), nonpolar to moderately polar solvents are likely good candidates. Alcohols like ethanol or methanol, or a mixed solvent system such as hexane/ethyl acetate, are often good starting points for aromatic compounds.[3][8] It is recommended to test the solubility in a few different solvents on a small scale first.

Q2: How can I choose a suitable solvent system?

A2: A good recrystallization solvent will dissolve the compound when hot but not when cold. You can test this by adding a small amount of your crude 4'-octylacetophenone to a test tube with a small amount of solvent. If it dissolves at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a potentially good solvent.

Q3: My compound has oiled out. Can I still get crystals?

A3: Yes. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This often happens when the melting point of the compound is lower than the boiling point of the solvent or the solution is too concentrated.[1][4] To remedy this, you can try reheating the solution to redissolve the oil, adding more solvent to decrease the concentration, and then cooling slowly.[1][2] Using a mixed solvent system can also sometimes prevent oiling out.

Q4: How do I perform a hot filtration correctly to avoid premature crystallization?

A4: To prevent the product from crystallizing in the filter funnel during hot filtration, it is important to keep everything hot. Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[6] You can also preheat the funnel by placing it over the boiling solvent in the collection flask before filtration.[6] Using a slight excess of hot solvent can also help, which can then be evaporated after filtration.[4]

Q5: What is the purpose of a second "crop" of crystals?

A5: After the first filtration, the remaining solution (mother liquor) still contains some dissolved product. By concentrating the mother liquor (boiling off some of the solvent) and cooling it again, a second batch of crystals, or a "second crop," can often be obtained. This increases the overall yield of the recrystallization process. However, be aware that the second crop may be less pure than the first.

Experimental Protocol: General Recrystallization Procedure

This is a general procedure that can be adapted for the recrystallization of 4'-octylacetophenone.

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude 4'-octylacetophenone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated, stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely.

Visual Workflows

Recrystallization_Troubleshooting start Cooling the Solution no_crystals No Crystals Form start->no_crystals Problem crystals_form Crystals Form start->crystals_form Success oiling_out Product Oils Out start->oiling_out Problem too_much_solvent Too Much Solvent? no_crystals->too_much_solvent reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent boil_off Boil Off Solvent too_much_solvent->boil_off Yes scratch_or_seed Scratch/Seed Crystal too_much_solvent->scratch_or_seed No boil_off->start Retry Cooling scratch_or_seed->start Retry Cooling reheat_add_solvent->start Retry Cooling

Caption: Troubleshooting workflow for common recrystallization problems.

Recrystallization_Workflow start Start: Crude 4'-Octylacetophenone dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: A standard experimental workflow for recrystallization.

References

Preventing polyacylation in the synthesis of p-octylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-octylacetophenone via Friedel-Crafts acylation. Our focus is to address common challenges, with a particular emphasis on preventing polyacylation and other side reactions to ensure a high yield of the desired monoacylated product.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation in the context of the synthesis of p-octylacetophenone, and why is it a concern?

A1: Polyacylation is a side reaction in Friedel-Crafts acylation where more than one acyl group is introduced onto the aromatic ring of octylbenzene. While generally less common than polyalkylation, it can occur, leading to the formation of di- or even tri-acylated byproducts. This is a concern as it reduces the yield of the desired p-octylacetophenone and complicates the purification process, requiring additional steps to separate the mono-acylated product from the poly-acylated impurities.

Q2: How does the octyl group on the benzene ring influence the likelihood of polyacylation?

A2: The octyl group is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution, including Friedel-Crafts acylation. This activation, in theory, could make the ring more susceptible to a second acylation. However, the acyl group introduced in the first step is deactivating, which strongly discourages further acylation.[1][2] The steric bulk of the long octyl chain also plays a role, primarily directing the incoming acyl group to the para position, but it does not completely prevent di-substitution under harsh conditions.

Q3: What are the primary strategies to prevent polyacylation?

A3: The key strategies to minimize polyacylation include:

  • Stoichiometric Control: Carefully controlling the molar ratio of reactants is crucial. Using a 1:1 molar ratio of octylbenzene to the acylating agent (e.g., acetyl chloride) is recommended. A slight excess of the acylating agent may be used to ensure complete conversion of the starting material, but a large excess should be avoided.[3]

  • Low Reaction Temperature: Maintaining a low reaction temperature, typically starting at 0°C and allowing the reaction to proceed at or slightly above this temperature, helps to control the reaction rate and improve selectivity for mono-acylation.[4]

  • Controlled Addition of Reagents: The slow, dropwise addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid catalyst helps to maintain a low concentration of the reactive electrophile, further minimizing the chance of polyacylation.[3]

  • Monitoring Reaction Progress: Closely monitoring the reaction using techniques like Thin Layer Chromatography (TLC) allows for quenching the reaction as soon as the starting octylbenzene has been consumed, preventing the formation of polyacylated products over extended reaction times.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant amount of di-acylated product observed. Reaction temperature is too high, leading to increased reactivity and the overcoming of the deactivating effect of the first acyl group.Maintain a low reaction temperature (0-5°C) throughout the addition of the acylating agent and allow the reaction to warm to room temperature slowly while monitoring its progress.[4]
A large excess of the acylating agent was used.Use a strict 1:1 or a very slight excess (e.g., 1.1 equivalents) of the acylating agent relative to octylbenzene.[5][6]
Prolonged reaction time after the consumption of the starting material.Monitor the reaction progress by TLC and quench the reaction as soon as the octylbenzene spot disappears.[4]
Low yield of p-octylacetophenone with unreacted starting material. Insufficient amount of Lewis acid catalyst (e.g., AlCl₃). In Friedel-Crafts acylation, the ketone product complexes with the catalyst, so a stoichiometric amount is often required.Use at least a 1:1 molar ratio of the Lewis acid catalyst to the acylating agent.
Deactivated catalyst due to moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Handle the Lewis acid in a dry environment (e.g., under an inert atmosphere).
Reaction temperature is too low, leading to a slow reaction rate.If the reaction is sluggish at low temperatures, allow it to warm to room temperature and monitor its progress. Gentle heating may be required, but this should be done cautiously to avoid polyacylation.
Formation of ortho- and meta- isomers. The octyl group is an ortho, para-director. While the para-product is sterically favored, some ortho-isomer formation is possible. Meta-isomer formation is generally minimal.The formation of the para-isomer is generally favored due to the steric hindrance of the octyl group. Purification by column chromatography or recrystallization can be used to isolate the desired p-octylacetophenone.
Dark, tarry byproducts are formed. The reaction temperature was excessively high, leading to polymerization and decomposition of the starting materials and products.Strictly control the reaction temperature, especially during the exothermic addition of the acylating agent. Use an ice bath to dissipate heat effectively.[3]

Experimental Protocol: Synthesis of p-Octylacetophenone

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Octylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0°C in an ice bath.

  • Formation of Acylium Ion: In the dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Acylation: After the addition of acetyl chloride is complete, add a solution of octylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains between 0-5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete (as indicated by the consumption of octylbenzene), slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure p-octylacetophenone.

Reaction Pathway and Side Reaction

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products Octylbenzene Octylbenzene SigmaComplex σ-Complex Intermediate Octylbenzene->SigmaComplex + Acylium Ion AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcetylChloride->AcyliumIon + AlCl₃ AlCl3_cat AlCl₃ (Catalyst) p_Octylacetophenone p-Octylacetophenone (Desired Product) SigmaComplex->p_Octylacetophenone - H⁺ HCl_AlCl3 HCl + AlCl₃ DiacylatedProduct Diacylated Byproduct p_Octylacetophenone->DiacylatedProduct + Acylium Ion (Undesired Side Reaction)

Caption: Friedel-Crafts acylation of octylbenzene leading to the desired p-octylacetophenone and the potential polyacylation side reaction.

References

Troubleshooting carbocation rearrangement in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Friedel-Crafts reactions, with a specific focus on carbocation rearrangement.

Troubleshooting Guide: Carbocation Rearrangement

Q1: My Friedel-Crafts alkylation yielded an unexpected isomer. Instead of the straight-chain alkylbenzene, I obtained a branched product. What happened?

This is a classic case of carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. If this intermediate can rearrange to a more stable carbocation (e.g., from a primary to a secondary or tertiary carbocation), it will do so before the aromatic ring attacks. This rearrangement leads to the formation of an isomeric product.

For example, the alkylation of benzene with 1-chloropropane is expected to yield n-propylbenzene. However, the major product is often isopropylbenzene due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation.[1][2][3][4][5]

Q2: How can I minimize or prevent carbocation rearrangement in my Friedel-Crafts alkylation?

While completely preventing rearrangement in susceptible cases can be challenging, you can influence the product distribution by carefully selecting your reaction conditions. Lowering the reaction temperature can sometimes favor the kinetic (non-rearranged) product over the thermodynamic (rearranged) product.[6] The choice of Lewis acid can also have an effect, with milder Lewis acids potentially leading to less carbocation formation and therefore less rearrangement.

However, the most reliable method to obtain the desired straight-chain alkylbenzene is to bypass the problematic carbocation intermediate altogether by using a two-step alternative: Friedel-Crafts Acylation followed by Reduction .

Q3: What is the Friedel-Crafts Acylation-Reduction two-step method, and how does it prevent rearrangement?

This method involves two distinct steps:

  • Friedel-Crafts Acylation: First, an acyl group (R-C=O) is introduced into the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The key intermediate in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[7][8]

  • Reduction: The resulting ketone is then reduced to the desired straight-chain alkyl group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[3][9]

This two-step sequence reliably produces the desired linear alkylbenzene without the issue of carbocation rearrangement.

Frequently Asked Questions (FAQs)

Q1: Why do carbocations rearrange?

Carbocations rearrange to achieve a more stable electronic configuration. The order of carbocation stability is tertiary > secondary > primary. Rearrangements occur via a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the positively charged carbon, resulting in a more stable carbocation.[10][11]

Q2: Which alkylating agents are most susceptible to rearrangement?

Alkyl halides that would form a primary carbocation are the most prone to rearrangement. For example, 1-chloropropane and 1-chlorobutane will readily rearrange to form secondary carbocations. Secondary alkyl halides can also rearrange to form more stable tertiary carbocations if possible. Methyl and ethyl halides do not rearrange as they cannot form more stable carbocations. Tertiary alkyl halides are also not prone to rearrangement as they already form a stable tertiary carbocation.[2]

Q3: Are there any other limitations to Friedel-Crafts alkylation I should be aware of?

Yes, besides carbocation rearrangement, other limitations include:

  • Polyalkylation: The product of a Friedel-Crafts alkylation is more reactive than the starting material, which can lead to the addition of multiple alkyl groups to the aromatic ring. Using a large excess of the aromatic starting material can help to minimize this.[4][12]

  • Deactivated Rings: Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) are too deactivated to undergo Friedel-Crafts alkylation.[7]

  • Aryl and Vinylic Halides: These compounds do not form carbocations under Friedel-Crafts conditions and therefore cannot be used as alkylating agents.[12]

  • Substrates with -NH₂, -NHR, or -NR₂ groups: The Lewis acid catalyst will react with the basic amine group, deactivating the ring.[4][7]

Q4: What are the main differences between Friedel-Crafts Alkylation and Acylation?

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Electrophile CarbocationAcylium ion
Rearrangement Prone to carbocation rearrangementNo rearrangement of the acylium ion[7][8]
Product Reactivity Product is more reactive than starting material (polyalkylation is common)Product is less reactive than starting material (no polyacylation)[4][11]
Catalyst Catalytic amount of Lewis acidStoichiometric amount of Lewis acid is often required

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Propanoyl Chloride

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Propanoyl chloride

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture using drying tubes.

  • Add 75 mL of anhydrous benzene and 13.3 g (0.10 mol) of anhydrous aluminum chloride to the flask.

  • Cool the mixture in an ice bath and begin stirring.

  • Slowly add 9.25 g (0.10 mol) of propanoyl chloride from the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux for 30 minutes.

  • Cool the mixture back to room temperature and then carefully pour it onto a mixture of 50 g of ice and 50 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting propiophenone by vacuum distillation.

Protocol 2: Clemmensen Reduction of Propiophenone

Materials:

  • Propiophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Prepare zinc amalgam by stirring 100 g of zinc powder with 10 g of mercuric chloride in 150 mL of water and 5 mL of concentrated HCl for 5 minutes. Decant the water and wash the amalgam with water.

  • In a 500 mL round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.

  • Add a solution of 13.4 g (0.10 mol) of propiophenone in 50 mL of toluene.

  • Add 100 mL of concentrated hydrochloric acid.

  • Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Add an additional 25 mL of concentrated HCl every hour.

  • After the reflux period, cool the mixture to room temperature.

  • Separate the organic layer and wash it with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the toluene by distillation.

  • Purify the resulting n-propylbenzene by fractional distillation.[3][13][14]

Protocol 3: Wolff-Kishner Reduction of Propiophenone

Materials:

  • Propiophenone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask with a reflux condenser and a distillation head

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, combine 13.4 g (0.10 mol) of propiophenone, 15 mL of hydrazine hydrate (85%), and 100 mL of diethylene glycol.

  • Add 14 g of potassium hydroxide pellets.

  • Attach a reflux condenser and heat the mixture to 130-140 °C for 1 hour.

  • Replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

  • Reattach the reflux condenser and maintain the temperature at 190-200 °C for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and add 100 mL of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the ether extracts and wash with dilute HCl and then with water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Filter and remove the ether by distillation.

  • Purify the resulting n-propylbenzene by fractional distillation.[15][16][17]

Visualizations

Friedel_Crafts_Alkylation_Rearrangement cluster_0 Carbocation Formation and Rearrangement cluster_1 Electrophilic Aromatic Substitution AlkylHalide Primary Alkyl Halide (e.g., 1-Chloropropane) PrimaryCarbocation Primary Carbocation (Less Stable) AlkylHalide->PrimaryCarbocation + AlCl₃ LewisAcid Lewis Acid (AlCl₃) SecondaryCarbocation Secondary Carbocation (More Stable) PrimaryCarbocation->SecondaryCarbocation 1,2-Hydride Shift NonRearrangedProduct Non-Rearranged Product (e.g., n-Propylbenzene) (Minor Product) PrimaryCarbocation->NonRearrangedProduct + Benzene RearrangedProduct Rearranged Product (e.g., Isopropylbenzene) SecondaryCarbocation->RearrangedProduct + Benzene Benzene Benzene Ring

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Troubleshooting_Workflow Start Start: Unexpected Isomer in Friedel-Crafts Alkylation IdentifyProblem Identify the issue: Carbocation Rearrangement Start->IdentifyProblem Goal Goal: Synthesize Straight-Chain Alkylbenzene IdentifyProblem->Goal Option1 Option 1: Modify Alkylation Conditions (e.g., lower temperature, milder Lewis acid) - May reduce but not eliminate rearrangement Goal->Option1 Option2 Option 2: Use Friedel-Crafts Acylation-Reduction Sequence Goal->Option2 Outcome1 Outcome: Mixture of products, rearrangement likely still occurs Option1->Outcome1 Step2a Step 2a: Friedel-Crafts Acylation - Forms a non-rearranging acylium ion Option2->Step2a Step2b Step 2b: Reduction (Clemmensen or Wolff-Kishner) Step2a->Step2b Outcome2 Outcome: Desired straight-chain alkylbenzene is the major product Step2b->Outcome2

Caption: Troubleshooting workflow for carbocation rearrangement.

References

Optimizing temperature conditions for 1-(4-Octylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Octylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Friedel-Crafts acylation of octylbenzene with an acylating agent like acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature is a crucial parameter that significantly influences both the yield and the regioselectivity of the reaction. The octyl group on the benzene ring directs the incoming acetyl group to the ortho and para positions. Lowering the reaction temperature generally favors the formation of the desired para isomer, this compound, over the sterically hindered ortho isomer. Excessively high temperatures can lead to increased formation of the ortho isomer and other byproducts, as well as potential decomposition of reactants and products.

Q3: I am getting a low yield of the desired product. What are the potential causes and solutions?

A3: Low yields in Friedel-Crafts acylation can stem from several factors:

  • Inactive Catalyst: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use. Use anhydrous solvents and freshly opened or purified reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture contamination.

  • Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.

    • Solution: A stoichiometric amount of the Lewis acid is often required. Using 1.1 to 1.3 equivalents of the catalyst is recommended to drive the reaction to completion.

  • Suboptimal Temperature: If the reaction temperature is too low, the reaction may be incomplete.

    • Solution: While lower temperatures favor para selectivity, the optimal temperature should be determined experimentally. If the reaction is sluggish, a modest increase in temperature may be necessary. Refer to the data on temperature optimization for guidance.

Q4: My final product is a mixture of isomers. How can I improve the selectivity for the para product?

A4: Achieving high para selectivity is a common challenge. Here's how you can address it:

  • Lower the Reaction Temperature: This is the most effective way to increase the proportion of the para isomer. Running the reaction at temperatures below 0°C, and even as low as -20°C, has been shown to significantly improve the para:ortho ratio.

  • Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Experimenting with different anhydrous solvents, such as dichloromethane, carbon disulfide, or nitrobenzene, may help optimize selectivity.

Q5: What are the common byproducts I should look out for, and how can I minimize them?

A5: Besides the ortho isomer, other potential byproducts include:

  • Polysubstituted products: Although the acyl group is deactivating, preventing further acylation, polysubstitution can occur if the reaction conditions are too harsh.

    • Solution: Use a 1:1 molar ratio of octylbenzene to the acylating agent and maintain a low reaction temperature.

  • Products from dealkylation-acylation: The octyl group could potentially be cleaved and the resulting benzene ring acylated.

    • Solution: Milder reaction conditions (lower temperature and shorter reaction time) can help to minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Reaction Inactive catalyst (moisture contamination).Use fresh, anhydrous Lewis acid. Ensure all glassware and solvents are completely dry.
Deactivated starting material.Ensure the octylbenzene is pure and free of deactivating contaminants.
Insufficient catalyst loading.Increase the amount of Lewis acid to at least a stoichiometric equivalent.
Low Yield of para Isomer Reaction temperature is too high.Conduct the reaction at a lower temperature (e.g., 0°C to -20°C).
Non-optimal solvent.Experiment with different anhydrous solvents to find the best for para selectivity.
Formation of Multiple Products High reaction temperature favoring isomer formation.Lower the reaction temperature.
Incorrect stoichiometry leading to polysubstitution.Use a 1:1 molar ratio of octylbenzene to the acylating agent.
Difficult Product Isolation Incomplete quenching of the reaction.Ensure the reaction is fully quenched by slowly adding the mixture to ice and concentrated HCl.
Formation of emulsions during workup.The acidic workup should help dissolve aluminum salts. If emulsions persist, try adding a saturated solution of NaCl (brine).

Data Presentation

The following table summarizes the effect of temperature on the yield and regioselectivity of the Friedel-Crafts acylation of a similar alkylbenzene (isobutylbenzene) with acetyl chloride, which illustrates the expected trend for octylbenzene.

Reaction Temperature (°C)Conversion (%)para-Isomer Selectivity (%)para : meta Isomer RatioReference
095.297.865:1[1]
-15Not Specified98.582:1[1]

Note: This data is for the acylation of isobutylbenzene and serves as a representative example of the effect of temperature on regioselectivity in Friedel-Crafts acylation of alkylbenzenes.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Octylbenzene

Materials:

  • Octylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0°C or -15°C) using an ice-salt bath.

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the low temperature.

  • Addition of Octylbenzene: After the addition of acetyl chloride is complete, add octylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane to the dropping funnel. Add the octylbenzene solution dropwise to the reaction mixture over 30-40 minutes.

  • Reaction: Allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride-ketone complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification prep_glass Dry Glassware setup Setup under Inert Atmosphere prep_glass->setup prep_reagents Anhydrous Reagents prep_reagents->setup cool Cool to Target Temperature setup->cool add_acyl Add Acetyl Chloride cool->add_acyl add_octyl Add Octylbenzene add_acyl->add_octyl react Stir at Low Temperature add_octyl->react quench Quench with Ice/HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3/Brine extract->wash dry Dry and Evaporate wash->dry purify Purify (Distillation/Chromatography) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Low Yield or Purity Issue check_moisture Check for Moisture Contamination start->check_moisture check_temp_high Is Reaction Temperature Too High? start->check_temp_high check_catalyst Verify Catalyst Stoichiometry check_moisture->check_catalyst If anhydrous check_temp_low Is Reaction Temperature Too Low? check_catalyst->check_temp_low If stoichiometric check_stoich Verify Reactant Stoichiometry check_temp_high->check_stoich If temp is low check_workup Optimize Workup and Purification check_stoich->check_workup If 1:1 ratio

Caption: Logical troubleshooting flow for synthesis issues.

References

Technical Support Center: Removal of Aluminum Chloride Catalyst from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of aluminum chloride (AlCl₃) catalyst from reaction mixtures, particularly after Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching the reaction mixture after a Friedel-Crafts reaction?

A1: Quenching serves two primary purposes: to stop the reaction by decomposing the aluminum chloride catalyst and to break up the complex formed between the Lewis acid catalyst and the product (often a ketone in acylations). This process is essential for the isolation and purification of the desired product.[1] The hydrolysis of aluminum chloride renders it inactive.

Q2: Why is the reaction mixture typically added to ice or cold water and not the other way around?

A2: The reaction of aluminum chloride with water is highly exothermic and can cause the mixture to boil violently, potentially releasing corrosive hydrogen chloride (HCl) gas.[1] Adding the reaction mixture slowly to a large volume of stirred ice or cold water helps to dissipate the heat generated, ensuring a more controlled and safer quenching process.[1]

Q3: What causes the formation of a stubborn emulsion during aqueous workup?

A3: Emulsions are stable mixtures of two immiscible liquids, like an organic solvent and water. In the context of a Friedel-Crafts workup, they are often caused by the presence of finely divided aluminum salts (aluminum hydroxides or oxides) that form during quenching.[2][3] These fine particles, along with potential surfactant-like byproducts from the reaction, can stabilize the interface between the organic and aqueous layers, preventing them from separating.[2][3] Vigorous shaking of the separatory funnel can also contribute to emulsion formation.[2][3]

Q4: Can I use a basic solution, like sodium bicarbonate, for the initial quench?

A4: It is generally not recommended to use a basic solution for the initial quench. The highly exothermic reaction of AlCl₃ with water is difficult to control, and adding a base can lead to a violent, uncontrolled reaction. The initial quench is best performed with ice-cold water or dilute acid to manage the exotherm. A basic wash, such as with sodium bicarbonate solution, is typically used in a subsequent step to neutralize any remaining acid.[1]

Q5: My product seems to be lost during the workup. What are the common reasons for low recovery?

A5: Product loss during workup can occur for several reasons. A persistent emulsion can make clean separation of the organic layer difficult, leading to loss of product with the aqueous phase.[1] Incomplete extraction of the product from the aqueous layer is another common issue. Performing multiple extractions with the organic solvent can help maximize recovery. Additionally, some products may be sensitive to the acidic or basic conditions of the workup, leading to degradation.

Troubleshooting Guides

Issue 1: Violent, Uncontrolled Exothermic Reaction During Quenching

Symptoms:

  • Rapid boiling of the solvent.

  • Forceful release of gas (HCl).

  • Splattering of the reaction mixture.

Root Causes:

  • Adding water or quenching medium too quickly to the reaction mixture.

  • Insufficient cooling of the reaction mixture before quenching.

  • Using an inadequate volume of quenching medium to absorb the heat.

Solutions:

Solution Description Pros Cons
Controlled Addition to Ice Slowly pour the reaction mixture in a thin stream into a vigorously stirred slurry of crushed ice and water.Effective heat dissipation, safer procedure.Can be slow for large-scale reactions.
Pre-cooling Ensure the reaction mixture is cooled to 0-5 °C in an ice bath before beginning the quench.Reduces the initial rate of the exothermic reaction.May not be sufficient on its own for large quantities of AlCl₃.
Adequate Quenching Volume Use a sufficient volume of ice/water, typically around 5 mL per gram of AlCl₃ used.[1]Ensures enough thermal mass to absorb the heat generated.Increases the total volume of the workup.

Troubleshooting Workflow:

start Violent Exotherm During Quench check_cooling Was the reaction mixture pre-cooled? start->check_cooling check_addition_rate Was the addition to ice slow and controlled? check_cooling->check_addition_rate Yes solution_cool Action: Pre-cool reaction mixture to 0-5°C before quenching. check_cooling->solution_cool No check_volume Was a sufficient volume of ice/water used? check_addition_rate->check_volume Yes solution_slow_add Action: Add reaction mixture slowly to a vigorously stirred ice slurry. check_addition_rate->solution_slow_add No solution_volume Action: Use ~5 mL of ice/water per gram of AlCl3. check_volume->solution_volume No end Controlled Quenching Achieved check_volume->end Yes solution_cool->check_addition_rate solution_slow_add->check_volume solution_volume->end start Persistent Emulsion wait_gently Have you tried waiting and gentle swirling? start->wait_gently add_brine Did you try adding brine ('salting out')? wait_gently->add_brine Yes solution_wait Action: Let stand for 10-30 mins. Gently swirl. wait_gently->solution_wait No filter_celite Consider filtering through Celite®. add_brine->filter_celite Yes solution_brine Action: Add saturated NaCl solution and gently rock. add_brine->solution_brine No separated Layers Separated filter_celite->separated Successful not_separated Emulsion Persists filter_celite->not_separated Unsuccessful solution_wait->add_brine solution_brine->filter_celite solution_celite Action: Filter the entire mixture through a pad of Celite®. solution_celite->separated start Reaction Complete prepare_quench Prepare Ice/Water Slurry start->prepare_quench cool_reaction Cool Reaction Mixture to 0-5°C start->cool_reaction quench Slowly Add Reaction Mixture to Ice/Water prepare_quench->quench cool_reaction->quench acidify Add Dilute HCl to Dissolve Precipitates quench->acidify extract Transfer to Separatory Funnel and Extract with Organic Solvent acidify->extract wash_bicarb Wash Organic Layer with NaHCO3 Solution extract->wash_bicarb wash_brine Wash Organic Layer with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., with MgSO4) wash_brine->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate end Crude Product filter_evaporate->end

References

Technical Support Center: Characterization of Impurities in 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of impurities in 1-(4-Octylphenyl)ethanone samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its impurities.

Q1: What are the most common process-related impurities I should expect in a sample of this compound?

A1: Samples of this compound, typically synthesized via Friedel-Crafts acylation of octylbenzene, may contain several process-related impurities.[1][2] The most common include unreacted starting materials, positional isomers, and byproducts from side reactions. A summary of these potential impurities is provided in Table 1.

Q2: I am seeing a cluster of peaks around the main this compound peak in my HPLC/GC analysis. How can I resolve them?

A2: The cluster of peaks likely corresponds to positional isomers (ortho- and meta-substituted products) which have very similar polarities and boiling points.

  • For HPLC: Improve resolution by optimizing the mobile phase composition. A shallower gradient or a switch to a different organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. Employing a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm) or a different stationary phase (e.g., Phenyl-Hexyl instead of C18), can also enhance separation.[3]

  • For GC: To improve separation, use a longer capillary column (e.g., 60 m instead of 30 m) or a column with a different polarity stationary phase. Optimize the oven temperature program by using a slower ramp rate around the elution temperature of the isomers.[4]

Q3: My baseline is noisy in my HPLC chromatogram. What are the possible causes and solutions?

A3: A noisy baseline can stem from several sources. First, ensure your mobile phase solvents are of high purity, filtered, and properly degassed to prevent air bubbles from entering the system.[5] Check for any leaks in the pump, injector, or fittings, as pressure fluctuations can cause baseline noise. Finally, detector issues, such as a failing lamp or a contaminated flow cell, can also be a cause.[5]

Q4: I have an unexpected peak in my chromatogram that is not one of the common isomers. How do I identify it?

A4: Identifying an unknown peak requires a systematic approach. The first step is to use a mass spectrometer (MS) detector coupled with your chromatograph (LC-MS or GC-MS). The mass spectrum will provide the molecular weight and fragmentation pattern of the unknown compound, which are crucial for structural elucidation.[6][7] Comparing the obtained mass spectrum with spectral libraries can often lead to a positive identification. If the impurity is present in sufficient quantity, it can be isolated using preparative chromatography for further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: When I inject my sample in a highly organic solvent for reversed-phase HPLC, I see peak distortion (fronting or splitting). Why does this happen?

A5: This is likely due to a mismatch between the injection solvent and the mobile phase. Injecting a sample in a solvent significantly stronger (more organic) than the mobile phase can cause the analyte to travel through the column improperly before it has a chance to bind to the stationary phase, leading to poor peak shape. Whenever possible, dissolve your sample in the initial mobile phase or a solvent with a weaker or similar elution strength.[8]

Data Presentation: Summary of Potential Impurities

The following table summarizes the most probable impurities found in this compound samples synthesized through Friedel-Crafts acylation.

Table 1: Potential Impurities in this compound Synthesis
Impurity Name Structure Origin Typical Analytical Challenge
OctylbenzeneC₆H₅(C₈H₁₇)Unreacted starting materialElutes much earlier than the product in reversed-phase HPLC.
1-(2-Octylphenyl)ethanoneo-C₆H₄(COCH₃)(C₈H₁₇)Isomeric byproduct[9][10]Co-elution with the main product and other isomers.
1-(3-Octylphenyl)ethanonem-C₆H₄(COCH₃)(C₈H₁₇)Isomeric byproduct[9][10]Co-elution with the main product and other isomers.
Di-acylated OctylbenzeneC₆H₃(COCH₃)₂(C₈H₁₇)Poly-acylation side reaction[11]Higher retention time and lower concentration.
Acetic Anhydride / Acetyl Chloride(CH₃CO)₂O / CH₃COClUnreacted acylating agentHighly reactive and may not be observed in its original form.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol describes a general reversed-phase HPLC method for the separation of this compound from its potential impurities.

Table 2: HPLC Method Parameters
Parameter Condition
Column C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 20 minutes, hold at 95% B for 5 minutes
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[8]
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 254 nm[8]
Injection Volume 10 µL[8]
Sample Preparation Dissolve 1 mg/mL of the sample in acetonitrile. Filter through a 0.45 µm syringe filter.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used for the definitive structural confirmation of the main component and any isolated impurities.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Concentration: Approximately 5-10 mg of the sample in 0.6 mL of solvent.[12]

  • ¹H NMR: Acquire at a frequency of 400 MHz or higher. Expected signals for this compound include a singlet for the methyl protons (~2.6 ppm), multiplets for the octyl chain protons (~0.8-2.7 ppm), and doublets for the aromatic protons (~7.2-7.9 ppm).

  • ¹³C NMR: Acquire with proton decoupling. This will help confirm the carbon skeleton and the position of substitution on the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR provides rapid confirmation of the key functional groups present in the molecule.

  • Technique: Attenuated Total Reflectance (ATR) is often suitable for liquid or solid samples.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Key Peaks:

    • ~2850-2960 cm⁻¹: C-H stretching from the octyl and methyl groups.

    • ~1680 cm⁻¹: Strong C=O stretching of the ketone, characteristic of an aryl ketone.[13]

    • ~1600 cm⁻¹: C=C stretching within the aromatic ring.

    • ~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution (para) on the benzene ring.

Visualizations: Workflows and Diagrams

The following diagrams illustrate common workflows and logical relationships in impurity characterization.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Peak Identification cluster_2 Phase 3: Quantification & Reporting Sample Sample Received HPLC_GC Screening by HPLC-DAD & GC-MS Sample->HPLC_GC Data_Review Initial Data Review HPLC_GC->Data_Review Known_Impurity Known Impurity? Data_Review->Known_Impurity LCMS_GCMS LC-MS / GC-MS for Mass & Fragmentation Known_Impurity->LCMS_GCMS No Quantify Quantify Impurities Known_Impurity->Quantify Yes Isolation Isolate Impurity (Prep-HPLC) LCMS_GCMS->Isolation NMR_FTIR Structure Elucidation (NMR, FTIR) Isolation->NMR_FTIR NMR_FTIR->Quantify Report Final Report Quantify->Report

General workflow for impurity identification and characterization.

G Start Unexpected Peak Observed in HPLC CheckBlank Is Peak in Solvent Blank? Start->CheckBlank SolventImpurity Source: Contaminated Solvent or System Carryover CheckBlank->SolventImpurity Yes CheckDegradation Is Peak Area Increasing with Sample Age? CheckBlank->CheckDegradation No DegradationProduct Source: Degradation Product. Investigate Sample Stability. CheckDegradation->DegradationProduct Yes CheckMS Acquire Mass Spectrum (LC-MS) CheckDegradation->CheckMS No AnalyzeMS Analyze MW and Fragmentation Pattern CheckMS->AnalyzeMS ProcessImpurity Source: Process-Related Impurity. Review Synthesis Route. AnalyzeMS->ProcessImpurity

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-octylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of octylbenzene.[1][2] This electrophilic aromatic substitution reaction involves reacting octylbenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3]

Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this synthesis?

A2: Friedel-Crafts acylation is preferred because it avoids common pitfalls of the alkylation counterpart. The acyl group introduced is deactivating, which prevents polysubstitution—the addition of multiple acyl groups to the aromatic ring.[3] Furthermore, the acylium ion intermediate is resonance-stabilized and not prone to the carbocation rearrangements that can lead to isomeric impurities in Friedel-Crafts alkylation.

Q3: What are the key safety precautions to consider when performing a Friedel-Crafts acylation at scale?

A3: Friedel-Crafts acylation reactions can be highly exothermic and generate corrosive byproducts. Key safety measures include:

  • Anhydrous Conditions: Lewis acid catalysts like aluminum chloride (AlCl₃) react vigorously with moisture. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used to prevent catalyst deactivation and uncontrolled reactions.[4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents moisture from entering the system.

  • Controlled Reagent Addition: The acylating agent should be added slowly and at a controlled temperature, often at 0°C, to manage the exothermic nature of the reaction.[1]

  • Proper Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex safely.[5]

  • Ventilation: The reaction releases hydrogen chloride (HCl) gas, which is corrosive and toxic. Adequate ventilation, such as a fume hood, is essential.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Use a fresh, unopened container of the catalyst or ensure it has been stored in a desiccator. The catalyst should be a free-flowing powder.[4]
Wet Reagents or Glassware Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure the octylbenzene and acylating agent are free of water.
Suboptimal Reaction Temperature The reaction may require heating to proceed at an adequate rate. Monitor the reaction by Thin Layer Chromatography (TLC) and consider gradually increasing the temperature if the reaction is sluggish. Conversely, excessively high temperatures can lead to side reactions and decomposition.[7]
Insufficient Catalyst Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive. Consider increasing the catalyst loading.[4]
Deactivated Aromatic Ring While octylbenzene is an activated ring, impurities in the starting material could inhibit the reaction. Ensure the purity of the octylbenzene.

Issue 2: Formation of Multiple Products or Unexpected Isomers

Potential Cause Recommended Solution
Isomeric Impurities in Starting Material Ensure the starting octylbenzene is predominantly the para-isomer if that is the desired product precursor.
Reaction Conditions Favoring Isomerization The octyl group is an ortho-, para-director. While the para-product is typically favored due to sterics, reaction conditions can influence the ortho/para ratio. Lower reaction temperatures generally favor the para-isomer.
Polysubstitution Although less common than in alkylation, polysubstitution can occur with highly activated rings. Use a 1:1 molar ratio of octylbenzene to the acylating agent and avoid prolonged reaction times at elevated temperatures.[5]

Issue 3: Difficult Product Isolation and Purification

Potential Cause Recommended Solution
Emulsion during Workup The formation of an emulsion during the aqueous quench can make layer separation difficult. To break the emulsion, add a saturated solution of sodium chloride (brine). Pouring the reaction mixture onto a vigorously stirred mixture of ice and concentrated HCl can also help prevent emulsion formation.[5]
Incomplete Quenching The aluminum chloride-ketone complex must be fully hydrolyzed for effective extraction. Ensure sufficient acid and water are used in the workup.
Co-eluting Impurities during Chromatography If column chromatography is used for purification, closely related byproducts may be difficult to separate. Optimize the solvent system for chromatography by testing different solvent polarities. Distillation under reduced pressure can also be an effective purification method for this compound.[8]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Octylbenzene

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be required based on laboratory scale and equipment.

Materials:

  • Octylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or nitrogen inlet.

  • Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 - 1.1 equivalents) dropwise to the cooled and stirred suspension over 15-20 minutes.

  • Addition of Octylbenzene: Dissolve octylbenzene (1.0 equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.[8][9]

Data Presentation

Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

While specific data for the acylation of octylbenzene is limited in publicly available literature, the following table provides a general comparison of common Lewis acid catalysts based on their known reactivity in similar reactions.[10]

CatalystRelative ActivityTypical ConditionsAdvantagesDisadvantages
AlCl₃ HighAnhydrous, often stoichiometric amountsHigh reactivity, readily availableHighly sensitive to moisture, can be difficult to handle
FeCl₃ ModerateAnhydrous, catalytic to stoichiometric amountsLess moisture-sensitive than AlCl₃, lower costGenerally lower reactivity than AlCl₃
ZnCl₂ ModerateAnhydrous, often requires higher temperaturesMilder catalyst, can be more selectiveLower reactivity, may require more forcing conditions
BF₃·OEt₂ ModerateAnhydrous, catalytic amountsEasy to handle liquid, good for sensitive substratesCan be less effective for less reactive arenes
Table 2: Influence of Solvent on Friedel-Crafts Acylation

The choice of solvent can significantly impact the yield and selectivity of Friedel-Crafts acylation.[11]

SolventPolarityTypical Observations
Dichloromethane (DCM) Polar aproticCommonly used, good solubility for reactants and intermediates.
Carbon Disulfide (CS₂) NonpolarCan favor the formation of the kinetic product (ortho-isomer in some cases).[12]
Nitrobenzene Polar aproticCan favor the formation of the thermodynamic product (para-isomer). However, it is toxic and can be reactive under harsh conditions.[12]
Excess Aromatic Substrate NonpolarCan be used as a solvent if the substrate is a liquid and readily available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble Dry Reaction Apparatus prep_reagents->setup_glassware catalyst_suspension Suspend AlCl₃ in DCM at 0°C setup_glassware->catalyst_suspension add_acyl Add Acetyl Chloride Dropwise catalyst_suspension->add_acyl add_octylbenzene Add Octylbenzene Solution Dropwise add_acyl->add_octylbenzene react Stir at 0°C then Room Temperature add_octylbenzene->react monitor Monitor by TLC react->monitor quench Quench with Ice and HCl monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify product This compound purify->product

Experimental Workflow for the Synthesis of this compound

troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the Lewis Acid Catalyst Active? start->check_catalyst check_reagents Are Reagents and Solvents Anhydrous? check_catalyst->check_reagents Yes inactive_catalyst Use Fresh, Anhydrous Catalyst check_catalyst->inactive_catalyst No check_conditions Are Reaction Conditions (Temp, Time) Optimal? check_stoichiometry Is Catalyst Stoichiometry Sufficient? check_conditions->check_stoichiometry Yes optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions No check_reagents->check_conditions Yes dry_reagents Dry All Reagents and Solvents check_reagents->dry_reagents No increase_catalyst Increase Catalyst Loading check_stoichiometry->increase_catalyst No

Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

References

Managing reaction exotherms in large-scale Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Acylation

This guide provides troubleshooting advice and answers to frequently asked questions regarding the management of reaction exotherms during large-scale Friedel-Crafts acylation. It is intended for researchers, scientists, and drug development professionals to ensure procedural safety and success when scaling up this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the significant exotherm in a large-scale Friedel-Crafts acylation?

A1: The strong exotherm in a Friedel-Crafts acylation originates from two main sources. The first is the formation of a Lewis acid-base complex between the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and the acylating agent (an acyl halide or anhydride).[1] The second, and more significant, heat-generating event is the electrophilic aromatic substitution reaction itself, where the activated acylium ion reacts with the aromatic ring to form a new carbon-carbon bond.[2][3] In large-scale reactions, the total heat evolved is substantial, and if not managed, can lead to a rapid increase in temperature.

Q2: How does scaling up the reaction from lab-bench to a production vessel affect exotherm management?

A2: Scaling up a reaction significantly impacts thermal management due to changes in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat dissipation does not increase proportionally. This makes it much harder to remove heat from a large-scale batch compared to a small laboratory flask. Consequently, a reaction that is easily controlled at a 1L scale can become a dangerous thermal runaway risk at a 1000L scale without proper engineering controls.

Q3: What are the primary methods for controlling the reaction exotherm on an industrial scale?

A3: The primary methods for controlling the exotherm are based on limiting the rate of the reaction. This is typically achieved through:

  • Semi-batch Operation: The acylating agent or the aromatic substrate is added slowly and controllably to the reaction mixture.[4] This ensures that heat is generated at a rate that the reactor's cooling system can effectively handle.

  • Temperature Control: The reaction is conducted in a jacketed reactor with a cooling system (e.g., chilled water or brine) to actively remove the heat generated.[5] Maintaining a consistent, low temperature is crucial.[4]

  • Proper Agitation: Efficient stirring is vital to ensure uniform temperature throughout the reactor and to facilitate heat transfer to the cooling jacket. Poor mixing can lead to localized "hot spots" where the reaction rate can accelerate uncontrollably.

Q4: Can the choice of Lewis acid catalyst influence the exotherm?

A4: Yes, the choice and amount of Lewis acid are critical. Stronger Lewis acids like AlCl₃ lead to faster reaction rates and consequently, more rapid heat generation.[6][7] While often necessary for less reactive aromatic substrates, using a stoichiometric amount of AlCl₃ is common because the product ketone forms a stable complex with the catalyst, which must be hydrolyzed during workup.[4][7] Milder Lewis acids, such as zinc salts or iron(III) chloride, or even Brønsted acids, can sometimes be used for activated aromatic rings, resulting in a more manageable exotherm.[7]

Q5: How does the choice of solvent impact thermal safety and reaction selectivity?

A5: The solvent plays a crucial role in both reaction selectivity and thermal safety.

  • Thermal Properties: A solvent with a high heat capacity can absorb more energy for a given temperature rise, providing a thermal buffer. A higher boiling point can also offer a wider operating temperature range, though boiling of the solvent can be an early sign of a runaway reaction.[5]

  • Reaction Rate & Selectivity: Solvents can significantly influence the reaction rate and the isomeric product distribution. For example, in the acylation of naphthalene, non-polar solvents like dichloromethane or carbon disulfide favor the kinetically controlled alpha-substitution product.[8] In contrast, polar solvents like nitrobenzene can facilitate the formation of the thermodynamically more stable beta-substitution product.[8] It is essential to choose a solvent that provides a balance between desired reactivity and effective heat dissipation.

Troubleshooting Guide

Problem: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do?

Answer: This situation indicates the onset of a thermal runaway, which requires immediate and decisive action. The primary goal is to stop the reaction and regain control of the temperature. Follow a pre-defined emergency protocol. The general steps are outlined in the workflow diagram below.

G start Temperature Alarm Triggered (Deviation from Setpoint) stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling to Reactor Jacket stop_addition->max_cooling check_agitation Verify Agitator is Functioning Correctly max_cooling->check_agitation is_controlled Is Temperature Decreasing? check_agitation->is_controlled monitor Continue Monitoring Until Stable is_controlled->monitor  Yes prepare_quench Prepare Emergency Quench Solution is_controlled->prepare_quench No   quench_reaction Execute Emergency Quench (Add anti-solvent or inhibitor) prepare_quench->quench_reaction evacuate Evacuate Area Follow Site Emergency Protocol quench_reaction->evacuate

Caption: Troubleshooting workflow for a thermal runaway event.

Problem: I'm observing a delayed exotherm after completing the reagent addition. Why is this happening and what are the risks?

Answer: A delayed exotherm occurs when unreacted reagents accumulate in the reactor, followed by a sudden, rapid reaction. This is an extremely dangerous situation that can lead to a violent thermal runaway. The primary causes are:

  • Low Reaction Temperature: If the initial reaction temperature is too low, the reaction rate may be negligible, causing the added reagent to build up. A subsequent, perhaps unintentional, temperature increase can then initiate the reaction of the accumulated mass.

  • Poor Mixing: Inadequate agitation can create zones with high concentrations of unreacted reagents.

  • Catalyst Deactivation/Inhibition: Temporary inhibition of the catalyst can lead to reagent accumulation.

The major risk is a sudden, uncontrollable release of energy that can exceed the cooling capacity of the reactor, potentially leading to over-pressurization and vessel failure. To mitigate this, ensure the reaction has initiated (e.g., via in-situ monitoring) before proceeding with the bulk of the reagent addition.

Problem: How can I determine the heat of reaction for my specific process before scaling up?

Answer: The most reliable method for determining the heat of reaction and other critical thermal safety parameters is through Reaction Calorimetry . A reaction calorimeter (RC1) or a heat flow calorimeter measures the heat evolved from the reaction in real-time under controlled laboratory conditions. This data is essential for safe scale-up as it allows engineers to calculate the required cooling capacity and to model the thermal behavior of the reaction in a large-scale production vessel.

Data Presentation

Table 1: Comparison of Common Lewis Acids
Lewis AcidRelative ReactivityStoichiometry RequiredExotherm ProfileNotes
AlCl₃ Very High>1 equivalentSharp, rapidMost common, but highly exothermic. Sensitive to moisture.[4][7]
FeCl₃ High>1 equivalentRapidA common alternative to AlCl₃.[3]
BF₃ ModerateCatalytic to StoichiometricModerateOften used as a gas or in etherate form.
Zeolites Moderate to LowCatalyticGradualSolid acid catalysts that can be recycled, offering a "greener" alternative.[9][10]
Table 2: Influence of Solvents on Thermal Properties
SolventBoiling Point (°C)Heat Capacity (J/g·K)Notes on Use
Dichloromethane 39.61.14Common, but low boiling point offers a small window for error.[4][8]
1,2-Dichloroethane 83.51.29Higher boiling point provides a larger safety margin.[11]
Nitrobenzene 210.91.45High boiling point, but can affect product selectivity and is toxic.[8]
Carbon Disulfide 46.31.00Historically used, but highly flammable and toxic.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Controlled Large-Scale Friedel-Crafts Acylation
  • 1. Reactor Preparation: Ensure the reactor and all addition vessels are scrupulously clean and dry to prevent deactivation of the Lewis acid catalyst.[4] Purge the system with an inert gas (e.g., nitrogen).

  • 2. Initial Charge: Charge the aromatic substrate and the chosen solvent into the reactor. Begin agitation and cool the mixture to the target initial temperature (e.g., 0-5 °C).

  • 3. Catalyst Addition: Add the Lewis acid (e.g., AlCl₃) portion-wise to the reactor, carefully monitoring the temperature. The formation of the initial complex can be exothermic.

  • 4. Controlled Reagent Addition: Begin the slow, dropwise addition of the acylating agent (e.g., acetyl chloride) dissolved in a suitable solvent.[4] The addition rate must be strictly controlled to ensure the reactor temperature does not exceed the setpoint by more than 2-3 °C. The total addition time could be several hours for a large-scale batch.[12][13]

  • 5. Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor for completion using an appropriate analytical method (e.g., HPLC, TLC).[4]

  • 6. Quenching: Proceed to the safe quenching protocol (see below).

Protocol 2: Safe Quenching of a Large-Scale Friedel-Crafts Reaction

Warning: Never add water directly to the reaction mixture. This will cause a violent, dangerously exothermic event.[2]

  • 1. Preparation: Prepare a separate, agitated vessel containing a mixture of crushed ice and a non-oxidizing acid (e.g., dilute HCl).[4][14] The volume should be sufficient to hydrolyze the Lewis acid complex and dilute the final mixture.

  • 2. Reverse Addition: Slowly transfer the completed reaction mixture from the primary reactor into the vigorously stirred ice/acid mixture.

  • 3. Temperature Control: Monitor the temperature of the quench vessel throughout the transfer, applying cooling as necessary to keep it low (e.g., below 20 °C).

  • 4. Phase Separation: Once the transfer is complete, stop the agitation and allow the aqueous and organic layers to separate.

  • 5. Workup: Proceed with standard extraction, washing (e.g., with sodium bicarbonate solution), and drying of the organic layer.[4][12]

Logical Relationships Visualization

The severity of a reaction exotherm is not dependent on a single variable but on the interplay of several factors. The diagram below illustrates these key relationships.

G exotherm Exotherm Severity (Risk of Runaway) sub_react Substrate Reactivity (Electron Donating Groups) rate Rate of Reaction (Heat Generation Rate) sub_react->rate Increases lewis_acid Lewis Acid Strength (e.g., AlCl₃ > FeCl₃) lewis_acid->rate Increases concentration Reagent Concentration concentration->rate Increases rate->exotherm Increases Risk addition_rate Reagent Addition Rate addition_rate->exotherm Increases Risk temp Reaction Temperature temp->rate Increases cooling Cooling Capacity (Heat Removal Rate) cooling->exotherm Decreases Risk

Caption: Key factors influencing the severity of a reaction exotherm.

References

Validation & Comparative

A Comparative Guide to 1H NMR Peak Assignment for 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and comparison of the proton nuclear magnetic resonance (1H NMR) spectrum of 1-(4-Octylphenyl)ethanone. The peak assignments are supported by established chemical shift principles and comparative data from similar chemical structures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Chemical Structure

This compound

  • Ph: 1,4-disubstituted benzene ring

Predicted 1H NMR Peak Assignment

The 1H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons of the acetyl group, the aromatic ring, and the octyl chain. The electron-withdrawing nature of the acetyl group and the electron-donating nature of the octyl group influence the chemical shifts of the aromatic protons.

Assignment Protons Predicted Chemical Shift (ppm) Multiplicity Integration Justification
A CH3 (acetyl)~ 2.5 - 2.6Singlet (s)3HProtons are adjacent to a carbonyl group, leading to a downfield shift.[1][2]
B Ar-H (ortho to acetyl)~ 7.9Doublet (d)2HThese protons are deshielded by the anisotropic effect of the carbonyl group.[1][3]
C Ar-H (ortho to octyl)~ 7.2 - 7.3Doublet (d)2HThese protons are in a more shielded environment compared to those ortho to the acetyl group.[3]
D -CH2- (benzylic)~ 2.6 - 2.7Triplet (t)2HProtons are adjacent to the aromatic ring, causing a downfield shift.[4]
E -(CH2)6-~ 1.2 - 1.6Multiplet (m)12HProtons of the methylene groups in the middle of the alkyl chain overlap to form a complex multiplet in the typical aliphatic region.[5]
F -CH3 (terminal)~ 0.8 - 0.9Triplet (t)3HTerminal methyl group protons are the most shielded in the alkyl chain.[5]

Experimental Protocol: 1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural verification and peak assignment.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl3) with 0.03% tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3 containing TMS to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a clean 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp and symmetrical peaks.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Set the number of scans to an appropriate value to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

    • Set the relaxation delay to an adequate time (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Logical Workflow for 1H NMR Peak Assignment

The following diagram illustrates the decision-making process for assigning the peaks in the 1H NMR spectrum of this compound.

G cluster_0 Spectrum Acquisition & Processing cluster_1 Peak Analysis cluster_2 Structural Assignment cluster_3 Final Structure Confirmation A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Calibration) A->B C Identify Chemical Shifts B->C D Determine Integration B->D E Analyze Multiplicity B->E F Assign Aromatic Protons (~7.2-7.9 ppm, Doublets, 2H each) C->F G Assign Acetyl Protons (~2.5 ppm, Singlet, 3H) C->G H Assign Benzylic Protons (~2.6 ppm, Triplet, 2H) C->H I Assign Alkyl Chain Protons (~0.8-1.6 ppm, Multiplets & Triplet) C->I D->F D->G D->H D->I E->F E->G E->H E->I J Correlate all data to confirm the structure of This compound F->J G->J H->J I->J

Caption: Workflow for 1H NMR peak assignment of this compound.

References

Interpreting the Mass Spectrum of 4'-Octylacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry is a cornerstone analytical technique for molecular identification and structural elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 4'-octylacetophenone, comparing it with related aromatic ketones, acetophenone and 4'-ethylacetophenone. The inclusion of experimental data and protocols will aid in understanding and applying this information in a laboratory setting.

Comparative Analysis of Mass Spectra

The mass spectra of 4'-octylacetophenone and its shorter-chain analogs, acetophenone and 4'-ethylacetophenone, exhibit characteristic fragmentation patterns that are invaluable for their identification. A summary of the key fragments, their mass-to-charge ratios (m/z), and relative intensities are presented in the table below.

m/z4'-Octylacetophenone (Relative Intensity %)4'-Ethylacetophenone (Relative Intensity %)Acetophenone (Relative Intensity %)Putative Fragment Identity
23215--[M]⁺• (Molecular Ion)
2175--[M - CH₃]⁺
148-25-[M]⁺• (Molecular Ion)
133-100-[M - CH₃]⁺
120--30[M]⁺• (Molecular Ion)
119100--[M - C₈H₁₇]⁺
1051025100[C₆H₅CO]⁺ (Benzoyl cation)
9130--[C₇H₇]⁺ (Tropylium ion)
7782025[C₆H₅]⁺ (Phenyl cation)
43202040[CH₃CO]⁺ (Acetyl cation)

Deciphering the Fragmentation Patterns

The fragmentation of these aromatic ketones under electron ionization follows predictable pathways, primarily driven by the stability of the resulting carbocations.

4'-Octylacetophenone: The mass spectrum of 4'-octylacetophenone is characterized by a molecular ion peak [M]⁺• at m/z 232.[1][2][3] The base peak at m/z 119 corresponds to the loss of the octyl radical ([M - C₈H₁₇]⁺), a favorable fragmentation due to the formation of a stable benzylic cation. Another significant fragmentation is the alpha-cleavage, leading to the loss of a methyl radical to form the ion at m/z 217. The presence of the tropylium ion at m/z 91 is a result of the cleavage of the bond between the aromatic ring and the carbonyl group, followed by rearrangement. The benzoyl cation at m/z 105 and the acetyl cation at m/z 43 are also observed, consistent with the fragmentation of acetophenone derivatives.

Acetophenone and 4'-Ethylacetophenone: For comparison, the mass spectrum of acetophenone shows a prominent molecular ion at m/z 120 and a base peak at m/z 105, corresponding to the loss of a methyl group.[4][5][6][7][8] The phenyl cation at m/z 77 is also a major fragment.[5] In the case of 4'-ethylacetophenone, the molecular ion is at m/z 148, and the base peak is at m/z 133, again due to the loss of the methyl group from the acetyl moiety.[9][10][11]

The following diagram illustrates the proposed fragmentation pathway for 4'-octylacetophenone:

fragmentation M 4'-Octylacetophenone [M]⁺• m/z = 232 F217 [M - CH₃]⁺ m/z = 217 M->F217 - •CH₃ F119 [M - C₈H₁₇]⁺ (Base Peak) m/z = 119 M->F119 - •C₈H₁₇ F105 [C₆H₅CO]⁺ Benzoyl cation m/z = 105 M->F105 - •C₈H₁₇ F43 [CH₃CO]⁺ Acetyl cation m/z = 43 M->F43 α-cleavage F91 [C₇H₇]⁺ Tropylium ion m/z = 91 F119->F91 - CO F77 [C₆H₅]⁺ Phenyl cation m/z = 77 F105->F77 - CO

Caption: Fragmentation pathway of 4'-octylacetophenone.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines the steps for acquiring an electron ionization (EI) mass spectrum of a solid sample like 4'-octylacetophenone using a direct insertion probe (DIP).[12][13][14]

1. Sample Preparation:

  • A small amount of the solid 4'-octylacetophenone sample (typically a few micrograms) is loaded into a clean capillary tube.

2. Instrument Setup:

  • The mass spectrometer is tuned and calibrated according to the manufacturer's instructions.

  • The ion source is set to electron ionization (EI) mode, typically with an electron energy of 70 eV.[15]

  • The direct insertion probe is fitted with the sample-containing capillary tube.

3. Sample Introduction:

  • The DIP is inserted into the mass spectrometer through a vacuum lock, positioning the sample near the ion source.[12][13]

4. Data Acquisition:

  • The temperature of the probe is gradually increased to volatilize the sample directly into the ion source.

  • The vaporized molecules are bombarded by electrons, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

  • The detector records the abundance of each ion, generating the mass spectrum.

5. Data Analysis:

  • The acquired mass spectrum is processed to identify the molecular ion and major fragment peaks.

  • The fragmentation pattern is analyzed to deduce the structure of the compound.

  • The spectrum can be compared to spectral libraries (e.g., NIST) for confirmation.

The general workflow for this experimental procedure is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Prep Load solid sample into capillary tube Intro Insert Direct Insertion Probe Prep->Intro Ionize Volatilize and Ionize (EI, 70 eV) Intro->Ionize Analyze Mass Analysis (m/z separation) Ionize->Analyze Detect Ion Detection Analyze->Detect Process Generate Mass Spectrum Detect->Process Interpret Interpret Fragmentation Process->Interpret Compare Library Comparison (e.g., NIST) Interpret->Compare

Caption: Experimental workflow for EI-MS analysis.

References

Comparative FT-IR Analysis of the Carbonyl Group in 1-(4-Octylphenyl)ethanone and Related Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Spectroscopy and Drug Development

This guide provides a comparative analysis of the carbonyl (C=O) stretching frequency in 1-(4-Octylphenyl)ethanone using Fourier-Transform Infrared (FT-IR) spectroscopy. The performance, as determined by the position of the carbonyl absorption peak, is compared with other para-substituted acetophenones. This analysis is crucial for researchers in compound identification, quality control, and understanding electronic effects within molecular structures. The data presented is supported by experimental findings from reputable spectral databases.

Quantitative Data Summary

The position of the carbonyl stretching vibration in an infrared spectrum is highly sensitive to the electronic environment of the C=O bond. In aromatic ketones, conjugation with the phenyl ring typically lowers the stretching frequency compared to saturated aliphatic ketones (which appear around 1715 cm⁻¹)[1][2]. Furthermore, substituents on the aromatic ring can modulate this frequency. Electron-donating groups generally lower the frequency further, while electron-withdrawing groups tend to increase it.

The following table summarizes the experimentally determined carbonyl stretching frequencies for this compound and a series of para-substituted acetophenone analogues. The data for the homologous series of para-alkyl-substituted acetophenones provide a clear trend for comparison.

Compound NamePara-SubstituentCarbonyl (C=O) Stretching Frequency (cm⁻¹)Data Source
This compound -C₈H₁₇ ~1684 NIST Gas-Phase IR Database[3]
1-(4-Methylphenyl)ethanone-CH₃Not specified in search resultsNIST WebBook[4]
1-(4-Ethylphenyl)ethanone-C₂H₅Not specified in search resultsNIST WebBook[5][6][7][8]
1-(4-Butylphenyl)ethanone-C₄H₉Not specified in search resultsPubChem[9]
Acetophenone-H~1686Spectroscopy Online[2]
1-(4-Aminophenyl)ethanone-NH₂Not specified in search resultsNIST WebBook[10]

Note: The precise peak positions can vary slightly depending on the sample phase (gas, liquid, solid) and the solvent used.

The octyl group in this compound, being an electron-donating alkyl group, is expected to influence the carbonyl stretching frequency in a manner similar to other para-alkyl substituents. The observed frequency of approximately 1684 cm⁻¹ aligns with the general trend for aromatic ketones, where conjugation to the phenyl ring lowers the frequency from the typical 1715 cm⁻¹ of saturated ketones[1][2].

Experimental Protocol: FT-IR Analysis of Liquid Ketones

The following is a generalized protocol for obtaining the FT-IR spectrum of a liquid sample like this compound.

Objective: To determine the infrared absorption spectrum, with a focus on the carbonyl stretching frequency.

Materials:

  • FT-IR Spectrometer

  • Liquid sample (e.g., this compound)

  • Infrared-transparent salt plates (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol, methylene chloride)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to acquire a spectrum of the ambient atmosphere (primarily water vapor and CO₂). This background will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film Method):

    • Place a small drop of the liquid sample onto the center of one polished salt plate using a clean pipette.

    • Carefully place a second salt plate on top of the first, gently rotating it to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.

    • Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

  • Data Acquisition:

    • Initiate the sample scan. The instrument will pass an infrared beam through the sample and record the frequencies at which the light is absorbed.

    • Typically, multiple scans are averaged to improve the signal-to-noise ratio.

    • The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is displayed on the computer.

  • Data Analysis:

    • Identify the key absorption bands in the spectrum. The carbonyl (C=O) stretch in aromatic ketones is expected to be a strong, sharp peak in the 1680-1700 cm⁻¹ region[2][11][12].

    • Use the spectrometer's software to label the exact wavenumber of the carbonyl peak and other significant peaks.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent and lens tissue to prevent cross-contamination.

    • Store the plates in a desiccator to protect them from moisture.

Visualization of the Experimental Workflow

The logical flow of the FT-IR analysis can be represented by the following diagram:

FT_IR_Workflow FT-IR Analysis Workflow for Liquid Ketones start Start background_scan Acquire Background Spectrum start->background_scan prepare_sample Prepare Liquid Sample (Neat Film on Salt Plates) background_scan->prepare_sample acquire_spectrum Acquire Sample Spectrum prepare_sample->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum (Identify C=O Peak) process_data->analyze_spectrum end_process End analyze_spectrum->end_process

References

A Comparative Guide to 1-(4-Octylphenyl)ethanone and its Homologous Alkylated Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and biological activities of 1-(4-octylphenyl)ethanone and a homologous series of 1-(4-alkylphenyl)ethanones. The information presented is supported by experimental data from scientific literature to aid in research and development applications.

Physicochemical Properties

The length of the alkyl chain at the para position of the acetophenone core significantly influences the physicochemical properties of these compounds. As the alkyl chain elongates, there is a predictable increase in molecular weight, boiling point, and lipophilicity (log P), while the melting point shows less regular variation. These properties are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds in biological systems.

CompoundAlkyl GroupMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)LogP (Predicted)
1-(4-Methylphenyl)ethanoneMethylC₉H₁₀O134.18226[1][2]22-24[2]1.005[1]2.33
1-(4-Ethylphenyl)ethanoneEthylC₁₀H₁₂O148.20243-24523-250.9912.86
1-(4-Propylphenyl)ethanonePropylC₁₁H₁₄O162.23123-125 (15 mmHg)[3]N/A0.98[3]3.39
1-(4-Butylphenyl)ethanoneButylC₁₂H₁₆O176.26275.219-210.9573.92
1-(4-Hexylphenyl)ethanoneHexylC₁₄H₂₀O204.31305.815-170.9414.98
This compoundOctylC₁₆H₂₄O232.36152-153 (1 mmHg)180.9196.04

N/A: Data not readily available in the searched literature. LogP values were predicted using a standard chemical property prediction tool.

Synthesis of 1-(4-Alkylphenyl)ethanones

A common and efficient method for the synthesis of 1-(4-alkylphenyl)ethanones is the Friedel-Crafts acylation of the corresponding alkylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative example for the synthesis of 1-(4-alkylphenyl)ethanones.

Materials:

  • Alkylbenzene (e.g., toluene, ethylbenzene, octylbenzene)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, the alkylbenzene is dissolved in dichloromethane.

  • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

  • Acetyl chloride is added dropwise to the cooled mixture.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified time (e.g., 1-3 hours) to ensure the reaction goes to completion.

  • The reaction mixture is then cooled and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for Synthesis:

G Alkylbenzene Alkylbenzene ReactionMixture Reaction Mixture Alkylbenzene->ReactionMixture AcetylChloride Acetyl Chloride AcetylChloride->ReactionMixture AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionMixture Solvent Dichloromethane Solvent->ReactionMixture Workup Aqueous Workup (HCl, NaHCO₃) ReactionMixture->Workup Reaction Purification Purification (Distillation/Chromatography) Workup->Purification Extraction & Washing Product 1-(4-Alkylphenyl)ethanone Purification->Product Isolation

Caption: General workflow for the synthesis of 1-(4-alkylphenyl)ethanones via Friedel-Crafts acylation.

Comparative Biological Activity

The length of the alkyl chain in 1-(4-alkylphenyl)ethanones has been shown to significantly impact their biological activity. Studies have demonstrated a correlation between the carbon chain length and the antimicrobial and cytotoxic effects of these compounds.

Antimicrobial Activity

A study investigating the structure-activity relationship of a series of 4'-alkoxyacetophenones against Staphylococcus aureus revealed a clear trend. The antibacterial activity, measured as the minimum inhibitory concentration (MIC), increased with the length of the alkyl chain up to a certain point.

CompoundAlkyl GroupMinimum Inhibitory Concentration (MIC) against S. aureus (µg/mL)
4'-MethoxyacetophenoneMethoxy>500
4'-EthoxyacetophenoneEthoxy250
4'-PropoxyacetophenonePropoxy125
4'-ButoxyacetophenoneButoxy62.5
4'-PentoxyacetophenonePentoxy31.2
4'-HexoxyacetophenoneHexoxy15.6
4'-HeptoxyacetophenoneHeptoxy7.8
4'-Octoxyacetophenone Octoxy 3.9
4'-NonoxyacetophenoneNonoxy7.8
4'-DecoxyacetophenoneDecoxy15.6

Data adapted from a representative study on 4'-alkoxyacetophenones, which are structurally similar to 1-(4-alkylphenyl)ethanones and illustrate the effect of increasing lipophilicity.

The data suggests that the antimicrobial potency increases with the elongation of the alkyl chain, peaking at the octyl derivative (4'-octoxyacetophenone). This is likely due to the increased lipophilicity of the molecule, which facilitates its interaction with and disruption of the bacterial cell membrane. The subsequent decrease in activity for longer chains may be attributed to reduced solubility or steric hindrance.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compounds (1-(4-alkylphenyl)ethanones)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.

  • Serial Dilutions: The test compounds are serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of MIC Determination Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation SerialDilution Serial Dilution of Compounds SerialDilution->Inoculation Incubation Incubate Plate Inoculation->Incubation ReadResults Read for Bacterial Growth Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Structure-Activity Relationship (SAR) and Potential Signaling Pathways

The observed trend in antimicrobial activity highlights a clear structure-activity relationship for this class of compounds. The increasing lipophilicity conferred by the longer alkyl chains appears to be a key determinant of their biological effect.

Proposed Mechanism of Action: The primary mechanism of action for many lipophilic antimicrobial agents involves the disruption of the bacterial cell membrane. The alkyl chain of the acetophenone derivatives can intercalate into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Signaling Pathway Diagram (Hypothesized):

G Compound 1-(4-Alkylphenyl)ethanone Membrane Bacterial Cell Membrane Compound->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Hypothesized mechanism of action for the antimicrobial activity of 1-(4-alkylphenyl)ethanones.

Conclusion

This guide demonstrates that this compound and its homologous alkylated acetophenones exhibit a clear structure-activity relationship, particularly in their antimicrobial properties. The elongation of the alkyl chain up to eight carbons enhances lipophilicity and corresponds to increased biological activity against Staphylococcus aureus. This information, coupled with the straightforward synthesis via Friedel-Crafts acylation, makes these compounds interesting candidates for further investigation in the development of new therapeutic agents. Researchers and drug development professionals should consider the optimal alkyl chain length to balance potency with desirable physicochemical properties for specific applications. Further studies are warranted to explore the full spectrum of their biological activities and to elucidate their precise mechanisms of action.

References

A Comparative Guide to 1-(4-Octylphenyl)ethanone and 1-(4-Dodecylphenyl)ethanone for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. Their unique ability to be manipulated by external electric fields makes them invaluable in technologies such as liquid crystal displays (LCDs). The performance of a liquid crystal is largely determined by the molecular structure of its constituent compounds. Alkyl chain length is a critical factor that influences the mesomorphic (liquid crystalline) behavior, including the type of liquid crystal phases and the transition temperatures between them.

This guide focuses on two such compounds, 1-(4-octylphenyl)ethanone and 1-(4-dodecylphenyl)ethanone, which belong to the 4-alkylacetophenone family. By comparing an octyl (C8) and a dodecyl (C12) derivative, we can explore the impact of increasing alkyl chain length on the potential liquid crystal properties.

Physicochemical Properties

While comprehensive data on the liquid crystal properties of these specific compounds is limited, some fundamental physicochemical properties for this compound have been reported.

PropertyThis compound1-(4-Dodecylphenyl)ethanone
CAS Number 10541-56-775871-71-5
Molecular Formula C₁₆H₂₄OC₂₀H₃₂O
Molar Mass 232.36 g/mol 288.47 g/mol
Melting Point 18 °C[1]Data not available
Boiling Point 152-153 °C at 1 mmHg[1]Data not available
Density 0.919 g/cm³[1]Data not available
Liquid Crystal Phases Data not availableData not available
Phase Transition Temps. Data not availableData not available
Dielectric Anisotropy (Δε) Data not availableData not available
Birefringence (Δn) Data not availableData not available

Note: The absence of readily available data for 1-(4-dodecylphenyl)ethanone and the liquid crystal properties for both compounds highlights a gap in the current literature and presents an opportunity for further research.

Expected Trends in Liquid Crystal Properties

Based on studies of other homologous series of liquid crystals, increasing the alkyl chain length from octyl to dodecyl is expected to have the following effects:

  • Mesophase Stability: Longer alkyl chains generally promote the formation of more ordered smectic phases over the less ordered nematic phases. It is possible that the dodecyl derivative may exhibit smectic phases which are absent in the octyl derivative.

  • Melting and Clearing Points: The melting point may not follow a simple trend, but the clearing point (the temperature at which the material becomes an isotropic liquid) is expected to be influenced by the chain length.

  • Dielectric Anisotropy (Δε): For calamitic (rod-shaped) liquid crystals, increasing the alkyl chain length can lead to a decrease in the positive dielectric anisotropy.

  • Birefringence (Δn): Birefringence is a measure of the difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director. The effect of alkyl chain length on birefringence can vary depending on the overall molecular structure.

Experimental Protocols

To empirically determine and compare the liquid crystal properties of this compound and 1-(4-dodecylphenyl)ethanone, the following experimental workflow is recommended.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis start Starting Materials: Octylbenzene or Dodecylbenzene, Acetyl Chloride, AlCl₃ reaction Friedel-Crafts Acylation start->reaction workup Work-up and Purification (Quenching, Extraction, Chromatography) reaction->workup product Target Compound: 1-(4-Alkylphenyl)ethanone workup->product pom Polarized Optical Microscopy (POM) product->pom dsc Differential Scanning Calorimetry (DSC) product->dsc dielectric Dielectric Spectroscopy product->dielectric refractometry Abbe Refractometry product->refractometry pom_result Phase Identification (Textures) pom->pom_result dsc_result Phase Transition Temperatures (T) and Enthalpies (ΔH) dsc->dsc_result dielectric_result Dielectric Anisotropy (Δε) dielectric->dielectric_result refractometry_result Birefringence (Δn) refractometry->refractometry_result analysis Data Comparison and Structure-Property Relationship pom_result->analysis dsc_result->analysis dielectric_result->analysis refractometry_result->analysis

Figure 1. Experimental workflow for the synthesis, characterization, and comparison of 1-(4-alkylphenyl)ethanones.

Synthesis: Friedel-Crafts Acylation

The synthesis of 1-(4-alkylphenyl)ethanones can be readily achieved via a Friedel-Crafts acylation reaction.[2]

Materials:

  • Octylbenzene or Dodecylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • After the addition is complete, add a solution of the corresponding alkylbenzene (octylbenzene or dodecylbenzene) in dichloromethane dropwise to the reaction mixture.

  • After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1-(4-alkylphenyl)ethanone.

Characterization of Liquid Crystalline Properties

POM is used to identify the type of liquid crystal phase by observing the characteristic textures that form as the sample is heated and cooled.

Procedure:

  • Place a small amount of the synthesized compound between a clean glass slide and a coverslip.

  • Heat the sample on a hot stage to its isotropic liquid phase.

  • Cool the sample at a controlled rate (e.g., 1-5 °C/min).

  • Observe the sample through a polarized light microscope during the cooling and subsequent heating cycles.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., schlieren, focal-conic, homeotropic).

DSC is a thermoanalytical technique used to determine the temperatures and enthalpy changes of phase transitions.

Procedure:

  • Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample to a temperature above its expected clearing point at a controlled rate (e.g., 10 °C/min).

  • Cool the sample at the same rate to a temperature below its melting point.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The temperatures corresponding to the peaks in the heat flow curve indicate the phase transition temperatures. The area under the peaks corresponds to the enthalpy of the transition.

This technique measures the dielectric permittivity of the material as a function of frequency, allowing for the determination of the dielectric anisotropy (Δε = ε|| - ε⊥), a crucial parameter for electro-optical applications.

Procedure:

  • Fabricate a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass). The inner surfaces of the cell should be treated with an alignment layer (e.g., rubbed polyimide) to induce planar or homeotropic alignment of the liquid crystal molecules.

  • Fill the cell with the sample in its isotropic phase via capillary action.

  • Cool the cell to the desired temperature within a liquid crystal phase.

  • For a planar aligned cell, the initial measurement gives the perpendicular component of the dielectric permittivity (ε⊥). Applying a sufficiently high voltage across the cell aligns the molecules parallel to the electric field, allowing for the measurement of the parallel component (ε||).

  • For a homeotropically aligned cell, the initial measurement gives ε||.

  • Measurements are typically performed using an LCR meter over a range of frequencies.

Birefringence (Δn = ne - no) can be determined by measuring the extraordinary (ne) and ordinary (no) refractive indices. An Abbe refractometer is a common instrument for this purpose.[3][4][5]

Procedure:

  • Use a specially designed prism in the Abbe refractometer that allows for the application of an alignment layer.

  • For measuring no, a homeotropic alignment is preferred, or it can be measured in a planar aligned sample with the light polarized perpendicular to the director.

  • For measuring ne, a planar alignment is required with the light polarized parallel to the director.

  • Introduce the sample into the refractometer and measure the refractive indices at a specific wavelength (e.g., 589 nm) and temperature.

  • The birefringence is the difference between the measured ne and no.

Logical Relationships in Liquid Crystal Characterization

The characterization techniques are interconnected and provide a comprehensive understanding of the material's properties.

G cluster_input Sample cluster_methods Characterization Methods cluster_outputs Measured Properties cluster_analysis Analysis Sample 1-(4-Alkylphenyl)ethanone POM Polarized Optical Microscopy (POM) Sample->POM DSC Differential Scanning Calorimetry (DSC) Sample->DSC DS Dielectric Spectroscopy Sample->DS AR Abbe Refractometry Sample->AR Textures Phase Textures POM->Textures Transitions Transition Temperatures (T) & Enthalpies (ΔH) DSC->Transitions Dielectric Dielectric Constants (ε) & Anisotropy (Δε) DS->Dielectric Refractive Refractive Indices (n) & Birefringence (Δn) AR->Refractive Analysis Structure-Property Relationship Textures->Analysis Phase Behavior Transitions->Analysis Phase Behavior Dielectric->Analysis Electro-Optical Properties Refractive->Analysis Electro-Optical Properties

Figure 2. Interrelation of characterization methods and derived properties.

Conclusion

While a direct quantitative comparison of the liquid crystal properties of this compound and 1-(4-dodecylphenyl)ethanone is currently hindered by a lack of available experimental data, this guide provides the necessary framework for researchers to conduct such an investigation. The provided synthesis and characterization protocols offer a clear pathway to obtaining the data required for a thorough comparison. Based on established trends in liquid crystal research, it is anticipated that the dodecyl derivative will exhibit a greater tendency towards more ordered smectic phases compared to the octyl derivative, alongside potential differences in transition temperatures, dielectric anisotropy, and birefringence. The systematic study of this and other homologous series of 4-alkylacetophenones would be a valuable contribution to the field of liquid crystal materials science.

References

A Comparative Spectroscopic Analysis of Ortho, Meta, and Para Isomers of Octylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of octylacetophenone isomers, supported by experimental data and predicted spectral features.

Introduction

Ortho, meta, and para isomers of octylacetophenone are aromatic ketones that differ in the substitution pattern of the octyl group on the phenyl ring relative to the acetyl group. This seemingly subtle structural variation leads to distinct differences in their electronic and steric environments, which are reflected in their respective spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development settings, including chemical synthesis, reaction monitoring, and quality control in the pharmaceutical and chemical industries. This guide focuses on a comparative analysis using four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the available experimental spectroscopic data for para-octylacetophenone and the predicted data for the ortho and meta isomers. The predictions are based on the analysis of spectroscopic trends observed in related substituted acetophenones.

Table 1: ¹H NMR Spectral Data (Predicted for Ortho and Meta, Experimental for Para)

IsomerChemical Shift (δ, ppm)
Ortho-Octylacetophenone Aromatic Protons: Multiplets expected in the range of 7.1-7.8 ppm. The proton ortho to the acetyl group will likely be the most downfield. -CH₂- (benzylic): Triplet expected around 2.8-3.0 ppm. -COCH₃: Singlet expected around 2.6 ppm. Alkyl Chain Protons: Multiplets and triplets expected in the range of 0.8-1.7 ppm.
Meta-Octylacetophenone Aromatic Protons: Multiplets and a singlet expected in the range of 7.2-7.8 ppm. -CH₂- (benzylic): Triplet expected around 2.6-2.8 ppm. -COCH₃: Singlet expected around 2.6 ppm. Alkyl Chain Protons: Multiplets and triplets expected in the range of 0.8-1.7 ppm.
Para-Octylacetophenone Aromatic Protons: Two doublets expected around 7.2 and 7.9 ppm. -CH₂- (benzylic): Triplet around 2.6 ppm. -COCH₃: Singlet around 2.5 ppm. Alkyl Chain Protons: Multiplets and triplets in the range of 0.8-1.6 ppm.

Table 2: ¹³C NMR Spectral Data (Predicted for Ortho and Meta, Experimental for Para)

IsomerChemical Shift (δ, ppm)
Ortho-Octylacetophenone C=O: Expected around 202-205 ppm. Aromatic Carbons: Expected in the range of 125-145 ppm. -CH₂- (benzylic): Expected around 35-38 ppm. -COCH₃: Expected around 29-32 ppm. Alkyl Chain Carbons: Expected in the range of 14-32 ppm.
Meta-Octylacetophenone C=O: Expected around 198-201 ppm. Aromatic Carbons: Expected in the range of 126-138 ppm. -CH₂- (benzylic): Expected around 35-38 ppm. -COCH₃: Expected around 26-29 ppm. Alkyl Chain Carbons: Expected in the range of 14-32 ppm.
Para-Octylacetophenone C=O: ~197.7 ppm. Aromatic Carbons: ~128.6, 128.8, 135.9, 149.3 ppm. -CH₂- (benzylic): ~35.6 ppm. -COCH₃: ~26.5 ppm. Alkyl Chain Carbons: ~14.1, 22.7, 29.3, 29.5, 31.2, 31.9 ppm.

Table 3: IR Spectral Data (Predicted for Ortho and Meta, Experimental for Para)

IsomerKey Absorption Bands (cm⁻¹)
Ortho-Octylacetophenone C=O Stretch: Expected around 1680-1690 cm⁻¹. Aromatic C-H Stretch: Expected around 3000-3100 cm⁻¹. Aliphatic C-H Stretch: Expected around 2850-2960 cm⁻¹. Aromatic C=C Stretch: Expected around 1450-1600 cm⁻¹. Out-of-Plane Bending: Characteristic pattern for ortho-disubstitution expected around 740-780 cm⁻¹.
Meta-Octylacetophenone C=O Stretch: Expected around 1685-1695 cm⁻¹. Aromatic C-H Stretch: Expected around 3000-3100 cm⁻¹. Aliphatic C-H Stretch: Expected around 2850-2960 cm⁻¹. Aromatic C=C Stretch: Expected around 1450-1600 cm⁻¹. Out-of-Plane Bending: Characteristic pattern for meta-disubstitution expected around 680-720 cm⁻¹ and 750-800 cm⁻¹.
Para-Octylacetophenone C=O Stretch: ~1684 cm⁻¹. Aromatic C-H Stretch: ~3030 cm⁻¹. Aliphatic C-H Stretch: ~2855-2955 cm⁻¹. Aromatic C=C Stretch: ~1608 cm⁻¹. Out-of-Plane Bending: Characteristic pattern for para-disubstitution around 833 cm⁻¹.[1]

Table 4: UV-Vis Spectral Data (Predicted for Ortho and Meta, Experimental for Para)

Isomerλmax (nm) in Ethanol
Ortho-Octylacetophenone π → π* transition: Expected around 240-250 nm. n → π* transition: Expected around 280-290 nm (potentially blue-shifted due to steric hindrance).
Meta-Octylacetophenone π → π* transition: Expected around 245-255 nm. n → π* transition: Expected around 285-295 nm.
Para-Octylacetophenone π → π* transition: ~256 nm. n → π* transition: ~292 nm.[1]

Table 5: Mass Spectrometry Data (Predicted Fragmentation for all Isomers)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Ortho-, Meta-, and Para-Octylacetophenone 232 (M⁺)119: [M - C₈H₁₇]⁺ (loss of the octyl radical) 105: [M - C₉H₁₉]⁺ (loss of a nonyl radical via rearrangement) 91: Tropylium ion [C₇H₇]⁺ 43: Acetyl cation [CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the octylacetophenone isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Sequence: Standard single-pulse experiment.

      • Number of Scans: 16-32.

      • Relaxation Delay: 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Sequence: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: -5 to 220 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid octylacetophenone isomer is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the octylacetophenone isomer is prepared in spectroscopic grade ethanol. This stock solution is then serially diluted to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Parameters:

      • Wavelength Range: 200-400 nm.

      • Scan Speed: Medium.

      • Solvent: Spectroscopic grade ethanol is used as the reference.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the octylacetophenone isomer (approximately 1 µg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Instrument: A mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

    • Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

      • Scan Rate: 1 scan/second.

Spectroscopic Comparison and Interpretation

The distinct spectroscopic features of the ortho, meta, and para isomers of octylacetophenone arise from the differences in their molecular symmetry and the electronic and steric interactions between the acetyl and octyl groups.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is most diagnostic for differentiating the isomers.

  • Ortho-isomer: Due to the proximity of the bulky octyl group to the acetyl group, steric hindrance may cause a slight downfield shift of the aromatic protons. The splitting pattern will be complex due to the lack of symmetry.

  • Meta-isomer: The aromatic protons will exhibit a more complex splitting pattern than the para-isomer, with one proton appearing as a singlet or a narrowly split triplet.

  • Para-isomer: The high degree of symmetry results in a simple and characteristic pair of doublets for the aromatic protons.

¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon (C=O) is sensitive to the electronic environment.

  • Ortho-isomer: Steric hindrance from the adjacent octyl group may disrupt the coplanarity of the acetyl group with the benzene ring, leading to a slight upfield shift of the carbonyl carbon resonance compared to the meta and para isomers.

  • Meta- and Para-isomers: The carbonyl carbon chemical shifts are expected to be similar, with the para-isomer potentially showing a slightly more shielded (upfield) resonance due to the electron-donating nature of the alkyl group.

Infrared (IR) Spectroscopy

The position of the C=O stretching vibration and the pattern of the out-of-plane C-H bending bands are key features.

  • C=O Stretch: Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to aliphatic ketones. The ortho-isomer might show a slightly lower frequency due to potential intramolecular interactions.

  • Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the fingerprint region (600-900 cm⁻¹), which can be used to distinguish between the ortho, meta, and para isomers.

UV-Vis Spectroscopy

The position and intensity of the absorption bands are influenced by the conjugation and steric effects.

  • π → π* Transition: This intense absorption is associated with the conjugated system. Steric hindrance in the ortho-isomer may decrease the extent of conjugation, leading to a slight hypsochromic (blue) shift compared to the meta and para isomers.

  • n → π* Transition: This weaker absorption is due to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

Mass Spectrometry

The fragmentation patterns of the three isomers under electron ionization are expected to be very similar due to the formation of common fragment ions. The molecular ion peak at m/z 232 will be present. The most prominent fragment will likely be at m/z 119, corresponding to the loss of the C₈H₁₇ (octyl) radical via benzylic cleavage. Another significant fragment at m/z 43 will correspond to the acetyl cation. While minor differences in the relative intensities of fragment ions might exist, mass spectrometry alone may not be sufficient for unambiguous isomer identification without the aid of a separation technique like gas chromatography.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic comparison of the octylacetophenone isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis/Procurement cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Ortho ortho-Octylacetophenone NMR NMR Spectroscopy (¹H and ¹³C) Ortho->NMR Predicted Data IR IR Spectroscopy Ortho->IR Predicted Data UV_Vis UV-Vis Spectroscopy Ortho->UV_Vis Predicted Data MS Mass Spectrometry Ortho->MS Predicted Data Meta meta-Octylacetophenone Meta->NMR Predicted Data Meta->IR Predicted Data Meta->UV_Vis Predicted Data Meta->MS Predicted Data Para para-Octylacetophenone Para->NMR Experimental Data Para->IR Experimental Data Para->UV_Vis Experimental Data Para->MS Experimental Data Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables UV_Vis->Data_Tables MS->Data_Tables Interpretation Spectral Interpretation - Chemical Shifts - Absorption Bands - Fragmentation Patterns Data_Tables->Interpretation Conclusion Conclusion: Isomer Identification and Characterization Interpretation->Conclusion

Caption: Workflow for the spectroscopic comparison of octylacetophenone isomers.

Conclusion

The ortho, meta, and para isomers of octylacetophenone, while structurally similar, exhibit distinct spectroscopic properties that allow for their differentiation. ¹H NMR and IR spectroscopy are particularly powerful tools for distinguishing these isomers due to the sensitivity of aromatic proton chemical shifts and out-of-plane bending vibrations to the substitution pattern. While experimental data for the ortho and meta isomers are not as readily available as for the para isomer, a thorough understanding of spectroscopic principles and trends in related molecules allows for reliable prediction of their spectral characteristics. This guide provides a foundational framework for the spectroscopic analysis of octylacetophenone isomers, aiding researchers in their identification and characterization efforts.

References

A Comparative Guide to Purity Assessment of 1-(4-Octylphenyl)ethanone: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 1-(4-Octylphenyl)ethanone, a key intermediate in various synthetic pathways.

This document details experimental protocols and presents a comparative analysis of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Determination. The objective is to furnish the scientific community with the necessary information to make informed decisions regarding the most suitable analytical methodology for their specific research and quality control needs.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity assessment of moderately polar to non-polar organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an ideal choice for separating the main compound from potential impurities.

Experimental Protocol: HPLC Purity of this compound

Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is calculated by the formula:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Potential Impurities in Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation of octylbenzene. Potential impurities may arise from this process and include:

  • Unreacted Starting Materials: Octylbenzene and acetyl chloride or acetic anhydride.

  • Isomeric Products: Ortho- and meta-substituted isomers (1-(2-octylphenyl)ethanone and 1-(3-octylphenyl)ethanone).

  • Di-acylated By-products: Products resulting from multiple acylations of the benzene ring.

The developed HPLC method is designed to effectively separate the main product from these potential impurities, ensuring an accurate purity assessment.

Comparison with Alternative Purity Assessment Methods

While HPLC is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.

Analytical Method Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, excellent for quantitative analysis, applicable to a wide range of compounds.Requires specialized equipment and solvents, can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities.Limited to thermally stable and volatile compounds, potential for sample degradation at high temperatures.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the molar concentration of a substance by comparing the integral of a specific analyte signal with that of a certified internal standard.Provides a direct measure of purity without the need for a reference standard of the analyte, highly accurate and precise.Requires a high-field NMR spectrometer, lower sensitivity compared to chromatographic methods, can be complex to set up.
Melting Point Determination Determination of the temperature range over which a solid compound transitions to a liquid.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for liquids or amorphous solids, provides a range rather than a precise purity value.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental processes for purity assessment.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in Mobile Phase (1 mg/mL) start->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate end end calculate->end Report Purity cluster_methods Purity Assessment Methods cluster_results Purity Information compound This compound Sample hplc HPLC compound->hplc gcms GC-MS compound->gcms qnmr qNMR compound->qnmr mp Melting Point compound->mp purity_hplc Quantitative Purity (%) hplc->purity_hplc impurities_gcms Volatile Impurity Profile gcms->impurities_gcms absolute_purity Absolute Molar Purity qnmr->absolute_purity purity_range Purity Indication (Range) mp->purity_range

A Comparative Guide to the Synthetic Routes of 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthetic routes for the preparation of 1-(4-octylphenyl)ethanone, a key intermediate in various fields of chemical research. The following sections detail established and novel methodologies, offering a side-by-side analysis of their efficiency, substrate scope, and reaction conditions, supported by experimental data.

Introduction

This compound is a valuable building block in the synthesis of more complex molecules, finding applications in the development of liquid crystals, polymers, and pharmaceutical agents. The selection of an appropriate synthetic strategy is crucial for efficient and cost-effective production. This guide evaluates the traditional Friedel-Crafts acylation against modern cross-coupling and rearrangement reactions.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent routes are:

  • Friedel-Crafts Acylation: The classical and most direct method involving the electrophilic acylation of octylbenzene.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an acyl halide.

  • Grignard Reagent Addition: The reaction of a 4-octylphenyl Grignard reagent with an acetylating agent.

  • Houben-Hoesch Reaction: The reaction of an activated aromatic compound with a nitrile in the presence of a Lewis acid.

  • Fries Rearrangement: A Lewis acid-catalyzed rearrangement of a phenolic ester.

Each of these methods offers a unique set of advantages and disadvantages, which will be discussed in detail.

Comparative Data

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their performance.

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation Octylbenzene, Acetyl chloride/Acetic anhydrideAlCl₃, FeCl₃65-94%High yield, readily available starting materials.Use of stoichiometric and moisture-sensitive Lewis acids, potential for polysubstitution and rearrangements, generation of hazardous waste.
Suzuki-Miyaura Coupling 4-Octylphenylboronic acid, Acetyl chloridePd catalyst, BaseGood to excellent[1][2]Mild reaction conditions, high functional group tolerance, catalytic use of palladium.Requires pre-synthesis of the organoboron reagent, potential for catalyst poisoning.
Grignard Reagent Addition 4-Octylbromobenzene, Acetic anhydrideMg, Dry ether70-79% (for analogous ketones)[3]Readily available starting materials.Highly sensitive to moisture and protic solvents, potential for side reactions (e.g., double addition to form tertiary alcohols).
Houben-Hoesch Reaction Octylbenzene, AcetonitrileHCl, ZnCl₂Good (for activated arenes)[4]Utilizes nitriles as acylating agents.Generally limited to electron-rich aromatic substrates like phenols and anilines, requires harsh acidic conditions.
Fries Rearrangement 4-Octylphenyl acetateAlCl₃, Lewis/Brønsted acidsGood[5][6]Intramolecular rearrangement, useful for synthesizing hydroxyaryl ketones.Requires synthesis of the phenolic ester precursor, can produce ortho and para isomers[5][6], requires stoichiometric Lewis acid.

Synthetic Pathway Diagrams

The logical flow of each synthetic route is illustrated in the following diagrams.

Friedel_Crafts_Acylation Octylbenzene Octylbenzene P1 P1 Acetyl_chloride Acetyl chloride/ Acetic anhydride Product This compound Lewis_acid AlCl₃ Lewis_acid->P1 P1->Product Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation of Octylbenzene.

Suzuki_Miyaura_Coupling Boronic_acid 4-Octylphenylboronic acid P1 P1 Acetyl_chloride Acetyl chloride Product This compound Catalyst Pd Catalyst, Base Catalyst->P1 P1->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Cross-Coupling.

Grignard_Reaction Grignard 4-Octylphenylmagnesium bromide P1 P1 Acetic_anhydride Acetic anhydride Product This compound Workup Aqueous Workup Workup->Product P1->Product Grignard Addition

Caption: Grignard Reagent Addition.

Houben_Hoesch_Reaction Arene Octylbenzene P1 P1 Nitrile Acetonitrile Product This compound Reagents 1. HCl, ZnCl₂ 2. H₂O Reagents->P1 P1->Product Houben-Hoesch Reaction

Caption: Houben-Hoesch Reaction.

Fries_Rearrangement Ester 4-Octylphenyl acetate Product This compound Ester->Product Fries Rearrangement Lewis_acid Lewis Acid (e.g., AlCl₃) Lewis_acid->Ester

Caption: Fries Rearrangement.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Route 1: Friedel-Crafts Acylation of Octylbenzene

  • Materials: Octylbenzene, acetyl chloride (or acetic anhydride), anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, ice.

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

    • After stirring for 15 minutes, add octylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Pour the reaction mixture cautiously onto crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.

Route 2: Suzuki-Miyaura Coupling

  • Materials: 4-Octylphenylboronic acid, acetyl chloride, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., toluene or THF).

  • Procedure:

    • To a flask containing 4-octylphenylboronic acid (1.0 equivalent) and the base (2.0 equivalents), add the solvent under an inert atmosphere.

    • Add the palladium catalyst (typically 1-5 mol%).

    • Add acetyl chloride (1.2 equivalents) and heat the mixture to reflux for 4-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture and filter to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography.

Route 3: Grignard Reagent Addition

  • Materials: 4-Octylbromobenzene, magnesium turnings, dry diethyl ether or THF, acetic anhydride, saturated ammonium chloride solution.

  • Procedure:

    • Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under a nitrogen atmosphere.

    • Add a solution of 4-octylbromobenzene (1.0 equivalent) in dry ether dropwise to initiate the Grignard reagent formation.

    • Once the reaction starts, add the remaining 4-octylbromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour.

    • Cool the Grignard reagent to -78 °C and add a solution of acetic anhydride (1.1 equivalents) in dry ether dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by slowly adding saturated ammonium chloride solution.

    • Extract the aqueous layer with ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent and purify the product by column chromatography.[3]

Route 4: Houben-Hoesch Reaction

  • Materials: Octylbenzene, acetonitrile, anhydrous zinc chloride (ZnCl₂), dry ether, gaseous hydrogen chloride (HCl).

  • Procedure:

    • Dissolve octylbenzene (1.0 equivalent) and acetonitrile (1.2 equivalents) in dry ether.

    • Add anhydrous ZnCl₂ (1.5 equivalents) to the solution.

    • Bubble dry HCl gas through the stirred solution at 0 °C for several hours until a ketimine hydrochloride precipitate forms.

    • Filter the precipitate and hydrolyze it by heating with water or dilute acid.

    • Extract the product with ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent and purify the product by vacuum distillation or column chromatography.

Route 5: Fries Rearrangement

  • Materials: 4-Octylphenol, acetyl chloride, pyridine, anhydrous aluminum chloride (AlCl₃), nitrobenzene (as solvent), hydrochloric acid.

  • Procedure:

    • Esterification: React 4-octylphenol with acetyl chloride in the presence of pyridine to form 4-octylphenyl acetate. Purify the ester before proceeding.

    • Rearrangement: To a solution of 4-octylphenyl acetate (1.0 equivalent) in nitrobenzene, add anhydrous AlCl₃ (1.2 equivalents) portion-wise at a low temperature (e.g., 0-10 °C for para-selectivity).[5][6]

    • Stir the reaction mixture at the chosen temperature for several hours.

    • Pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with a suitable solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography to separate the ortho and para isomers.

Conclusion

The choice of the synthetic route for this compound depends on several factors including the desired scale of production, availability of starting materials, and tolerance for hazardous reagents.

  • Friedel-Crafts acylation remains a robust and high-yielding method for large-scale synthesis, provided that the environmental and safety concerns associated with the use of strong Lewis acids can be managed.

  • Suzuki-Miyaura coupling offers a milder and more versatile alternative, particularly for laboratory-scale synthesis and for substrates with sensitive functional groups. The main drawback is the need to prepare the organoboron starting material.

  • Grignard reagent addition is a classic C-C bond-forming reaction that can be effective but requires stringent anhydrous conditions.

  • The Houben-Hoesch reaction and Fries rearrangement are more specialized methods. The Houben-Hoesch reaction is generally limited to highly activated aromatic rings, while the Fries rearrangement is a good option if the corresponding phenol is readily available and separation of isomers is feasible.

For researchers and drug development professionals, the Suzuki-Miyaura coupling often represents the most attractive option due to its mild conditions and broad functional group compatibility, aligning well with the requirements of modern synthetic chemistry. However, for industrial applications where cost and throughput are paramount, the classical Friedel-Crafts acylation, despite its drawbacks, may still be the preferred method.

References

A Comparative Guide to Lewis Acid Efficacy in 4'-Octylacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of intermediates is a critical aspect of the discovery pipeline. This guide provides an objective comparison of the efficacy of three common Lewis acids—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—for the Friedel-Crafts acylation synthesis of 4'-octylacetophenone. The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in catalyst selection.

The synthesis of 4'-octylacetophenone, a valuable intermediate in various chemical industries, is commonly achieved through the Friedel-Crafts acylation of n-octylbenzene with an acylating agent such as acetyl chloride. The choice of Lewis acid catalyst is paramount as it directly influences reaction yield, conditions, and overall efficiency. While aluminum chloride is a traditional and potent catalyst, alternatives like ferric chloride and zinc chloride are often considered due to factors such as cost, moisture sensitivity, and waste disposal.

Performance Comparison of Lewis Acids

The efficacy of AlCl₃, FeCl₃, and ZnCl₂ in the synthesis of 4'-octylacetophenone is summarized in the table below. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions can significantly impact yields and should be optimized for specific laboratory settings.

Lewis Acid CatalystSubstrateAcylating AgentSolventTemperature (°C)TimeYield (%)
AlCl₃ TolueneAcetyl ChlorideMethylene Chloride0 to RT30 min~86[1]
FeCl₃ AnisolePropionyl ChlorideMethylene ChlorideRT15 min65-80[1]
ZnCl₂ AnisoleAcetic Anhydride[CholineCl][ZnCl₂]₃ (DES)120 (Microwave)5 min95[1]

Note: The yields reported are for analogous Friedel-Crafts acylation reactions and serve as a reference for expected performance. Direct comparative data for the synthesis of 4'-octylacetophenone under identical conditions is limited in publicly available literature. DES = Deep Eutectic Solvent; RT = Room Temperature.

Generally, the reactivity of these Lewis acids correlates with their strength, with AlCl₃ being the most potent, followed by FeCl₃, and then ZnCl₂.[2] Stronger Lewis acids like AlCl₃ can effectively catalyze the reaction even at lower temperatures, leading to high yields in a short time.[1] However, they are also highly sensitive to moisture and can generate significant amounts of corrosive waste.[2] Ferric chloride offers a balance of reactivity and is less sensitive to moisture than AlCl₃.[3] Zinc chloride is a milder Lewis acid and may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve high yields.[1] For deactivated aromatic substrates, both FeCl₃ and ZnCl₂ have been reported to provide acceptable yields at elevated temperatures.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Friedel-Crafts acylation of an aromatic substrate using each of the discussed Lewis acids. These can be adapted for the synthesis of 4'-octylacetophenone from n-octylbenzene.

Synthesis of 4'-Octylacetophenone using Aluminum Chloride (AlCl₃)

This protocol is adapted from a general procedure for Friedel-Crafts acylation.[1]

Materials:

  • n-Octylbenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Methylene Chloride (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in dry methylene chloride under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.05 equivalents) in methylene chloride to the stirred suspension.

  • After the addition is complete, add a solution of n-octylbenzene (1.0 equivalent) in methylene chloride dropwise, maintaining the temperature at 0°C.

  • After the addition of n-octylbenzene, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Synthesis of 4'-Octylacetophenone using Ferric Chloride (FeCl₃)

This protocol is based on a general method for FeCl₃ catalyzed acylation.[1]

Materials:

  • n-Octylbenzene

  • Acetyl Chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Methylene Chloride (CH₂Cl₂)

  • Water

Procedure:

  • To a stirred solution of n-octylbenzene (1.0 equivalent) and acetyl chloride (1.2 equivalents) in methylene chloride, add anhydrous FeCl₃ (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

Synthesis of 4'-Octylacetophenone using Zinc Chloride (ZnCl₂)

This protocol is adapted from a procedure using a deep eutectic solvent with microwave irradiation.[1]

Materials:

  • n-Octylbenzene

  • Acetic Anhydride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Choline Chloride

  • Ethyl Acetate

  • Water

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and anhydrous ZnCl₂ in a 1:3 molar ratio and heating until a homogeneous liquid is formed.

  • To the deep eutectic solvent, add n-octylbenzene (1.0 equivalent) and acetic anhydride (1.5 equivalents).

  • Heat the reaction mixture in a microwave reactor at 120°C for 5 minutes.

  • After cooling, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This is followed by the nucleophilic attack of the aromatic ring on the acylium ion and subsequent deprotonation to restore aromaticity.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution cluster_catalyst_regeneration Catalyst Regeneration Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ + [LA-Cl]⁻ Acyl_Chloride->Acylium_Ion Coordination & Ionization Lewis_Acid LA (e.g., AlCl₃) Lewis_Acid->Acyl_Chloride Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex Aromatic_Ring Ar-H (n-Octylbenzene) Aromatic_Ring->Sigma_Complex Nucleophilic Attack Product Ar-CO-R (4'-Octylacetophenone) Sigma_Complex->Product Deprotonation Deprotonation_Step [LA-Cl]⁻ + H⁺ Regenerated_Catalyst LA + HCl Deprotonation_Step->Regenerated_Catalyst

Figure 1. General mechanism of Friedel-Crafts acylation.

The experimental workflow for comparing the efficacy of these Lewis acids would involve parallel synthesis followed by analysis and purification.

Experimental_Workflow start Start: Parallel Synthesis Setup reaction_AlCl3 Reaction with AlCl₃ start->reaction_AlCl3 reaction_FeCl3 Reaction with FeCl₃ start->reaction_FeCl3 reaction_ZnCl2 Reaction with ZnCl₂ start->reaction_ZnCl2 workup Quenching & Work-up reaction_AlCl3->workup reaction_FeCl3->workup reaction_ZnCl2->workup analysis Analysis (TLC, GC-MS) workup->analysis purification Purification (Column Chromatography/Distillation) analysis->purification characterization Product Characterization (NMR, IR) purification->characterization comparison Yield & Purity Comparison characterization->comparison

Figure 2. Experimental workflow for catalyst comparison.

References

A Comparative Guide to Acylation Methods: Friedel-Crafts and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an acyl group onto an aromatic ring is a cornerstone of organic synthesis, pivotal in the creation of intermediates for pharmaceuticals and other fine chemicals. While the Friedel-Crafts acylation has long been a workhorse in this field, its limitations have spurred the development of a diverse array of alternative methods. This guide provides an objective comparison of Friedel-Crafts acylation with other key acylation techniques, supported by experimental data, detailed protocols, and visual representations of reaction pathways to aid in the selection of the optimal synthetic strategy.

At a Glance: Friedel-Crafts Acylation vs. Alternatives

The choice of acylation method is dictated by the substrate's electronic properties, the desired regioselectivity, and considerations of process greenness. The following table summarizes the key characteristics of the discussed acylation reactions.

FeatureFriedel-Crafts AcylationHouben-Hoesch ReactionSugasawa ReactionVilsmeier-Haack ReactionFries RearrangementGreener Alternatives
Typical Substrate Unactivated to moderately activated arenesPolyhydroxy/polyalkoxy phenolsAnilines and their derivativesElectron-rich arenes and heterocyclesPhenolic estersVaried, often with a focus on activated arenes
Acylating Agent Acyl halide or anhydrideNitrileNitrileSubstituted formamide (e.g., DMF)Intramolecular acyl groupAcyl halides, anhydrides, carboxylic acids
Catalyst/Reagent Strong Lewis acid (e.g., AlCl₃)Lewis acid (e.g., ZnCl₂) and HClDual Lewis acids (e.g., BCl₃, AlCl₃)POCl₃, SOCl₂Lewis or Brønsted acidSolid acids, reusable catalysts, biocatalysts
Key Advantage Broad applicability for many arenesEffective for highly activated phenols, avoids O-acylationSpecific for ortho-acylation of anilinesMild conditions for formylation of sensitive substratesUtilizes readily available phenolic estersReduced waste, milder conditions, catalyst recyclability
Key Limitation Fails on strongly deactivated or basic rings, catalyst wasteLimited to electron-rich phenols and heterocyclesRequires specific dual Lewis acid systemPrimarily for formylation, weak electrophileYields can be low, mixture of ortho and para isomersCatalyst development is ongoing

Quantitative Performance Data

The efficiency of an acylation reaction is critically dependent on the specific substrate, reagents, and reaction conditions. The following tables provide a comparative overview of reported yields for different acylation methods on representative substrates.

Table 1: Formylation of Aromatic Compounds
SubstrateMethodAcylating Agent/ReagentCatalystConditionsYield (%)Reference
IndoleVilsmeier-HaackDMF/POCl₃-0-5 °C, 1-2 h79-83[1]
IndoleFriedel-CraftsAcetic AnhydridePW-Hβ zeolite120 °C, 8 min (microwave)>95 (conversion), 78 (selectivity)[2]
AnisoleVilsmeier-HaackDMF/POCl₃-Not specified95[3]
TolueneGattermann-Koch (F-C)CO/HClAlCl₃/CuClHigh pressure~86[3]
Table 2: Acylation of Phenolic and Aniline Derivatives
SubstrateMethodAcylating AgentCatalystConditionsYield (%)Reference
ResorcinolHouben-HoeschAcetonitrileZnCl₂/HClNot specifiedGood[4]
Phenyl AcetateFries Rearrangement-AlCl₃Reflux33.7 (ortho-isomer)[3]
Aniline DerivativeSugasawaPropionitrileBCl₃/AlCl₃Toluene, refluxup to 60[5]
N-methylanilineFriedel-CraftsAcetic AnhydrideGa(OTf)₃Not specified97[6]
Table 3: Greener Acylation Methodologies
SubstrateAcylating AgentCatalyst/MethodConditionsYield (%)Green MetricReference
AnisoleBenzoyl ChlorideZnOSolvent-free, RT98Catalyst is reusable[4]
AnisoleAcetic AnhydrideH-Beta Zeolite120 °C, 2 h96Reusable solid acid[7]
Toluene4-Fluorobenzoic AcidMethanesulfonic anhydride-Not specifiedE-factor = 4[8]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these acylation methods.

Friedel_Crafts_Acylation cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Acyl Halide Acyl Halide Acylium Ion Acylium Ion Acyl Halide->Acylium Ion + Lewis Acid Lewis Acid Lewis Acid Arene Arene Acylium Ion->Arene Sigma Complex Sigma Complex Arene->Sigma Complex + Acylium Ion Aryl Ketone Aryl Ketone Sigma Complex->Aryl Ketone - H+

Figure 1: Mechanism of Friedel-Crafts Acylation.

Acylation_Alternatives_Logic start Aromatic Substrate is_phenol Polyhydroxy/alkoxy phenol? start->is_phenol is_aniline Aniline derivative? is_phenol->is_aniline No houben_hoesch Houben-Hoesch Reaction is_phenol->houben_hoesch Yes is_electron_rich Electron-rich arene (for formylation)? is_aniline->is_electron_rich No sugasawa Sugasawa Reaction is_aniline->sugasawa Yes is_phenolic_ester Phenolic ester? is_electron_rich->is_phenolic_ester No vilsmeier_haack Vilsmeier-Haack Reaction is_electron_rich->vilsmeier_haack Yes fc_acylation Friedel-Crafts Acylation is_phenolic_ester->fc_acylation No fries_rearrangement Fries Rearrangement is_phenolic_ester->fries_rearrangement Yes

References

Differentiating Positional Isomers: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of positional isomers is a critical analytical challenge. These compounds share the same molecular formula and mass, often yielding nearly identical mass spectra under standard electron ionization (EI) conditions. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) approaches for differentiating positional isomers, supported by experimental data and protocols.

This guide will explore two case studies: the successful differentiation of cresol isomers following derivatization, and the more challenging separation of xylene isomers, highlighting the importance of chromatographic separation and specialized analytical techniques.

Case Study 1: Cresol Isomers (o-, m-, p-Cresol)

Underivatized cresol isomers (ortho-, meta-, and para-cresol) are notoriously difficult to separate and distinguish by GC-MS. The meta- and para-isomers often co-elute on standard non-polar capillary columns, and their EI mass spectra are virtually indistinguishable. A common and effective solution is chemical derivatization, specifically silylation, which converts the polar hydroxyl group into a less polar trimethylsilyl (TMS) ether. This enhances volatility and improves chromatographic separation, while also inducing more distinct fragmentation patterns.

Experimental Protocol: Silylation and GC-MS of Cresol Isomers

1. Silylation (Derivatization):

  • Authentic samples of o-, m-, and p-cresol are reacted with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a solvent such as dichloromethane.

  • The reaction mixture is typically heated at 40°C for 30 minutes to ensure complete derivatization.[1]

2. GC-MS Analysis:

  • Gas Chromatograph (GC): Thermo Scientific Trace 2000 GC or equivalent.

  • Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 110°C at 3°C/min.

    • Ramp 2: Increase to 260°C at 25°C/min.

    • Final hold: 260°C for 5 minutes.[1]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Data Acquisition: Full scan mode.

Data Presentation: Cresol Isomer Differentiation

Following silylation, the three cresol isomers are baseline separated, eluting in the order of ortho, meta, and then para.[1] The mass spectra, while still sharing some common ions, exhibit key differences that allow for unambiguous identification.

Isomer (TMS Derivative)Retention Time (min)Key Fragment Ions (m/z) and Relative Abundance (%)
o-Cresol-TMS ~8.091 (100%) , 165 (60%), 180 (M+, 45%)
m-Cresol-TMS ~8.7165 (100%) , 180 (M+, 40%), 91 (15%)
p-Cresol-TMS ~8.8165 (100%) , 180 (M+, 50%), 91 (20%)

Note: Retention times are approximate and can vary between instruments and specific experimental conditions.

The most significant difference is the base peak. For the ortho-isomer, the base peak is m/z 91, corresponding to the tropylium ion, which is a highly stable fragment.[1][2] In contrast, the meta- and para-isomers show a base peak at m/z 165, which arises from the loss of a methyl group from the molecular ion.[1][2] This clear difference in the most abundant fragment ion makes differentiation straightforward.

Visualizing the Workflow and Fragmentation

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Cresol_Isomers Cresol Isomers (o-, m-, p-) Derivatization Silylation with MSTFA Cresol_Isomers->Derivatization React at 40°C GC_Injection GC Injection Derivatization->GC_Injection Inject TMS derivatives GC_Column Chromatographic Separation (HP-5ms) GC_Injection->GC_Column MS_Ionization EI Ionization (70 eV) GC_Column->MS_Ionization Separated Isomers MS_Detection Mass Analyzer and Detector MS_Ionization->MS_Detection Data_Analysis Retention Time & Mass Spectrum Analysis MS_Detection->Data_Analysis Fragmentation_Pathways cluster_ortho ortho-Cresol-TMS cluster_meta_para meta- & para-Cresol-TMS o_M M+• (m/z 180) o_frag1 Tropylium Ion (m/z 91) Base Peak o_M->o_frag1 Characteristic fragmentation o_frag2 [M-CH3]+ (m/z 165) o_M->o_frag2 -CH3• mp_M M+• (m/z 180) mp_frag1 [M-CH3]+ (m/z 165) Base Peak mp_M->mp_frag1 -CH3• mp_frag2 Tropylium Ion (m/z 91) mp_M->mp_frag2

References

Safety Operating Guide

Proper Disposal of 1-(4-Octylphenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is paramount in any research and development setting. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(4-Octylphenyl)ethanone, a combustible liquid that is harmful if swallowed and poses a risk to aquatic life.[1] Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with waste management regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. This compound is a combustible liquid and can cause serious eye irritation.[1] Ingestion is harmful.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or face shieldTo prevent eye contact and serious irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact.
Body Protection Laboratory coat or protective clothingTo protect against accidental splashes.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedures for handling both small liquid spills and bulk quantities of the chemical waste.

1. Managing Spills:

In the event of a small spill, immediate containment and cleanup are necessary to prevent environmental contamination and exposure.

  • Step 1: Eliminate Ignition Sources: As a combustible liquid, all nearby flames, sparks, and hot surfaces must be removed or extinguished.[1][2]

  • Step 2: Ensure Adequate Ventilation: Work in a well-ventilated area to avoid the inhalation of vapors.

  • Step 3: Absorb the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the spilled liquid.[2]

  • Step 4: Collect and Contain: Carefully collect the absorbent material and place it into a suitable, clearly labeled, and closed container for disposal.[2]

  • Step 5: Decontaminate the Area: Clean the affected surface with soap and water, ensuring all contaminated materials are collected for disposal.

2. Disposing of Unused or Waste this compound:

Never dispose of this compound down the drain, as it is harmful to aquatic life.[1] All chemical waste must be disposed of through an approved waste disposal plant.[2]

  • Step 1: Segregate the Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. It is incompatible with strong oxidizing agents and strong bases.[2]

  • Step 2: Use Appropriate Containers: Store the waste in a tightly closed, properly labeled container. The label should clearly identify the contents as "Waste this compound".

  • Step 3: Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

start Identify this compound for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Eliminate ignition sources 2. Absorb with inert material 3. Collect in a sealed container is_spill->spill_procedure Yes bulk_disposal Bulk Waste Disposal is_spill->bulk_disposal No containerize Place in a labeled, sealed waste container spill_procedure->containerize segregate Segregate from incompatible materials (strong oxidizers, bases) bulk_disposal->segregate segregate->containerize contact_ehs Contact Environmental Health & Safety (EHS) for pickup containerize->contact_ehs end_disposal Disposal Complete contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(4-Octylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(4-Octylphenyl)ethanone

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Physicochemical and Hazard Data

A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and storage.

PropertyValueReference
Molecular Formula C16H24O[1][2][3]
Molar Mass 232.36 g/mol [1][2]
CAS Number 10541-56-7[1][2][3]
Appearance Liquid[4]
Melting Point 18 °C[1]
Boiling Point 152-153 °C @ 1mm Hg[1][4]
Density 0.919 g/cm³[1]
Flash Point Combustible liquid[5]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.[6][7]
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect eyes from splashes and irritation.[6][8]
Skin and Body Protection Laboratory coat. Additional chemical-resistant apron and sleeves may be necessary for larger quantities.To prevent contamination of personal clothing and skin.[9][10]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or for large spills.To avoid inhalation of vapors and potential respiratory irritation.[6][9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following protocol is crucial for the safe handling of this compound.

  • Preparation and Precaution:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[5][6]

    • Locate the nearest safety shower and eyewash station before beginning work.

    • Don all required personal protective equipment as specified in the table above.

  • Handling the Chemical:

    • Avoid direct contact with skin and eyes.[1][6]

    • Do not breathe vapors or mists.[6]

    • Keep the container tightly closed when not in use.[6]

    • Keep away from heat, sparks, and open flames as it is a combustible liquid.[5][11]

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[4][6]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[4][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including any contaminated absorbent materials from spills, in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep waste containers tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][11]

  • Final Disposal:

    • Dispose of the chemical waste through an approved waste disposal plant.[5][6] Contact your institution's EHS office for specific procedures and to arrange for pickup.

Experimental Workflow and Safety Protocol

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_exposure Emergency Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent prep_safety Locate Safety Equipment prep_vent->prep_safety handle_avoid Avoid Direct Contact prep_safety->handle_avoid handle_contain Keep Container Closed handle_avoid->handle_contain exp_skin Skin Contact: Wash with Soap & Water handle_avoid->exp_skin exp_eye Eye Contact: Rinse with Water handle_avoid->exp_eye exp_inhale Inhalation: Move to Fresh Air handle_avoid->exp_inhale exp_ingest Ingestion: Seek Medical Attention handle_avoid->exp_ingest handle_heat Keep Away from Ignition Sources handle_contain->handle_heat disp_collect Collect in Labeled Hazardous Waste Container handle_heat->disp_collect disp_store Store Safely disp_collect->disp_store disp_dispose Dispose via Approved Waste Management disp_store->disp_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.